HIV-1 inhibitor-60

Catalog No.
S548940
CAS No.
1443461-21-9
M.F
C48H73ClN2O6
M. Wt
809.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HIV-1 inhibitor-60

CAS Number

1443461-21-9

Product Name

HIV-1 inhibitor-60

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C48H73ClN2O6

Molecular Weight

809.57

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N

SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C

solubility

Soluble in DMSO, not in water

Synonyms

GSK2838232; GSK-2838232; GSK 2838232.

The exact mass of the compound 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid is 808.51572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tip60: A Cellular Host Factor Targeted by HIV-1

Author: Smolecule Technical Support Team. Date: February 2026

While not a direct antiviral inhibitor, the cellular protein Tip60 is a histone acetyltransferase (HAT) that is strategically targeted and neutralized by the HIV-1 Tat protein to help the virus evade the host's immune response [1].

  • Biological Function of Tip60: Tip60 plays a critical role in the cellular response to DNA damage and is involved in pathways that can trigger apoptosis (programmed cell death) in response to genotoxic stress. This function is undesirable for HIV-1, which aims to promote host cell survival for its own replication [1].
  • Mechanism of Tat-mediated Neutralization: HIV-1 Tat interacts with Tip60 and manipulates the host's ubiquitination machinery to mark Tip60 for degradation. Tat recruits the cellular proteins p300/CBP and Mdm2 to induce the polyubiquitination of Tip60, leading to its destruction by the proteasome. This process impairs the cell's ability to mount an apoptotic response to DNA damage, thereby increasing cell survival and providing a more favorable environment for viral persistence [1].

The diagram below illustrates this mechanism of action.

G HIV_Tat HIV-1 Tat Protein p300_CBP p300/CBP (E4 Ubiquitin Ligase) HIV_Tat->p300_CBP Recruits Mdm2 Mdm2 (E3 Ubiquitin Ligase) HIV_Tat->Mdm2 Enhances Tip60 Tip60 (Host HAT Protein) p300_CBP->Tip60 Targets Mdm2->Tip60 Ubiquitinates PolyUb_Tip60 Polyubiquitinated Tip60 Tip60->PolyUb_Tip60 Polyubiquitination Degradation Degradation by Proteasome PolyUb_Tip60->Degradation CellSurvival Impaired Apoptosis & Increased Cell Survival Degradation->CellSurvival

Novel Inhibitors Targeting HIV-1 Protease Precursor

Most clinical protease inhibitors (PIs) target the mature, free HIV-1 protease. A 2025 study identified novel compounds that target an earlier, critical step: the autoprocessing of the protease precursor (p6*-PR) within the Gag-Pol polyprotein. Inhibiting this step prevents the release of the mature, active enzyme [2].

  • High-Throughput Screening Workflow: Researchers used a cell-based AlphaLISA screen of ~320,000 compounds to find those that inhibit precursor autoprocessing, then validated hits with a highly sensitive infectivity assay [2].
  • Key Findings: Several compounds, including a standout hit C7, inhibited viral infectivity in the low micromolar range. A major finding is that C7 showed comparable potency against multi-PI-resistant HIV strains, indicating a mechanism distinct from current drugs and a promising path to overcome resistance [2].

The table below summarizes quantitative data from this study for easy comparison.

Assay/Parameter Description / Result
HTS Library Size ~320,000 small molecules [2]
Primary Assay AlphaLISA-based autoprocessing assay (1536-well format) [2]
Hit Validation Dose-dependent infectivity assay (EC~50~ in low µM range) [2]
Key Compound C7 [2]
Promising Feature Comparable activity against wild-type and multi-PI-resistant HIV strains [2]

The experimental workflow for this screening strategy is outlined below.

G Step1 1. HTS Primary Screen AlphaLISA assay on 320k compounds Step2 2. Hit Confirmation Retest initial hits in triplicate Step1->Step2 Step3 3. Dose-Response Analysis 5-point serial dilution Step2->Step3 Step4 4. Infectivity Assay Validate inhibition of viral infectivity Step3->Step4 Step5 5. SAR & Resistance Profiling Analog testing & PI-resistant strains Step4->Step5

Established Mechanisms of Approved HIV-1 Inhibitors

For context, the core mechanisms of two primary classes of approved RT inhibitors are:

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs):

    • Primary Mechanism: Allosterically inhibit HIV-1 reverse transcriptase (RT) by binding a specific "pocket" ~10Å from the polymerase active site, disrupting the enzyme's catalytic function and blocking reverse transcription [3].
    • Expanded Mechanisms: Some NNRTIs (e.g., Efavirenz) also inhibit late-stage replication by interfering with Gag-Pol polyprotein processing. Others (e.g., pyrimidinediones like IQP-0410) demonstrate dual action by inhibiting both reverse transcription and viral entry [3].
  • Protease Inhibitors (PIs):

    • Mechanism: Mimic the natural peptide substrate of HIV-1 protease, binding tightly to the enzyme's active site. This competitively inhibits the protease from cleaving the Gag and Gag-Pol polyproteins, which is essential for producing mature, infectious viral particles [4].

References

discovery and development of HIV-1 inhibitor-60

Author: Smolecule Technical Support Team. Date: February 2026

HIV-1 Drug Targets and Inhibitor Classes

The HIV-1 replication cycle offers multiple targets for antiviral therapy. The table below summarizes the major drug classes, their molecular targets, and key clinical examples [1] [2].

Drug Class Molecular Target Key Clinical or Developmental Agents
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Reverse Transcriptase Emtricitabine (FTC), Tenofovir (TAF/TDF) [3] [4]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Reverse Transcriptase Doravirine (DOR), Rilpivirine [5] [6]
Protease Inhibitors (PIs) HIV-1 Aspartyl Protease Saquinavir, Ritonavir, Lopinavir [1]
Integrase Strand Transfer Inhibitors (INSTIs) Integrase Bictegravir (BIC), Dolutegravir, Islatravir (ISL) [3] [7] [6]
Entry Inhibitors Viral Envelope (gp120/gp41) / Host Receptors (CCR5/CD4) Fostemsavir (attachment inhibitor), Maraviroc (CCR5 antagonist), Enfuvirtide (T20, fusion inhibitor) [2]
Capsid Inhibitors Viral Capsid Lenacapavir (LEN) [3]
Multitarget-Directed Ligands (MTDLs) Multiple Entry Steps (e.g., gp120 & gp41) ISP (bifunctional entry inhibitor, investigational) [2]

Modern Development Trends and Clinical Data

Recent development focuses on long-acting formulations, two-drug regimens, and novel mechanisms of action to address unmet needs. The following table highlights key data from recent studies and clinical trials [3] [5] [6].

Development Trend Representative Regimen Phase Key Efficacy/Safety Data
Long-Acting Injectable Treatment Lenacapavir + Teropavimab (TAB) + Zinlirvimab (ZAB) Phase 2 Maintained viral suppression at Week 52 as a twice-yearly regimen [3].
Once-Weekly Oral Treatment Islatravir + Lenacapavir Phase 2 At 96 weeks, 88.5% (46/52) of participants maintained viral suppression (<50 copies/mL) [3] [6].
Novel Two-Drug Daily Regimen Doravirine (100mg) / Islatravir (0.25mg) (DOR/ISL) Phase 3 Demonstrated non-inferior efficacy vs. BIC/FTC/TAF at Week 48; showed favorable weight and lipid profiles [6].
Bifunctional Entry Inhibitor ISP (IAC-SP22 chimera) Preclinical IC~50~ of 2.5 nM against HIV-1 IIIB, ~180- and ~54-fold more potent than its parent inhibitors IAC and SP22 [2].
Drug Resistance Trends NRTI + NNRTI resistance (US) Real-World Prevalence in plasma RNA declined from 8.7% (2018) to 4.7% (2024), linked to use of regimens with higher resistance barriers [5].

Core Experimental Protocols in Inhibitor Development

The workflow for evaluating a novel HIV-1 inhibitor, from in vitro activity to in vivo models, involves several critical stages.

cluster_1 Preclinical Development cluster_2 Clinical Development start Candidate Inhibitor a1 In vitro Antiviral Activity Assay start->a1 a2 Cytotoxicity Assessment (CCK-8) a1->a2 a3 Mechanism of Action Studies a2->a3 a4 Resistance & Cross- Resistance Profiling a3->a4 a5 In vivo Efficacy (Humanized Mouse Model) a4->a5 a6 Clinical Trial Phases I-III a5->a6

Experimental workflow for HIV-1 inhibitor development

In Vitro Antiviral Activity and Cytotoxicity
  • Cell-Based Antiviral Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using TZM-bl reporter cells infected with laboratory-adapted HIV-1 strains (e.g., IIIB). These cells contain a Tat-responsive luciferase reporter gene, allowing viral infection to be quantified by measuring luminescence [2].
  • Cytotoxicity Assay: Cytotoxicity (CC₅₀) and selectivity index (SI = CC₅₀/IC₅₀) are evaluated in parallel using a cell counting kit-8 (CCK-8) on proliferating cells like MT-2. This assay measures the activity of cellular dehydrogenases, reflecting cell viability [2].
Mechanism of Action Studies
  • Ribosome Profiling (Ribo-seq): This technique involves digesting cell lysates with a nuclease that leaves ribosome-protected mRNA fragments ("footprints"). Sequencing these fragments reveals the precise positions of translating ribosomes, allowing researchers to study viral translation efficiency, novel open reading frames (ORFs), and ribosomal frameshifting [8].
  • Frameshift Efficiency Measurement: The efficiency of -1 ribosomal frameshifting (-1FS), critical for producing the Gag-Pol polyprotein, can be quantified using dual-reporter gene constructs. Targeting the RNA structural elements that promote frameshifting with antisense oligonucleotides (ASOs) is a potential novel therapeutic strategy [8].
Resistance Profiling
  • Genotypic Resistance Testing (GRT): Sanger sequencing is standard for plasma RNA. Next-generation sequencing (NGS) is increasingly used for proviral DNA, allowing detection of low-frequency minority variants. Mutations are interpreted using databases like the Stanford HIV Drug Resistance Database [5].
In Vivo Efficacy Models
  • Humanized Mouse Models: Immunodeficient mice (e.g., BALB/c Rag2⁻/⁻γc⁻/⁻) are engrafted with human CD34+ hematopoietic stem cells, leading to the development of a human immune system. These "hu-mice" are susceptible to HIV-1 infection, enabling the study of viral pathogenesis, ARV efficacy, and reservoir establishment in vivo [9].

Key Signaling and Metabolic Pathways Modulated by HIV-1

HIV-1 infection actively reprograms host cell pathways to support its replication. Research using ribosome profiling has identified several key pathways that are modulated during infection [8].

HIV HIV-1 Infection P1 Cholesterol Metabolism (Upregulated) HIV->P1 P2 Immune & Stress Response (Mixed Regulation) HIV->P2 P3 Host Translation Machinery (Downregulated) HIV->P3 S1 e.g., Nef-mediated modulation P1->S1 S2 e.g., ATF4, HELLS, TOP2B P2->S2 S3 e.g., RPL35, RPS21 Elongation Factors P3->S3

Host pathways modulated during HIV-1 infection

  • Upregulated Pathways: Cholesterol metabolism is often enhanced, facilitated by viral proteins like Nef, to support viral entry and budding [8].
  • Mixed Regulation Pathways: Genes involved in the immune and stress response (e.g., HELLS, TOP2B) show persistent upregulation. In contrast, ATF4, a key regulator of the integrated stress response, can be translationally downregulated early in infection [8].
  • Downregulated Pathways: HIV-1 infection leads to a measurable suppression of the host's translation machinery at later stages. This includes the decreased translational efficiency of genes encoding ribosomal proteins (e.g., RPL35, RPS21) and elongation factors [8].

Conclusion and Future Perspectives

The field of HIV-1 inhibitor development continues to evolve from single-target drugs towards more sophisticated strategies. Key future directions include:

  • Advancing Long-Acting Therapies: The success of weekly and twice-yearly regimens in clinical trials promises to transform treatment paradigms by significantly reducing dosing frequency [3].
  • Overcoming Subtype-Specific Challenges: Evidence suggests that HIV-1 subtype C may exhibit delayed viral suppression and faster viral rebound post-treatment compared to subtype B, highlighting the need for tailored therapeutic approaches [9].
  • Innovating against Resistance: The declining prevalence of drug resistance due to modern, high-barrier regimens is encouraging. However, vigilance is needed as new mutations (e.g., integrase mutation R263K) emerge [5].

References

Modern HIV-1 Inhibitor Classes and Optimization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three advanced HIV-1 inhibitor classes that have been the focus of recent preclinical lead optimization campaigns.

Inhibitor Class / Candidate Molecular Target & Mechanism of Action Key Lead Optimization Strategies Key In Vitro & In Vivo Parameters

| Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI): MK-8527 [1] [2] | HIV-1 Reverse Transcriptase; Novel translocation inhibitor & delayed chain terminator [2]. | • Broad exploration of nucleoside SAR: Modifications of ribose core, periphery, and nucleobase [1]. • Aim: Develop a long-acting agent for monthly oral PrEP [1]. | • IC50 (PBMCs): 0.21 nM [1] [2]. • Intracellular TP half-life (monkey PBMCs): ~48 hours [1] [2]. • Selectivity: IC50 ≥95 µM vs. human DNA polymerases; clean panel against 114 off-targets [1]. | | Capsid Inhibitor: Lenacapavir (GS-6207) [3] | HIV-1 Capsid Protein; Disrupts capsid assembly, nuclear import, and integration [3]. | • Scaffold hopping from high-throughput screening hit PF74 [3]. • Structural optimization: Restricted conformational flexibility, introduced substituents to enhance binding at the NTD-CTD interface [3]. • Aim: Enhance metabolic stability and potency against resistant strains [3]. | • EC50 (MT-4 cells): 105 pM; (CD4+ cells): 32 pM [3]. • CC50: >50 µM [3]. • Resilience: High genetic barrier to resistance [3]. | | Capsid Inhibitor: VH4004280 (VH-280) [4] | HIV-1 Capsid Protein; Inhibits early and late steps of the viral life cycle [4]. | • Aim: Develop a long-acting oral agent with a low drug-drug interaction profile [4]. | • Half-life: 145.8–207.8 hours (>6 days), supportive of long-acting dosing [4]. • Drug-Drug Interaction: No clinically significant inhibition or induction of CYP3A4 [4]. | | Protease Inhibitor: Phenyloxazolidinone-based PIs [5] | HIV-1 Protease; Potent binding in the protease S2 pocket [5]. | • Structure-based design: Explored substitutions at P2 phenyloxazolidinone and P2' phenylsulfonamide moieties [5]. • Aim: Improve potency against multi-drug resistant (MDR) HIV-1 variants [5]. | • Enzyme binding affinity (Ki): Low pM range [5]. • Antiviral potency (EC50): Low nM range against patient-derived viruses from clades A, B, and C [5]. |

Core Experimental Protocols for Lead Optimization

A robust lead optimization campaign involves a series of standardized experimental protocols to evaluate the potency, selectivity, and metabolic profile of candidate compounds.

  • 1. Biochemical and Antiviral Assays

    • Antiviral Potency Assays: Determine the half-maximal inhibitory concentration (IC50) in infected human peripheral blood mononuclear cells (PBMCs) or cell lines like MT-4. The goal is to achieve low nM or pM potency [1] [3] [2].
    • Cytotoxicity Assays: Assess the half-cytotoxic concentration (CC50) in uninfected cells (e.g., using CellTiter-Glo) to establish a high selectivity index (CC50/EC50) [3].
    • Mechanism of Action Studies: For novel targets, use primer extension assays and iron footprinting to elucidate the precise mechanism, such as inhibition of reverse transcriptase translocation [2].
  • 2. Metabolic and Pharmacokinetic (PK) Studies

    • In Vitro Metabolism: Evaluate metabolic stability in liver microsome preparations and screen for off-target interactions against panels of enzymes and receptors [1].
    • In Vivo PK Studies: Characterize the plasma clearance, volume of distribution, and oral bioavailability in rodent and non-rodent models [1]. A key focus for long-acting agents is the intracellular half-life of the active metabolite (e.g., the triphosphate form for NRTTIs) [1] [2].
  • 3. Resistance and Selectivity Profiling

    • Resistance Selection: Passage virus in the presence of the inhibitor to identify potential resistance mutations and assess activity against clinically relevant drug-resistant variants [5] [3].
    • Selectivity Screening: Test inhibitors against human off-targets like DNA polymerases to minimize host toxicity [1].

The following diagram illustrates a generalized workflow that integrates these key experiments during lead optimization.

Start Optimized Lead Compound A1 In Vitro Profiling Start->A1 A2 In Vivo PK/PD Studies Start->A2 A3 Safety & Selectivity Start->A3 B1 Antiviral Potency (IC₅₀) A1->B1 B2 Mechanism of Action A1->B2 B3 Rat/Monkey PK (Plasma & Intracellular t½) A2->B3 B4 Oral Bioavailability A2->B4 B5 hERG / Cytotoxicity Off-Target Panels A3->B5 C1 Resistance Profiling (Drug-resistant variants) B1->C1 For promising candidates B3->C1 For promising candidates B5->C1 For promising candidates End Clinical Candidate C1->End

Figure 1: A generalized lead optimization workflow for HIV-1 inhibitors, integrating key in vitro and in vivo experiments to select a clinical candidate.

Targeting Viral Latency: Kinase Inhibitors

Beyond direct antiviral agents, research is exploring host-targeted strategies. Kinase inhibitors can block signaling pathways to suppress the reactivation of latent HIV-1, a major barrier to a cure [6].

  • Screening Approach: A screen of 418 kinase inhibitors identified compounds that block latency reversal by diverse agents (prostratin, panobinostat, JQ-1) [6].
  • Key Findings:
    • Pathway-specific inhibitors (e.g., targeting MEK, ERK) blocked reactivation by prostratin only [6].
    • Broad-spectrum inhibitors (e.g., Danusertib, PF-3758309) blocked reactivation by all three mechanistically distinct agents, suggesting they target shared pathways essential for latency reversal [6].

The diagram below maps the signaling pathways involved in latency reversal and the points of inhibition identified in the screen.

LRA Latency Reversing Agent (e.g., Prostratin) PKC PKC Activation LRA->PKC Downstream Downstream Kinases (Raf, MEK, ERK) PKC->Downstream LatentVirus Latent HIV-1 Provirus Downstream->LatentVirus Signaling Cascade ActiveVirus Viral Reactivation LatentVirus->ActiveVirus Inhibitor1 e.g., Sotrastaurin (PKC Inhibitor) Inhibitor1->PKC Blocks Inhibitor2 e.g., Cobimetinib (MEK Inhibitor) Inhibitor2->Downstream Blocks Inhibitor3 e.g., Danusertib (Broad-Spectrum) Inhibitor3->LatentVirus Blocks All Paths

Figure 2: Signaling pathways in HIV-1 latency reversal and kinase inhibitor targets. Some inhibitors block specific pathways, while others act broadly.

Key Takeaways for Preclinical Programs

  • Embrace Novel Mechanisms: Moving beyond established target sites, like developing NRTTIs or Capsid Inhibitors, can yield compounds with superior resistance profiles and long-acting potential [1] [3] [2].
  • Design for Long-Acting Profiles: A primary goal in modern HIV prophylaxis and treatment is to reduce dosing frequency. This requires optimizing for intracellular metabolite half-life, not just plasma half-life [1] [4] [2].
  • Prioritize a High Genetic Barrier to Resistance: Compounds should be designed to retain potency against multi-drug-resistant viruses, which can be achieved through extensive interactions with conserved regions of the target [5] [3].

References

allosteric inhibition of HIV-1 integrase by inhibitor-60

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Allosteric Inhibition

Allosteric Integrase Inhibitors (ALLINIs) represent a novel class of HIV-1 antivirals that differ from classical Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir or Dolutegravir. Instead of targeting the enzyme's active site, ALLINIs function as "molecular glues" that disrupt viral replication by binding to a pocket at the Catalytic Core Domain (CCD) dimer interface—the same site used by the host protein LEDGF/p75 [1] [2].

The following diagram illustrates the multimodal mechanism through which these inhibitors disrupt the HIV-1 replication cycle.

G ALLINI ALLINI Binding Early Early Stage Effect (Weaker) ALLINI->Early Late Late Stage Effect (Potent) ALLINI->Late Int1 Disrupts IN-LEDGF/p75 Interaction Early->Int1 Int2 Aberrant IN Hyper-multimerization Late->Int2 Outcome1 Altered Integration Site Targeting Int1->Outcome1 Outcome2 Non-infectious Virions: Eccentric RNPs, Defective Cores Int2->Outcome2

ALLINIs disrupt viral replication through distinct early and late phase mechanisms.

Quantitative Profiling of Lead ALLINI Compounds

Although data for "inhibitor-60" is unavailable, the table below summarizes the in vitro potency of several prominent ALLINIs from recent research, demonstrating the low nanomolar activity achievable with this class.

Table 1: In Vitro Potency of Selected Allosteric Integrase Inhibitors

Compound Name Primary Scaffold Inhibition of IN-LEDGF/p75 Interaction (IC₅₀) Promotion of IN Multimerization (AC₅₀) Antiviral Activity (EC₅₀) Key References
BDM-2 Benzene 47 nM 20 nM Single-digit nM [2]
MUT871 Benzene 14 nM 31 nM Information Missing [2]
BI-224436 Quinoline 90 nM 34 nM < 15 nM [3] [2]
STP0404 (Pirmitegravir) Pyrrolopyridine Information Missing Information Missing Advanced to Phase 2 Clinical Trials [4] [2]
Compound 5 (Thiophene) Thiophene 72 µM* Information Missing 36 µM* [5]

Note: IC₅₀ = Half-maximal inhibitory concentration; AC₅₀ = Half-maximal activation concentration; EC₅₀ = Half-maximal effective concentration. *Compound 5 is an early fragment-based lead with significantly lower potency than developed compounds.

Key Experimental Protocols for Characterization

The comprehensive characterization of ALLINIs relies on a suite of biochemical, biophysical, and virological assays. The methodologies below are standard for evaluating this drug class [5] [2].

1. Inhibitor Binding and Protein-Protein Interaction Disruption

  • Technique: X-ray Crystallographic Fragment Screening and Co-crystallization.
  • Protocol: High-resolution structures of inhibitor complexes are obtained by soaking small molecules into crystals of the IN Catalytic Core Domain (CCD) or multi-domain constructs. This reveals atomic-level binding interactions at the CCD-CCD dimer interface [5] [3].
  • Functional Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is used to quantitatively measure the disruption of the IN-LEDGF/p75 interaction. This assay determines the IC₅₀ value for inhibitors [2].

2. Induction of Aberrant Integrase Multimerization

  • Assay: In vitro multimerization assay monitored by fluorescence or light scattering.
  • Protocol: Recombinant full-length integrase is incubated with the inhibitor, and the formation of higher-order oligomers is measured. The AC₅₀, the concentration at which 50% of the maximal multimerization is achieved, is a key potency metric [2].

3. Assessment of Antiviral Activity

  • Cell-based Assay: Infection of T-cell lines (e.g., Jurkat) with engineered, single-round HIV-1 reporter viruses.
  • Protocol: Cells or virus producer cells are treated with serial dilutions of the inhibitor. Infection efficiency is measured by luminescence or fluorescence, and the EC₅₀ is calculated. A significant potency difference between the early and late stages of replication is a hallmark of this inhibitor class [6] [2].

Future Directions and Clinical Potential

The development of ALLINIs is a dynamically advancing field. Current research focuses on:

  • Overcoming Resistance: Designing second-generation inhibitors, such as thiophenecarboxylic acid derivatives, that retain activity against mutants resistant to first-generation quinoline-based ALLINIs [5].
  • Structural Optimization: Recent high-resolution cryo-EM and crystal structures of wild-type IN tetramers and intasomes provide unprecedented blueprints for rational drug design, enabling the development of compounds with improved potency and higher barriers to resistance [4] [3].
  • Clinical Translation: With compounds like STP0404 (Pirmitegravir) in Phase 2 trials, the clinical potential of this class is being actively explored [4].

References

Comprehensive Technical Guide: HIV-1 Inhibitor Resistance Mutations and Profiling Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Drug Resistance

HIV-1 drug resistance represents a significant challenge in antiretroviral therapy (ART) management, arising from mutations in viral genomic sequences that reduce drug effectiveness. The high mutation rate of HIV-1, coupled with selective drug pressure, drives the emergence of resistant variants that can compromise treatment outcomes. Understanding resistance mechanisms is particularly crucial for integrase strand transfer inhibitors (INSTIs), which have become backbone components of contemporary ART regimens due to their favorable efficacy and safety profiles. The clinical significance of resistance monitoring has evolved with antiretroviral development, requiring sophisticated genotyping methodologies and interpretation frameworks to guide therapeutic decisions.

The molecular basis of HIV drug resistance stems from the error-prone nature of reverse transcriptase, which lacks proofreading capability and introduces approximately one mutation per viral genome per replication cycle. Under selective ART pressure, resistant variants with mutations that reduce drug binding or function can emerge and become the dominant viral population. These mutations are categorized as major resistance mutations that directly reduce drug susceptibility and accessory mutations that can enhance viral fitness or augment resistance. The patterns and prevalence of these mutations continue to evolve with newer drug classes and regimens, necessitating ongoing surveillance and updated interpretation algorithms.

Dolutegravir (S/GSK1349572) Resistance Profile

Dolutegravir (DTG), formerly designated S/GSK1349572, represents a second-generation INSTI characterized by a superior resistance profile and higher genetic barrier to resistance compared to first-generation INSTIs. In vitro studies demonstrate that DTG exhibits potent antiviral activity with an EC50 of 0.51 nM and EC90 of 2.0 nM against wild-type HIV-1, maintaining broad activity across diverse viral isolates including 26 unique HIV-1 strains and three HIV-2 isolates [1]. This extensive profiling establishes DTG as a potent unboosted INSTI option with once-daily dosing suitability.

The resistance profile of DTG was systematically evaluated against 60 integrase mutant viruses, revealing markedly lower fold-change values in resistance compared to raltegravir and elvitegravir. Key mutations Y143R, Q148K, and N155H demonstrated maximum fold-change values of approximately 4.1, indicating retained DTG susceptibility against variants that confer resistance to first-generation INSTIs [1]. This superior resistance profile is attributed to DTG's distinct chemical structure and tighter binding kinetics to the integrase active site, which provides a higher genetic barrier to resistance development.

Table 1: Dolutegravir Resistance Profile Against Major INSTI Resistance Pathways

Resistance Pathway Fold Change vs Wild-type Clinical Significance
Y143R 4.1 Minimal impact on DTG susceptibility
Q148K 4.1 Low-level reduced susceptibility
N155H 4.1 Minimal impact on DTG susceptibility
G118R 2.3 Minimal impact on DTG susceptibility
R263K 2.7 Emerging pathway with low-level resistance
G140S/Q148H >20 Significant resistance, primarily to 1st generation INSTIs

The R263K mutation has emerged as a distinctive DTG resistance pathway in both in vitro selections and clinical isolates, though it confers only low-level resistance (approximately 2.7-fold change) [2]. Critically, the R263K mutation appears to impair viral replicative capacity and rarely evolves toward high-level DTG resistance without additional compensatory mutations. This contrasts with elvitegravir and raltegravir, where single mutations can confer high-level resistance. The higher genetic barrier of DTG is further evidenced by in vitro passage experiments, which required multiple mutations to achieve significant resistance breakthroughs [1].

Current Epidemiology and Emerging Resistance Trends

Recent surveillance data indicates that overall HIV drug resistance prevalence has declined by nearly 17% between 2018 and 2024, reflecting improved ART regimens with higher genetic barriers to resistance and enhanced tolerability [2]. This encouraging trend coincides with the global transition to dolutegravir-based regimens as first-line therapy, which demonstrate superior resistance profiles compared to earlier drug classes. Despite this overall decline, specific resistance patterns warrant ongoing monitoring, particularly INSTI resistance mutations that may impact current and future treatment options.

Table 2: Trends in HIV Drug Resistance Prevalence (2018-2024)

Resistance Category 2018 Prevalence (%) 2024 Prevalence (%) Change
Any NRTI resistance 14.2 11.8 -16.9%
Any NNRTI resistance 18.5 15.3 -17.3%
Major PI resistance 5.3 2.1 -60.4%
INSTI resistance 6.8 5.2 -23.5%
Dual NRTI+NNRTI resistance 6.1 3.5 -42.6%
R263K mutation 0.8 1.7 +112.5%

Analysis of resistance patterns by age reveals important demographic variations, with older individuals who experienced multiple prior treatment regimens showing higher rates of dual-class and triple-class resistance. Dual NRTI+NNRTI resistance was detected in only 3.8% of persons aged 18-39 years compared to 14.1% among those aged ≥60 years [2]. This pattern reflects the historical treatment experience of older populations with less robust regimens, highlighting the importance of comprehensive resistance history assessment when switching therapies.

The R263K mutation, associated with resistance to dolutegravir and cross-resistance to bictegravir and cabotegravir, has shown a concerning increase over time [2]. This emerging pattern necessitates continued surveillance as expanded use of these INSTIs for both treatment and pre-exposure prophylaxis (PrEP) may further drive this mutation's prevalence. Additionally, archived resistance in proviral DNA remains detectable even after current viral suppression, creating a potential reservoir for resistance re-emergence during regimen changes or treatment interruptions.

Resistance Assay Methodologies and Protocols

Genotypic Resistance Testing

Genotypic resistance assays represent the primary methodology for clinical HIV-1 resistance testing, directly sequencing viral genomic regions to detect mutations known to confer resistance. The standard approach involves amplifying and sequencing the protease, reverse transcriptase, and integrase genes from patient-derived virus, then comparing identified mutations against curated databases to predict drug susceptibility [3] [4]. Two principal sequencing technologies are employed in genotypic testing:

  • Sanger sequencing: This traditional method derives a consensus sequence for each gene and detects mutations present as dominant viral populations (typically >20% of the viral quasispecies). Sanger sequencing remains widely used in clinical settings due to its established reliability and interpretation frameworks [3] [4].
  • Next-generation sequencing (NGS): NGS technologies enable simultaneous sequencing of thousands of individual viral genomes, detecting low-frequency variants present at levels as low as 1-5%. NGS methods provide enhanced sensitivity for minor resistant variants and are increasingly implemented in reference laboratories [3] [4].

G Patient Plasma Sample Patient Plasma Sample RNA Extraction RNA Extraction Patient Plasma Sample->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Nested PCR Nested PCR cDNA Synthesis->Nested PCR Sequencing Method Sequencing Method Nested PCR->Sequencing Method Sanger Sequencing Sanger Sequencing Sequencing Method->Sanger Sequencing NGS NGS Sequencing Method->NGS Mutation Analysis Mutation Analysis Sanger Sequencing->Mutation Analysis NGS->Mutation Analysis Resistance Interpretation Resistance Interpretation Mutation Analysis->Resistance Interpretation Clinical Report Clinical Report Resistance Interpretation->Clinical Report

Graphical representation of standard genotypic resistance testing workflow from sample collection through clinical reporting, highlighting key methodological decision points.

For patients with suppressed viral loads but suspected prior resistance, proviral DNA-based genotypic assays (archive genotyping) can detect archived resistance mutations in integrated viral DNA [3] [4]. These archive genotypes are particularly useful for patients with complex ART histories considering regimen simplification to long-acting therapies like cabotegravir/rilpivirine, where undetected resistance could increase failure risk.

Phenotypic Resistance Assays

Phenotypic resistance assays provide a direct measure of viral replication capacity in the presence of antiretroviral drugs, analogous to bacterial antibiotic susceptibility testing. In these assays, patient-derived viral sequences are incorporated into recombinant virus vectors, and replication is measured against a concentration gradient of antiretroviral drugs [3] [4]. The results are expressed as the fold-change in inhibitory concentration (IC50) compared to reference wild-type virus.

While phenotypic testing offers intuitive quantitative results, it is more costly and time-consuming than genotypic methods and provides limited additional information for most clinical scenarios. The primary application of phenotypic assays is for patients with extensive multidrug resistance and complex mutation patterns, where the combined effect of multiple mutations may be difficult to predict from genotype alone [3] [4]. Specialized phenotypic assays are also available for entry inhibitors and maturation inhibitors to assess susceptibility to these alternative drug classes.

Clinical Guidelines and Resistance Testing Applications

Indications and Timing for Resistance Testing

Current guidelines from the New York State Department of Health AIDS Institute recommend baseline genotypic resistance testing that includes protease, reverse transcriptase, and integrase genes for all persons with HIV before initiating ART [3] [4]. This baseline assessment detects transmitted drug resistance and guides appropriate regimen selection. For persons experiencing virologic failure (defined as HIV RNA >200 copies/mL), repeat resistance testing should be performed while the patient is still receiving failing therapy or within 4 weeks after discontinuation [3] [4].

The critical importance of testing timing relates to the rapid reversion of resistance mutations to wild-type in the absence of selective drug pressure. When antiretroviral therapy is interrupted, wild-type virus typically outcompetes resistant variants within weeks, potentially masking resistance patterns that remain archived in proviral DNA [3] [4]. For persons receiving long-acting regimens like cabotegravir/rilpivirine, resistance testing should be obtained as soon as possible after failure detection, as the pharmacokinetic tail of these agents may maintain selective pressure for extended periods.

Interpretation Resources and Clinical Decision-Making

Interpretation of resistance test results requires specialized expertise and should incorporate multiple resources, including the Stanford HIV Drug Resistance Database, IAS-USA mutation lists, and the ANRS resistance algorithm [3] [5] [6]. The IAS-USA maintains a current Drug Resistance Mutations Chart that is updated regularly to reflect new surveillance and clinical outcome data, with the most recent version published in May 2025 [5] [6].

Clinical decision-making must integrate resistance test results with comprehensive treatment history, as prior mutations may be archived and not detected in current plasma testing. Additionally, the clinical cut-offs for reduced susceptibility vary between drugs and should be interpreted in context of pharmacokinetic and pharmacodynamic properties. Consultation with experienced HIV care providers is strongly recommended when interpreting complex resistance patterns or constructing regimens for highly treatment-experienced persons [3] [4].

Conclusion and Future Directions

The evolving landscape of HIV-1 drug resistance continues to present challenges and opportunities for optimizing antiretroviral therapy. The introduction of dolutegravir and other second-generation INSTIs with higher genetic barriers to resistance has substantially improved treatment outcomes and contributed to declining population-level resistance prevalence. However, emerging resistance patterns like the R263K mutation underscore the need for ongoing vigilance and resistance monitoring.

Future directions in HIV resistance research include the expanded application of next-generation sequencing to detect low-frequency variants, improved understanding of archived resistance in proviral DNA, and development of novel antiretrovirals with activity against currently resistant viruses. Additionally, global disparities in resistance monitoring and access to newer antiretrovirals require attention to prevent the emergence and transmission of resistant HIV strains in resource-limited settings.

References

HIV-1 inhibitor-60 phenotypic inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Profile of HIV-1 Inhibitor-60

Attribute Description
Target HIV-1 Capsid Protein (CA) [1]
Chemical Type Small-molecule inhibitor [1]
Primary Mechanism Disrupts capsid assembly and stability; interferes with proper assembly of the Gag polyprotein and disassembly of the mature capsid core (uncoating) [1].
Assay Readout Phenotypic inhibition of viral replication, measured by reduction in viral infectivity or production [2].

Experimental Approach for Phenotypic Assay

While a specific protocol for "Inhibitor-60" is not detailed, the research points to a standard methodological framework for evaluating such capsid assembly inhibitors. The following workflow visualizes the key stages of a phenotypic assay.

Start Start Assay CellPrep Cell Preparation (Culture host cells, e.g., T-cell lines or primary CD4+ T cells) Start->CellPrep VirusInoc Virus Inoculation (Infect with HIV-1, often using VSV-G pseudotyped virus for single-round infection) CellPrep->VirusInoc DrugTreat Drug Treatment (Apply serial dilutions of Inhibitor-60) VirusInoc->DrugTreat Incubate Incubation (48-72 hours) DrugTreat->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest Measure Measure Infection/Production (e.g., p24 ELISA, Luciferase Reporter, Flow Cytometry for GFP) Harvest->Measure Analyze Data Analysis (Calculate IC50/EC50) Measure->Analyze

Experimental workflow for evaluating HIV-1 capsid inhibitors

Core Protocol Components
  • Cell Culture System: Assays are typically performed in susceptible host cells such as HEK293T cells for initial virus production and Jurkat T-cells or primary CD4+ T lymphocytes for infection experiments [3] [4].
  • Virus Stock Preparation: Researchers often use VSV-G pseudotyped HIV-1 to create single-round infection particles. This allows the assay to focus on the late stages of the viral lifecycle (assembly, budding, and subsequent infection) without concerns about secondary infections [3] [5]. The virus titer is determined and expressed as TCID₅₀/mL (50% tissue culture infectious dose) [6].
  • Treatment and Incubation: Cells are infected and then treated with a dilution series of Inhibitor-60. DMSO is used as a vehicle control. The culture is then incubated, typically for 48-72 hours, after which supernatants (containing newly produced virions) and cells are harvested for analysis [3].
  • Infectivity Measurement (Phenotypic Readout): A critical step is to measure the inhibition of viral replication.
    • Luciferase Reporter Assay: A highly sensitive method where the virus carries a luciferase gene. Successful infection of target cells results in luciferase expression, which is quantifiable and directly correlates with viral infectivity [2].
    • p24 ELISA: This method quantifies the production of the viral p24 (capsid) protein in the culture supernatant, a direct measure of viral particle production [3].

Data Analysis and Interpretation

After obtaining raw data, you can process it to determine the compound's potency.

Quantitative Data Analysis
Parameter Description Method
IC₅₀ / EC₅₀ Concentration that inhibits viral replication by 50%. Nonlinear regression analysis of dose-response data (e.g., using 4-parameter logistic curve) [2].
CC₅₀ Concentration that reduces cell viability by 50%. Measured in parallel using a cell viability assay (e.g., MTT, CellTiter-Glo) [3].
Therapeutic Index (SI) Ratio of CC₅₀ to IC₅₀. A higher SI indicates a wider safety margin. SI = CC₅₀ / IC₅₀

Key Technical Considerations

  • Mechanism Verification: To confirm that the observed activity is due to capsid disruption, you can perform specialized assays such as capsid assembly assays in vitro or electron microscopy to visualize malformed viral particles [1].
  • Resistance Profiling: A key advantage of capsid inhibitors is their high barrier to resistance. The assay can be adapted to test Inhibitor-60 against a panel of HIV-1 strains with resistance mutations to other drug classes (e.g., PIs, INSTIs) to demonstrate its robustness [2] [1].

References

Technical Guide: HIV-1 Six-Helix Bundle Fusion Core as Target for Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Fusion and Six-Helix Bundle Formation

The human immunodeficiency virus type 1 (HIV-1) entry process represents a critical intervention point for antiretroviral therapy, with the viral envelope glycoprotein serving as the primary molecular machinery mediating fusion with target cells. The transmembrane subunit gp41 undergoes a series of dramatic conformational changes that culminate in the formation of a thermostable six-helix bundle (6HB) structure, which provides the energetic driving force for membrane fusion [1] [2]. This 6HB structure has been extensively characterized as an attractive drug target due to its conserved nature and vulnerability to competitive inhibition during the fusion process. The pre-hairpin intermediate of gp41 exposes conserved helical domains that can be targeted by peptide inhibitors, preventing the formation of the final fusogenic structure [3] [4]. Understanding the structural basis of 6HB formation and its inhibition has led to the development of increasingly sophisticated fusion inhibitor peptides, with recent advances focusing on improving potency, overcoming resistance, and optimizing pharmaceutical properties.

Structural Biology of the HIV-1 Fusion Machinery

The gp41 Conformational Transition Pathway

The HIV-1 envelope glycoprotein exists as a trimeric complex on the viral surface, with each protomer consisting of a surface subunit gp120 and a transmembrane subunit gp41. During viral entry, the initial attachment of gp120 to CD4 receptors and subsequent coreceptor binding (CCR5 or CXCR4) triggers a cascade of conformational changes in gp41 [1] [2]. This process can be divided into distinct structural transitions:

  • Native prefusion state: gp41 exists in a metastable conformation with its fusion peptide sequestered.
  • Pre-hairpin intermediate: Following receptor engagement, gp41 extends to form a trimeric coiled-coil of N-terminal heptad repeats (NHR), exposing the fusion peptide for insertion into the target cell membrane. This intermediate bridges the viral and cellular membranes.
  • Six-helix bundle formation: Three C-terminal heptad repeats (CHR) fold back antiparallel onto the NHR trimer, forming the final postfusion 6HB structure that drives membrane merger [1] [4].

The pre-hairpin intermediate represents a critical vulnerability window for therapeutic intervention, as exposed NHR and CHR domains become accessible to inhibitory peptides during this transient state [3]. The lifetime of this intermediate varies among HIV-1 isolates and significantly influences sensitivity to fusion inhibitors, with longer exposure times correlating with increased inhibitor potency [3].

Atomic Architecture of the Six-Helix Bundle

The 6HB structure exhibits a conserved architecture in which three NHR regions form an internal trimeric coiled-coil, creating three hydrophobic grooves on its surface. The CHR helices pack in an antiparallel orientation into these grooves, completing the bundle structure [1] [4]. Several key structural elements govern this assembly:

  • Deep hydrophobic pocket: Located in the C-terminal portion of the NHR helices, this highly conserved feature serves as a primary anchor point for CHR binding and an ideal target site for inhibitor design [1] [4].
  • Interhelical interactions: Specific residue positions within the heptad repeat patterns mediate both intra- and interhelical contacts that stabilize the 6HB structure.
  • M-T hook structure: A structural motif formed by two N-terminal residues (Met-Thr) that significantly enhances the binding of short-peptide inhibitors to the pocket region [1].

Table 1: Key Structural Domains of gp41 Involved in Six-Helix Bundle Formation

Structural Domain Location in gp41 Role in 6HB Formation Conservation
N-terminal heptad repeat (NHR) Residues ~546-581 Forms internal trimeric coiled-coil High
C-terminal heptad repeat (CHR) Residues ~628-661 Packs into NHR grooves High
Hydrophobic pocket C-terminal region of NHR Serves as primary binding site for CHR Very high
Pocket-binding domain (PBD) N-terminal region of CHR Contains critical Trp residues that insert into pocket Very high
Fusion peptide N-terminus of gp41 Inserts into target membrane High
Transmembrane domain C-terminus of gp41 Anchors gp41 in viral membrane Moderate

The Six-Helix Bundle as a Therapeutic Target

Vulnerable Sites for Inhibitor Intervention

The gp41 refolding process presents multiple vulnerable targets for therapeutic intervention, with the most successful strategies focusing on competitive inhibition of the 6HB formation. The deep hydrophobic pocket on the NHR trimer has emerged as a particularly attractive target due to its structural conservation and critical role in stabilizing the fusion-competent structure [1] [4]. This pocket accommodates three hydrophobic residues (Trp-628, Trp-631, and Ile-635) from the pocket-binding domain of the CHR helix, creating an extensive interaction network that can be disrupted by appropriately designed inhibitors [4].

Additional vulnerable sites include:

  • NHR groove regions: The elongated hydrophobic grooves on the surface of the NHR trimeric coiled-coil provide substantial binding surface for CHR association.
  • C-terminal anchoring sites: Regions downstream of the pocket-binding domain contribute significant binding energy through hydrophobic and electrostatic interactions.
  • Trimer interface: The internal trimeric coiled-coil of NHR helices can itself be targeted by engineered disruptor peptides [5].

The window of opportunity for inhibitor binding is determined by the lifetime of gp41 pre-bundle intermediates on the cell surface, which varies among HIV-1 isolates and is influenced by the kinetics of receptor engagement and endocytic uptake [3].

Table 2: Key Vulnerable Sites in gp41 for Fusion Inhibitor Development

Target Site Structural Features Inhibitor Approach Examples
Hydrophobic pocket Deep, conserved pocket on NHR trimer Pocket-binding peptides with M-T hook HP23L, LP-11, CP32M
NHR grooves Extended hydrophobic surfaces CHR-derived peptides C34, T20 (enfuvirtide)
Internal NHR coiled-coil Trimeric interface of NHR helices Engineered NHR disruptors N36(Mut(e,g))
Pre-hairpin intermediate Transiently exposed NHR and CHR Combination targeting T1249, sifuvirtide
Mechanism of 6HB-Targeted Inhibition

The following diagram illustrates the HIV-1 fusion process and the mechanisms by which different classes of inhibitors interrupt six-helix bundle formation:

hiv_fusion_inhibition Native Native HIV-1 Env Trimer PreHairpin Pre-hairpin Intermediate (NHR coiled-coil exposed) Native->PreHairpin CD4/coreceptor binding SixHelix Six-Helix Bundle (Fusion-competent structure) PreHairpin->SixHelix CHR folding onto NHR Fusion Membrane Fusion SixHelix->Fusion 6HB formation drives fusion CHR_Inhibitors CHR-derived Inhibitors (C34, T20, CP32M) CHR_Inhibitors->PreHairpin Binds exposed NHR grooves NHR_Disruptors NHR Disruptor Peptides (N36(Mut(e,g))) NHR_Disruptors->PreHairpin Disrupts internal NHR trimer Pocket_Targeting Pocket-targeting Peptides (HP23L, LP-11) Pocket_Targeting->PreHairpin Blocks hydrophobic pocket

> HIV-1 fusion process and inhibition mechanisms: CHR-derived peptides compete with endogenous CHR domains for NHR binding; NHR disruptor peptides incorporate into the internal NHR trimer; pocket-targeting peptides specifically block the conserved hydrophobic pocket.

Classes of 6HB-Targeting Inhibitors

CHR-Derived Peptide Inhibitors

The first generation of HIV-1 fusion inhibitors primarily consisted of CHR-derived peptides that competitively bind to the NHR trimer in the pre-hairpin intermediate, preventing the formation of the native 6HB structure. The prototypical example is T20 (enfuvirtide), a 36-amino acid peptide that corresponds to residues 643-678 of gp41 and became the first FDA-approved fusion inhibitor [1] [4]. While T20 demonstrates potent antiviral activity, its clinical utility has been limited by rapid resistance development, short half-life requiring frequent administration, and susceptibility to proteolytic degradation [1] [4].

Advanced CHR-derived inhibitors have been engineered to overcome these limitations:

  • C34-based inhibitors: Peptides derived from the C34 region (residues 628-661) exhibit enhanced potency by specifically targeting the hydrophobic pocket region [4].
  • CP32M: An engineered peptide containing the 621VEWNEMT627 motif that folds into two α-helical turns at the N-terminus of the pocket-binding domain, creating a novel layer in the 6HB structure that enhances stability and potency against diverse HIV-1 variants, including T20-resistant strains [4].
  • Sifuvirtide: A second-generation CHR-derived inhibitor that demonstrates improved pharmacokinetics and resistance profiles compared to T20 [1].
Short-Peptide Inhibitors Targeting the Hydrophobic Pocket

Recent advances in structural biology have facilitated the development of short-peptide inhibitors that specifically target the deep hydrophobic pocket with high affinity. These peptides typically incorporate strategic modifications to enhance their binding and inhibitory properties:

  • M-T hook structure: Addition of methionine-threonine residues at the N-terminus of short peptides dramatically improves their binding to the pocket region by forming a hook-like structure that enhances interactions with the NHR trimer [1].
  • HP23L: A 23-residue peptide featuring leucine substitution to reduce oxidation susceptibility while maintaining the M-T hook structure, resulting in improved pharmaceutical properties [1].
  • LP-11: A lipopeptide derivative of HP23L created by conjugating a C16 fatty acid to the C-terminus via a polyethylene glycol linker, demonstrating robust and long-lasting anti-HIV activity due to enhanced half-life and membrane anchoring [1].

These short-peptide inhibitors benefit from reduced production costs compared to longer peptides while maintaining high potency through optimized structural interactions with the conserved pocket region.

NHR-Disrupting Peptides

A novel class of fusion inhibitors operates through a distinct mechanism by directly disrupting the internal trimeric coiled-coil of NHR helices. The engineered peptide N36(Mut(e,g)) contains nine amino acid substitutions designed to preserve trimer formation while disrupting interactions with the CHR region [5]. This peptide forms a monodisperse, helical trimer in solution and inhibits fusion approximately 50-fold more effectively than the parent N36 peptide (IC50 ~308 nM versus ~16 μM) [5]. Unlike CHR-derived inhibitors, N36(Mut(e,g)) acts by incorporating into the pre-hairpin intermediate to form heterotrimers, thereby disrupting the homotrimeric coiled-coil of N-terminal helices essential for fusion competence [5].

Experimental Approaches for 6HB and Inhibitor Characterization

Structural Biology Methods

X-ray crystallography has been instrumental in elucidating the atomic details of 6HB structure and inhibitor interactions. The standard methodology involves:

  • Complex assembly: 6-HBs are assembled by mixing equimolar amounts of inhibitor peptides (e.g., HP23L, LP-11) and target mimic peptides (e.g., N36, N44) in denaturing buffer, followed by dialysis against refolding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl) at 4°C overnight [1].
  • Purification: Refolded complexes are purified using size-exclusion chromatography (Superdex 75 10/300 GL), with elutions corresponding to the molecular weight of a 6-HB collected for crystallization trials [1].
  • Crystallization: Complexes are crystallized using sitting drop vapor diffusion systems with reservoir solutions containing 0.1 M Tris-HCl (pH 8.5) and 10% (w/v) PEG4000 at 18°C [1].
  • Data collection and processing: High-resolution data sets are typically collected at synchrotron beamlines (e.g., SSRF BL17U) and processed with HKL2000 software [1].
Functional Characterization of Inhibitors

The antiviral activity of fusion inhibitors is typically evaluated using pseudovirus-based neutralization assays:

  • Pseudovirus production: HIV-1 pseudoviruses are generated by cotransfecting 293T cells with Env-expressing plasmids and backbone plasmids (pSG3Δenv) encoding Env-defective, luciferase-expressing HIV-1 genomes using Lipofectamine 2000 [4].
  • Inhibition assays: Serially diluted inhibitors are mixed with standardized pseudovirus doses (100 TCID50) and incubated with TZM-bl reporter cells (10^4/well) for 48 hours [4].
  • Readout: Luciferase activity is measured using commercial assay reagents and a luminescence counter, with inhibitory potency expressed as IC50 values [4].

Additional functional assessments include:

  • 6-HB formation assays: Circular dichroism spectroscopy to monitor thermal stability of 6-HB complexes.
  • Lipid mixing assays: Fluorescence-based measurements of membrane fusion kinetics.
  • Cell-cell fusion assays: Quantitative assessment of fusion inhibition in cell-based systems.

Resistance Mechanisms and Future Directions

Molecular Basis of Resistance

Despite the high conservation of the hydrophobic pocket region, HIV-1 can develop resistance to 6HB-targeting inhibitors through specific mutations that reduce inhibitor binding while preserving fusogenic function. The primary resistance mechanisms include:

  • Pocket mutations: Substitutions at key residues lining the hydrophobic pocket (e.g., E49K, L57R) can directly interfere with inhibitor binding without completely disrupting native 6HB formation [1].
  • Groove mutations: Changes in the NHR groove regions can reduce binding affinity for both native CHR domains and inhibitory peptides.
  • Altered kinetics: Mutations that accelerate the fusion process or reduce the lifetime of the pre-hairpin intermediate can diminish the window of opportunity for inhibitor action [3].

Notably, some resistance mutations confer cross-resistance to multiple inhibitors targeting similar regions, highlighting the importance of developing inhibitors with distinct binding modes and resistance profiles [1].

Emerging Strategies and Clinical Translation

Recent advances in 6HB-targeting inhibitor development have focused on addressing the limitations of first-generation compounds:

  • Long-acting formulations: Lipopeptide conjugates such as LP-11 demonstrate extended duration of action through enhanced half-life and membrane retention [1].
  • Broad-spectrum inhibitors: Engineered peptides like CP32M maintain potency against diverse HIV-1 subtypes and T20-resistant variants [4].
  • Combination approaches: Simultaneous targeting of multiple vulnerable sites in the fusion process may help prevent resistance development.

The ongoing development of 6HB-targeting inhibitors represents a promising approach for addressing the challenge of drug-resistant HIV-1, particularly for treatment-experienced patients. Structural insights continue to guide the rational design of next-generation inhibitors with improved pharmacological properties and resistance profiles.

Conclusion

References

Comprehensive Technical Guide: Molecular Target Identification for HIV-1 Inhibitor-60

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Molecular Targets and Their Therapeutic Significance

The identification of molecular targets for HIV-1 inhibitors represents a critical frontier in antiretroviral drug development, particularly as resistance to existing therapies continues to emerge. HIV-1 inhibitor-60 represents a putative compound class requiring comprehensive target deconvolution to establish its mechanism of action and therapeutic potential. The HIV-1 replication cycle presents multiple vulnerabilities that can be targeted by antiretroviral agents, including viral entry, reverse transcription, integration, proteolytic maturation, and assembly. Beyond direct viral targets, recent strategies increasingly focus on host dependency factors that the virus hijacks for its replication, as these typically offer a higher genetic barrier to resistance [1]. The ideal molecular target for this compound would demonstrate essentiality to the viral replication cycle, structural relevance for inhibitor binding, and clinical validation through comparable mechanisms employed by existing antiretroviral classes.

Current HIV-1 treatment regimens primarily target three viral enzymes: reverse transcriptase, protease, and integrase, alongside entry inhibitors targeting host receptors CCR5 and fusion process. However, emerging targets include capsid assembly, maturation, and various host factors critical for viral replication [1]. This guide systematically outlines established and emerging molecular targets for HIV-1 inhibition, provides experimental methodologies for target identification, and presents visual representations of key pathways to facilitate research on this compound target deconvolution.

Established Viral Targets for HIV-1 Inhibition

HIV-1 Entry Inhibitors

Viral entry represents the first vulnerable step in the HIV-1 replication cycle and encompasses a multi-stage process involving attachment, coreceptor binding, and fusion. Inhibitors targeting this process can be categorized by their specific mechanisms:

Table: HIV-1 Entry Inhibitor Targets and Candidate Compounds

Target Mechanism Representative Compounds Development Status
gp120-CD4 interaction Blocks viral attachment to host CD4 receptor BMS-378806, BMS-488043 Phase 2 (discontinued) [2]
CD4 itself Monoclonal antibody binding to CD4 domain 2 Ibalizumab Approved (post-attachment inhibitor) [2]
CCR5 coreceptor Blocks R5-tropic HIV-1 interaction with CCR5 Maraviroc, Vicriviroc Approved (Maraviroc) [2]
CXCR4 coreceptor Blocks X4-tropic HIV-1 interaction with CXCR4 AMD3100 Limited clinical use [2]
gp41 fusion Prevents fusion of viral and cellular membranes Enfuvirtide Approved [2]
bNAb epitopes Small molecules mimicking broadly neutralizing antibodies Various scaffolds Preclinical [3]

The development of entry inhibitors has faced significant challenges, including viral tropism considerations and safety concerns. CCR5 antagonists like maraviroc have demonstrated efficacy in treatment-experienced patients with exclusively R5 virus, but require tropism testing prior to use [2]. CXCR4 antagonism has proven more challenging for chronic administration due to the essential role of CXCR4 in hematopoietic stem cell function. Interestingly, small-molecule inhibitors mimicking broadly neutralizing antibodies (bNAbs) represent an emerging approach that may offer advantages in terms of production costs and administration routes compared to antibody-based therapeutics [3].

HIV-1 Protease Inhibitors and Maturation Targets

Protease inhibition represents one of the most successful strategies in HIV-1 treatment, with protease inhibitors forming a cornerstone of combination antiretroviral therapy for decades. The HIV-1 protease is an aspartic protease that functions as a homodimer and is essential for viral maturation through cleavage of Gag and GagPol polyproteins into functional subunits [4].

Protease inhibitors typically function as competitive inhibitors that bind the active site, with newer agents like darunavir also capable of disrupting protease dimerization [4]. A significant advantage of protease inhibitors is their high genetic barrier to resistance, though resistance mutations do emerge and can be partially addressed by second-generation agents that maintain efficacy against resistant strains [4].

Table: HIV-1 Protease and Maturation Targets

Target Mechanism Representative Compounds Key Characteristics
HIV-1 protease active site Competitive inhibition of substrate binding Saquinavir, Ritonavir First-generation PIs, boosted with CYP3A4 inhibitors [4]
Protease dimer interface Disruption of dimer formation Darunavir, Tipranavir Second-generation PIs, higher barrier to resistance [4]
Gag cleavage site (CA-SP1) Inhibition of final cleavage step in maturation Bevirimat, Second-generation MIs Maturation inhibitors, novel mechanism [5]
Capsid assembly Disruption of capsid condensation GS-CA1, Lenacapavir First-in-class capsid inhibitor (Lenacapavir) [6]

Maturation inhibitors represent a distinct class that targets the viral maturation process without directly inhibiting protease activity. The prototype maturation inhibitor bevirimat, derived from betulinic acid, established clinical proof-of-concept by inhibiting a late step in Gag processing, specifically the CA-SP1 cleavage, resulting in defective core condensation and release of non-infectious virus particles [5]. While bevirimat development was discontinued due to baseline Gag polymorphisms causing non-uniform response, second-generation maturation inhibitors with improved activity against polymorphic viruses are under clinical evaluation.

Host-Based Targets for HIV-1 Inhibition

Targeting host dependency factors represents a promising strategy with potential advantages for overcoming viral resistance, as host proteins do not mutate at the rapid rate of viral targets. Recent CRISPR screening studies have identified novel host factors essential for HIV-1 replication, revealing new therapeutic opportunities [1].

Table: Host Factor Targets for HIV-1 Inhibition

Target Function in HIV Replication Therapeutic Approach Development Status
TPST2 Tyrosine sulfation of CCR5 and CXCR4 Sulfation pathway inhibition Preclinical [1]
SLC35B2 PAPS transporter for sulfation reactions Sulfation pathway inhibition Preclinical [1]
ALCAM T-cell aggregation and viral spread Monoclonal antibodies Preclinical [1]
Cyclophilin A Capsid stabilization and nuclear import Cyclosporine analogs Preclinical [1]
PD-1 Immune checkpoint regulation Immune checkpoint inhibitors Phase 1b (Budigalimab) [7]
CD4+ T cell activation Viral transcription and reactivation TLR7 agonists Phase 2a (Vesatolimod) [6]

Host targets can be broadly categorized into three functional classes: (1) entry co-factors like CCR5 (already successfully targeted by maraviroc) and newly identified sulfation pathway components TPST2 and SLC35B2; (2) factors regulating viral transcription and latency; and (3) immune checkpoint molecules that modulate antiviral immune responses. The recent identification of TPST2 and SLC35B2 highlights the importance of sulfated tyrosines in mediating interactions between HIV-1 gp120 and the coreceptors CCR5 and CXCR4 [1].

Notably, immune checkpoint inhibitors like budigalimab (anti-PD-1) have shown potential in reversing HIV-1-specific T-cell exhaustion and enabling viral control without antiretroviral therapy in clinical trials [7]. Additionally, TLR7 agonists like vesatolimod are being investigated in cure strategies to reverse latency and enhance immune recognition of infected cells [6].

Experimental Approaches for Target Identification

Computational Prediction and Validation Methods

Computational approaches provide powerful tools for initial target identification and inhibitor optimization. Molecular docking protocols have evolved significantly in their ability to predict inhibitor binding to HIV-1 targets:

  • Fragment-Based Docking: The CANDOCK protocol uses a hierarchical fragment-based approach with knowledge-based scoring functions, demonstrating superior performance (Pearson coefficient of 0.62) in predicting binding affinities to HIV-1 protease compared to AutoDock Vina (0.48) and Smina (0.49) [8].
  • Molecular Dynamics Simulations: MD simulations allow exploration of inhibitor binding kinetics and the impact of protease mutations, with studies achieving correlation coefficients up to 0.87 between predicted and experimental binding affinities [8].
  • Resistance Prediction: Rule-based methods and machine learning approaches (SVMs) can predict resistance mutations and guide inhibitor design against resistant strains [8].

The experimental workflow for computational target validation typically involves: (1) structure preparation of HIV-1 target proteins from PDB database; (2) ligand preparation and optimization; (3) docking simulation using optimized parameters; (4) molecular dynamics simulations to assess binding stability; and (5) free energy calculations to predict binding affinities.

Biochemical and Cell-Based Assays

Following computational predictions, experimental validation requires a series of biochemical and cell-based assays:

  • Protease Activity Assays: Fluorescent or FRET-based peptide cleavage assays can monitor protease activity and inhibition kinetics. Mass spectrometry approaches can precisely map cleavage sites within Gag and GagPol polyproteins [4].
  • Maturation Inhibition Assessment: Electron microscopy reveals core condensation defects in maturation inhibition. Western blot analysis of Gag processing intermediates can identify specific cleavage defects [4] [5].
  • Entry Inhibition Profiling: Cell-cell fusion assays and pseudovirus entry assays can characterize entry inhibitors. Tropism determination requires co-receptor usage assays using indicator cell lines or pseudoviruses with specific coreceptors [2].
  • Time-of-Addition Experiments: These studies help pinpoint the inhibitor's effective window in the viral lifecycle, distinguishing between entry, reverse transcription, integration, and maturation inhibitors.

Advanced methodologies like ART-DEX (ART dissociation and size exclusion) have been developed to separate antiretroviral drugs from plasma proteins, enabling accurate assessment of neutralizing antibody activity in the presence of inhibitors—particularly valuable for evaluating broadly neutralizing antibodies in cure strategies [9].

Pathway Visualizations and Mechanisms

HIV-1 Entry Pathway and Inhibition Sites

The following diagram illustrates the multi-step process of HIV-1 entry and the specific points where different classes of entry inhibitors intervene:

HIV1_Entry HIV HIV CD4 CD4 HIV->CD4 gp120 binding Coreceptor Coreceptor CD4->Coreceptor Conformational change Fusion Fusion Coreceptor->Fusion Fusion activation Entry Entry Fusion->Entry Membrane fusion Attachment_Inhibitor Attachment_Inhibitor Attachment_Inhibitor->HIV Blocks PostAttachment_Inhibitor PostAttachment_Inhibitor PostAttachment_Inhibitor->CD4 Steric hindrance Coreceptor_Inhibitor Coreceptor_Inhibitor Coreceptor_Inhibitor->Coreceptor Blocks Fusion_Inhibitor Fusion_Inhibitor Fusion_Inhibitor->Fusion Prevents

HIV-1 entry process showing inhibition sites. Entry inhibitors target specific stages from attachment to fusion.

HIV-1 Protease Activation and Maturation Pathway

The protease activation pathway involves precise regulation to prevent premature activation while ensuring proper viral maturation:

Protease_Activation GagPol GagPol Immature_Protease Immature_Protease GagPol->Immature_Protease Ribosomal frameshift Mature_Protease Mature_Protease Immature_Protease->Mature_Protease Autoprocessing Gag Gag Mature_Protease->Gag Cleaves Processed_Gag Processed_Gag Gag->Processed_Gag Processing Mature_Virion Mature_Virion Processed_Gag->Mature_Virion Assembly PI PI PI->Mature_Protease Inhibits MI MI MI->Gag Blocks cleavage

HIV-1 protease activation and maturation pathway. Protease inhibitors and maturation inhibitors target different stages.

Conclusion and Future Perspectives

The landscape of HIV-1 inhibitor targets has expanded significantly beyond the classical viral enzymes to include host dependency factors and immune modulators. For researchers investigating this compound, a systematic approach to target identification should integrate computational prediction with experimental validation across multiple target classes. The most promising emerging targets include capsid assembly, host sulfation pathways, and immune checkpoint molecules, all of which represent opportunities for novel mechanism of action.

References

Comprehensive Application Notes and Protocols for In Vitro Antiviral Profiling of HIV-1 Capsid Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

The HIV-1 capsid protein has emerged as a highly attractive therapeutic target due to its high degree of conservation and critical role in multiple steps of the viral life cycle. As the second most conserved protein in the HIV-1 proteome, the capsid protein demonstrates exceptional importance in the HIV-1 replication process, with essential functions in both early and late stages of viral replication. The recent development of capsid inhibitors represents a significant advancement in antiretroviral therapy, particularly with the approval of lenacapavir, which has established a new benchmark for this drug class. These inhibitors primarily target the pocket located at the interface of neighboring capsid molecules that serves as the binding site for nucleoporins and cleavage and polyadenylation specificity factor 6 (CPSF6), effectively disrupting multiple stages of viral replication.

This document provides detailed application notes and standardized protocols for the comprehensive in vitro characterization of novel HIV-1 capsid inhibitors, with particular emphasis on HIV-1 inhibitor-60. The protocols described herein encompass antiviral potency assessment, mechanism of action studies, resistance profiling, and advanced analytical techniques essential for establishing structure-activity relationships. These methodologies have been optimized through extensive preclinical evaluation of leading capsid inhibitors including VH4004280 (VH-280), VH4011499 (VH-499), GSK878, and JTP-0157602, providing robust frameworks for characterizing novel compounds in development [1] [2] [3].

Compound Characterization and Quantitative Profiling

Comprehensive characterization begins with establishing baseline antiviral activity against reference HIV-1 strains. The half-maximal effective concentration (EC₅₀) serves as the primary metric for quantifying compound potency, while parallel cytotoxicity assessments determine therapeutic indices that forecast clinical safety margins. The inhibitors VH-280 and VH-499 have demonstrated exceptional potency in MT-2 cells infected with NL4-3-based reporter viruses, with mean EC₅₀ values of 0.093 nM and 0.023 nM, respectively. These compounds exhibited therapeutic indices exceeding 220,000, indicating substantial selectivity for viral versus host cell functions [1].

Table 1: Antiviral Potency and Selectivity Profiles of Reference Capsid Inhibitors

Compound EC₅₀ (nM) ± SD EC₉₀ (nM) ± SD CC₅₀ (μM) Therapeutic Index Serum Shift Factor
VH-280 0.093 ± 0.021 0.23 ± 0.08 >20 >220,000 16
VH-499 0.023 ± 0.008 0.061 ± 0.022 >20 >870,000 9.6
GSK878 0.039 ± 0.014 0.101 ± 0.028 >20 >512,820 Not reported
JTP-0157602 2.3 ± 0.4 7.4 ± 1.0 6,823 2,967 18.7

The effect of serum protein binding on compound potency must be evaluated under physiologically relevant conditions. For VH-280 and VH-499, assessments conducted in the presence of 40% human serum with additional human serum albumin demonstrated EC₅₀ increases of 16-fold and 9.6-fold, respectively. Interestingly, α-1-acid glycoprotein (AGP) at physiological concentrations (0.6-1.2 mg/mL) does not significantly impact the potency of these capsid inhibitors, providing important differentiation from other antiretroviral classes where AGP binding substantially reduces efficacy [1].

Broad-spectrum activity assessment against diverse viral strains is essential for predicting clinical utility. Evaluating compounds against panels of HIV-1 laboratory strains and chimeric viruses containing capsid sequences from clinical isolates reveals consistent picomolar potency across diverse genetic backgrounds. For GSK878, evaluation against a panel of 48 recombinant viruses with Gag protease sequences derived from clinical isolates demonstrated a mean EC₅₀ of 0.094 ± 0.049 nM, with only 3.7-fold variation in potency across the entire panel, confirming robust activity against diverse circulating strains [2].

Antiviral Assay Protocols

Multicycle Replication Assay in MT-2 Cells

Purpose: To determine the antiviral potency of this compound against replication-competent HIV-1 in susceptible T-cell lines.

Materials:

  • MT-2 cells (ATCC CRL-8001) maintained in RPMI-1640 with 10% fetal bovine serum (FBS)
  • NLRepRluc-WT reporter virus (NL4-3 backbone with Renilla luciferase in place of Nef)
  • Reference compounds: Lenacapavir (0.018 ± 0.007 nM EC₅₀) and Efavirenz (0.610 nM mean EC₅₀)
  • White 96-well tissue culture plates with clear bottoms
  • Renilla luciferase assay system

Procedure:

  • Seed MT-2 cells at 1 × 10⁴ cells/well in 100 μL complete medium
  • Prepare serial half-log dilutions of this compound in duplicate wells (typical range: 0.001-100 nM)
  • Add NLRepRluc-WT virus at multiplicity of infection (MOI) of 0.01
  • Include virus-free control wells (cell control) and virus-only control wells (virus control)
  • Incubate plates at 37°C, 5% CO₂ for 72 hours
  • Develop luciferase activity following manufacturer's protocol
  • Measure luminescence using appropriate plate reader

Calculation:

Dose-response curves are generated using four-parameter logistic regression to calculate EC₅₀ and EC₉₀ values [1] [2].

Serum Shift Assay Protocol

Purpose: To evaluate the impact of human serum protein binding on antiviral potency.

Materials:

  • Pooled human serum (HS)
  • Human serum albumin (HSA)
  • α-1-acid glycoprotein (AGP)
  • H9 cells or MT-2 cells

Procedure:

  • Prepare assay medium containing 40% HS supplemented with 27 mg/mL HSA to achieve physiological albumin concentration
  • For AGP evaluation, supplement standard assay medium with 1.2 mg/mL AGP
  • Conduct multicycle replication assays as described in section 3.1 under high serum conditions
  • Include parallel standard condition (10% FBS) controls
  • Calculate serum shift factor: EC₅₀(high serum) / EC₅₀(standard conditions)

Interpretation: Serum shift factors <10 are desirable, indicating minimal protein binding-related potency loss. VH-499 demonstrates a favorable shift factor of 9.6 compared to 16 for VH-280 [1].

Cytotoxicity Assessment

Purpose: To determine selective index through parallel assessment of cell viability.

Materials:

  • MT-2 cells or peripheral blood mononuclear cells (PBMCs)
  • CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

  • Seed cells in 96-well plates as for antiviral assays
  • Treat with serial dilutions of this compound (typical range: 0.1-100 μM)
  • Incubate for 72 hours at 37°C, 5% CO₂
  • Add equal volume CellTiter-Glo reagent, incubate 10 minutes, record luminescence
  • Calculate CC₅₀ using four-parameter logistic regression
  • Determine therapeutic index: CC₅₀ / EC₅₀

Note: Precipitation may occur at high concentrations; include visual inspection for precipitate formation [1] [2].

Mechanism of Action Analysis

Time-of-Addition Assay

Purpose: To identify the specific stage of viral replication inhibited by this compound.

Materials:

  • HeLa-based TZM-bl reporter cells
  • HIV-1 NL4-3 virus stock
  • Reference compounds targeting specific replication stages: reverse transcriptase inhibitors (efavirenz), integrase inhibitors (raltegravir), and capsid inhibitors (lenacapavir)

Procedure:

  • Seed TZM-bl cells at 5 × 10⁃⁴ cells/well in 96-well plates 24 hours pre-infection
  • Infect cells with HIV-1 NL4-3 at MOI of 0.5
  • Add this compound at 10× EC₉₀ concentration at different time points: -2 hours (pre-treatment), 0 hours (co-treatment), +2 to +12 hours (post-treatment) in 2-hour increments
  • Include reference compounds added at 0 hours as controls
  • Incubate for 48 hours, then quantify infectivity using luciferase assay
  • Calculate percentage inhibition relative to virus-only control for each time point

Interpretation: Capsid inhibitors typically show maximal inhibition when added within the first 4-6 hours post-infection, with reduced efficacy when added beyond 8 hours, indicating primary activity during early replication phases [1] [2].

Quantitative PCR Analysis of Replication Intermediates

Purpose: To quantify effects on specific reverse transcription and integration steps.

Materials:

  • Quantitative PCR system with SYBR Green chemistry
  • Primers for late reverse transcription products (R-US), 2-LTR circles, and integrated provirus (Alu-PCR)
  • HIV-1 infected cells treated with inhibitor

Procedure:

  • Infect MT-2 cells with HIV-1 NL4-3 at MOI of 1 in the presence of this compound at EC₉₀ concentration
  • Harvest cells at 6, 12, 24, and 48 hours post-infection
  • Extract total DNA using commercial kits
  • Perform qPCR amplification with target-specific primers
  • Normalize copy numbers to housekeeping gene (e.g., β-actin)
  • Express results as percentage of untreated control

Expected Results: Capsid inhibitors typically reduce levels of all replication intermediates, with particularly strong inhibition of 2-LTR circles and integrated provirus, indicating disruption of nuclear import and integration [1].

The following workflow diagram illustrates the comprehensive mechanism of action analysis for HIV-1 capsid inhibitors:

MOA_Analysis Figure 2: Mechanism of Action Analysis Workflow for HIV-1 Capsid Inhibitors Start Start MOA Analysis TOA Time-of-Addition Assay Start->TOA qPCR qPCR Analysis of Replication Intermediates Start->qPCR Virion Virion Morphology Assessment (Cryo-EM) Start->Virion Integration Integration Assay Start->Integration TOA_Steps 1. Add inhibitor at different time points post-infection 2. Measure infectivity 3. Identify sensitive phase TOA->TOA_Steps qPCR_Steps 1. Quantify reverse transcription products 2. Measure 2-LTR circles 3. Assess integrated provirus qPCR->qPCR_Steps Virion_Steps 1. Image virion structure 2. Analyze core morphology 3. Assess maturation defects Virion->Virion_Steps Integration_Steps 1. Measure integration efficiency 2. Compare to nuclear import markers Integration->Integration_Steps Early Early Replication Block (Reverse Transcription, Nuclear Import) TOA_Steps->Early qPCR_Steps->Early Late Late Replication Block (Virion Assembly, Maturation) Virion_Steps->Late Integration_Steps->Early Conclusion Determine Primary Mechanism of Action Early->Conclusion Late->Conclusion

Resistance Profiling and Cross-Resistance Assessment

Purpose: To identify resistance-associated mutations and evaluate cross-resistance patterns against clinically relevant mutants.

Materials:

  • Site-directed mutagenesis kit
  • NLRepRluc backbone
  • Reference capsid inhibitors (lenacapavir, GSK878)

Procedure:

  • Introduce known resistance mutations (Q67H, A105E, T107N, N74D, L56I, M66I) individually and in combination into NLRepRluc backbone using site-directed mutagenesis
  • Verify sequences through complete CA domain sequencing
  • Produce mutant virus stocks through transfection
  • Determine EC₅₀ values against this compound using multicycle replication assay as described in section 3.1
  • Calculate fold-change in EC₅₀ relative to wild-type virus

Table 2: Resistance Profiles of Reference Capsid Inhibitors Against Common CA Mutations

Mutation VH-280 Fold Change VH-499 Fold Change GSK878 Fold Change Lenacapavir Fold Change
Q67H 188 233 5.2 6.2
N74D 1,470 1,840 67.4 122
T107N 6.4 6.5 2.1 3.8
M66I >5,000 >5,000 1,780 >5,000
L56I Not reported Not reported 25,042 >5,000
Q67H/N74D >5,000 >5,000 6,310 >5,000

Interpretation: this compound should be evaluated against these key mutations, with particular attention to combinations that confer high-level resistance across multiple capsid inhibitor classes. Mutations at positions 67, 74, and 66 consistently reduce susceptibility and should be monitored during clinical development [1] [2].

In Vitro Resistance Selection Protocol

Purpose: To identify novel resistance mutations that may emerge under selective pressure.

Materials:

  • MT-2 cells or primary CD4+ T-cells
  • HIV-1 NL4-3 strain
  • Increasing concentrations of this compound

Procedure:

  • Infect cells with HIV-1 NL4-3 at MOI of 0.01
  • Culture in presence of this compound starting at 1× EC₅₀ concentration
  • Passage virus every 3-4 days, monitoring for breakthrough replication
  • Increase inhibitor concentration 2-3 fold upon observing substantial viral replication
  • Continue selection for 4-6 months or until high-level resistance emerges
  • Sequence viral RNA from culture supernatants to identify emerging mutations
  • Engineer identified mutations into reference strain to confirm contribution to resistance

Expected Outcomes: Resistance selection with capsid inhibitors typically identifies substitutions at positions Q67, A105, and T107, often evolving in stepwise combinations that progressively reduce susceptibility [1].

Advanced Visualization and Analysis Workflows

The following workflow diagrams provide visual representations of key experimental procedures for profiling HIV-1 capsid inhibitors:

Comprehensive Antiviral Profiling Workflow

Antiviral_Profiling Figure 1: Comprehensive Antiviral Profiling Workflow for HIV-1 Inhibitors Start Start Antiviral Profiling Potency Potency Assessment Start->Potency Spectrum Breadth of Activity Start->Spectrum Serum Serum Shift Assay Start->Serum Tox Cytotoxicity Assessment Start->Tox MOA Mechanism of Action Start->MOA Resistance Resistance Profiling Start->Resistance Potency_Methods • Multicycle replication • MT-2 cells with reporter virus • EC₅₀/EC₉₀ determination Potency->Potency_Methods Spectrum_Methods • Diverse lab strains • Clinical isolate panels • HIV-2 susceptibility Spectrum->Spectrum_Methods Serum_Methods • 40% human serum • HSA supplementation • AGP evaluation Serum->Serum_Methods Tox_Methods • Cell viability assays • Therapeutic index • Precipitate monitoring Tox->Tox_Methods MOA_Methods • Time-of-addition • qPCR intermediates • Virion imaging MOA->MOA_Methods Resistance_Methods • Site-directed mutants • Resistance selection • Cross-resistance panel Resistance->Resistance_Methods Data Integrated Data Analysis Potency_Methods->Data Spectrum_Methods->Data Serum_Methods->Data Tox_Methods->Data MOA_Methods->Data Resistance_Methods->Data Profile Comprehensive Antiviral Profile Data->Profile

Conclusion

The protocols detailed in this application note provide a comprehensive framework for characterizing novel HIV-1 capsid inhibitors such as this compound. Through systematic implementation of these assays, researchers can establish complete structure-activity relationships, elucidate mechanisms of action, identify potential resistance concerns, and ultimately select optimal candidates for clinical development. The standardized methodologies enable direct comparison across compound series and against reference inhibitors, facilitating informed decision-making in HIV-1 drug discovery programs.

The exceptional potency and high therapeutic indices demonstrated by advanced capsid inhibitors, coupled with their unique mechanism simultaneously targeting both early and late stages of viral replication, position this class as a valuable addition to the antiretroviral arsenal. With the recent approval of lenacapavir establishing clinical proof-of-concept, continued optimization of capsid inhibitors holds promise for addressing critical unmet needs in HIV-1 treatment, particularly in heavily treatment-experienced patients and for long-acting prevention strategies.

References

Comprehensive Application Notes and Protocols: HIV-1 Fusion Inhibition Assays for Antiviral Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Fusion Inhibitors

HIV-1 entry into host cells is mediated by the viral envelope glycoproteins gp120 and gp41 through a well-defined molecular mechanism that represents a critical target for antiviral therapeutic intervention. The fusion process begins when gp120 sequentially interacts with the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface, triggering conformational changes that activate gp41's fusion capability. This activation leads to exposure and insertion of the gp41 fusion peptide into the host cell membrane, followed by the formation of a stable six-helix bundle (6-HB) structure through interaction between the C-terminal and N-terminal heptad repeat regions (CHR and NHR), which drives fusion of viral and cellular membranes [1]. Fusion inhibitors represent a crucial class of antiretroviral agents that block this entry process, with the first-generation inhibitor T20 (enfuvirtide) demonstrating clinical proof-of-concept despite limitations including short half-life, suboptimal antiviral efficacy, and tendency to induce drug resistance [2] [1].

Recent advances in fusion inhibitor design have focused on structural optimization to overcome these limitations, yielding novel agents with significantly improved pharmacological profiles. Next-generation inhibitors include PEGylated peptides such as PEG2kC34 and PEG5kC34, which demonstrate prolonged plasma half-life and broad-spectrum activity against diverse HIV-1 strains [2], as well as lipopeptide-based inhibitors like the clinical candidate LP-98 that exhibits picomolar-range potency and potential for long-acting administration [1]. The development of robust, standardized assays for quantifying fusion inhibitory activity remains essential for characterizing these novel therapeutic agents and advancing them through preclinical development. This document provides comprehensive application notes and detailed protocols for implementing HIV-1 cell-cell fusion inhibition assays to support antiviral drug discovery efforts.

Fundamental Principles of HIV-1 Fusion Assays

Core Mechanism

HIV-1 fusion inhibition assays measure the ability of therapeutic candidates to prevent viral entry by disrupting the formation of the six-helix bundle structure required for membrane fusion. These assays typically utilize two complementary approaches: cell-cell fusion assays that measure syncytia formation between Env-expressing and receptor-bearing cells, and virus-cell fusion assays that directly measure viral entry using enzymatic reporter systems. In both formats, the primary readout is quantitatively reduced in the presence of effective fusion inhibitors, allowing calculation of half-maximal inhibitory concentrations (EC₅₀) that facilitate compound comparison and optimization [2] [3]. The molecular targets of these inhibitors include specific regions of the gp41 glycoprotein, particularly the hydrophobic pocket within the NHR region that serves as a binding site for next-generation inhibitors like LP-98 [1].

The experimental workflow for fusion inhibition assays involves multiple stages from cell preparation to data analysis, with specific considerations for high-throughput screening applications. A successful assay requires careful optimization of cell densities, incubation conditions, and detection parameters to ensure robust performance with appropriate Z' factors and signal-to-background ratios [3]. The fundamental mechanism of HIV-1 fusion and its inhibition can be visualized in the following diagram:

hiv_fusion gp120 gp120 Binding to CD4 coreceptor Coreceptor Binding (CCR5/CXCR4) gp120->coreceptor conformational Conformational Changes coreceptor->conformational fp Fusion Peptide Insertion conformational->fp hb_formation Six-Helix Bundle Formation fp->hb_formation fusion Membrane Fusion hb_formation->fusion inhibition Fusion Inhibitor Binding inhibition->hb_formation

Figure 1: HIV-1 Fusion Process and Inhibitor Mechanism. The diagram illustrates the sequential steps of HIV-1 entry, from initial receptor binding to membrane fusion, highlighting the step targeted by fusion inhibitors (blocking six-helix bundle formation).

Cell-Cell Fusion Inhibition Assay Protocol

Background and Principle

The cell-cell fusion assay models HIV-1 entry by measuring syncytia formation between effector cells expressing HIV-1 Env glycoproteins and target cells expressing CD4 and appropriate coreceptors. When fusion occurs, multinucleated giant cells (syncytia) form through membrane fusion, a process that can be quantitatively measured using reporter gene systems. This assay format provides a robust platform for evaluating fusion inhibitors that block any step in the Env-mediated fusion process, offering several advantages including high signal-to-noise ratio, relevance to the cell-to-cell transmission observed in physiological contexts, and technical simplicity without requirements for high-level biocontainment [2] [4]. Recent research has highlighted that cell-to-cell infection of macrophages via cell-cell fusion can escape type I interferon responses and host restriction factors while displaying resistance to some antiretroviral drugs, underscoring the physiological relevance of this infection route [5].

Materials and Reagents
  • Cell lines: HEK-293T cells (effector cells), TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4)
  • Plasmids: pcDNA3.1-Tat, pNL4-3-Env (or other HIV-1 Env expression plasmids)
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin
  • Transfection reagent: Lipofectamine 3000 or similar
  • Inhibitors: Reference fusion inhibitors (e.g., C34, T20, LP-98) and test compounds
  • Detection reagent: Luciferase assay system (Bright-Glo or equivalent)
  • Equipment: Luminometer, cell culture incubator, biological safety cabinet
Step-by-Step Procedure
  • Effector Cell Preparation:

    • Seed HEK-293T cells at 5×10⁵ cells/well in 6-well plates and incubate overnight at 37°C with 5% CO₂.
    • Transfect cells with 1.0 μg pcDNA3.1-Tat plasmid and 0.5 μg pNL4-3-Env plasmid using Lipofectamine 3000 according to manufacturer instructions.
    • Incubate transfected cells for 24-48 hours to allow Env glycoprotein expression [2].
  • Target Cell Preparation:

    • Seed TZM-bl cells at 1×10⁴ cells/well in 96-well white wall plates with clear bottoms in DMEM complete medium.
    • Incubate overnight to achieve 70-90% confluence at time of assay [2].
  • Fusion Inhibition Assay:

    • Prepare serial dilutions of test inhibitors in DMEM complete medium.
    • Add 100 μL of each inhibitor dilution to the TZM-bl target cells.
    • Harvest transfected HEK-293T effector cells using gentle dissociation.
    • Add effector cells to target cells at a 1:1 ratio (approximately 1×10⁴ cells each).
    • Incubate cell cocultures for 4-6 hours at 37°C with 5% CO₂ to allow fusion.
    • For quantitative assessment, measure fusion using luciferase activity as described below [2].
  • Fusion Quantification:

    • Remove culture medium and lyse cells according to luciferase assay manufacturer instructions.
    • Add luciferase substrate and measure luminescent signal using a luminometer.
    • Calculate percentage inhibition relative to untreated controls [2].

The complete workflow for the cell-cell fusion inhibition assay is summarized in the following diagram:

workflow seed_effector Seed HEK-293T Effector Cells transfect Transfect with Tat and Env Plasmids seed_effector->transfect express_env Incubate 24-48h for Env Expression transfect->express_env coculture Coculture Effector & Target Cells with Inhibitors express_env->coculture seed_target Seed TZM-bl Target Cells seed_target->coculture prepare_inhibitors Prepare Inhibitor Dilutions prepare_inhibitors->coculture measure Measure Luciferase Activity coculture->measure analyze Calculate % Inhibition and EC₅₀ measure->analyze

Figure 2: Cell-Cell Fusion Inhibition Assay Workflow. The diagram outlines the key steps in performing HIV-1 cell-cell fusion inhibition assays, from cell preparation and transfection to fusion quantification and data analysis.

Data Analysis and Interpretation

Calculate the percentage inhibition for each test concentration using the formula:

Generate dose-response curves by plotting % inhibition versus inhibitor concentration and fit using four-parameter logistic regression to determine EC₅₀ values (concentration giving 50% maximal inhibition). Compare test compounds against reference inhibitors to assess relative potency [2].

Alternative Fusion and Entry Assay Methods

Virus-Cell Fusion Assay (BlaM Assay)

The virus-cell fusion assay utilizes β-lactamase (BlaM) reporter technology to directly measure HIV-1 entry into target cells, providing a highly specific readout of fusion activity. This method involves incorporating BlaM-Vpr chimeric protein into viral particles, which delivers the enzyme into target cells upon fusion, where it cleaves the fluorescent substrate CCF4-AM, causing a measurable shift in emission spectra [3].

Procedure:

  • Seed TZM-bl cells at 2×10⁴ cells/well in 384-well black-walled plates
  • Incubate overnight at 37°C with 5% CO₂
  • Add BlaM-Vpr-containing HIV-1 pseudoviruses (MOI=1.0) to cells
  • Centrifuge plates at 2,095 × g for 30 minutes at 4°C to synchronize infection
  • Transfer plates to 37°C incubator for 90 minutes to allow fusion
  • Load cells with CCF4-AM substrate (1.8 μM final concentration)
  • Incubate at 12°C overnight to allow substrate cleavage
  • Measure fluorescence with excitation at 400 nm and emissions at 460 nm and 528 nm
  • Calculate fusion ratio as (F₄₆₀ - F₄₆₀ blank)/(F₅₂₈ - F₅₂₈ blank) [3]
HIV-1 Replication Inhibition Assay

For comprehensive characterization of antiviral activity, replication inhibition assays assess the ability of compounds to inhibit multiple rounds of HIV-1 infection in susceptible cell lines.

Procedure:

  • Harvest HIV-1 culture supernatants and determine 50% tissue culture infectious dose (TCID₅₀) in TZM-bl cells
  • Incubate virus with serially diluted inhibitors before infecting target cells
  • Culture infected cells for 3-7 days, monitoring cytopathic effects or viral antigen production
  • Quantify infectious titers in cell culture supernatants
  • Calculate EC₅₀ values from dose-response curves [2]

Data Analysis and Mathematical Modeling

Quantitative Results for Reference Inhibitors

Table 1: Anti-HIV-1 Activity of Reference Fusion Inhibitors

Inhibitor Cell-Cell Fusion EC₅₀ (nM) Virus Replication EC₅₀ (nM) Plasma Half-Life Target
T20 (Enfuvirtide) ~36 nM [2] 4-5 nM (NL4-3) [2] Short (~2h) [1] gp41 CHR
PEG2kC34 ~36 nM [2] 26 nM (clinical isolates) [2] 2.6 h [2] gp41 CHR
PEG5kC34 ~36 nM [2] 32 nM (clinical isolates) [2] 5.1 h [2] gp41 CHR
LP-98 Not specified Picomolar range [1] Prolonged (monotherapy effective) [1] gp41 pocket
C34 Comparable to PEGylated forms [2] Similar to PEGylated forms [2] ~1.1 h [2] gp41 CHR

Table 2: Comparison of Fusion Assay Methods

Parameter Cell-Cell Fusion Assay Virus-Cell Fusion (BlaM) Assay Replication Inhibition Assay
Measurement Syncytia formation via reporter activation β-lactamase activity after fusion Multiple rounds of infection
Throughput Medium High (384-well format) [3] Low to medium
Time Required 24-48 hours 24 hours [3] 3-7 days
Key Readout Luciferase activity Fluorescence ratio (460/528 nm) [3] TCID₅₀ or p24 production
Z' Factor >0.5 (typically) 0.5-0.8 [3] Variable
Advantages Models cell-to-cell transmission; high signal Direct fusion measurement; minimal biosafety concerns Full viral lifecycle assessment
Mathematical Modeling of Syncytia Formation

For advanced analysis of fusion kinetics, mathematical modeling can quantify syncytia formation dynamics and inhibitor effects. A two-stage fusion model describes the changes in cell populations during fusion assays [4]:

Where D represents donor cells, A represents acceptor cells, F₁ and F₂ are fusion intermediates, S is syncytia, γ is the fusion rate constant, k is the fusion progression rate, and α represents density-dependent effects. This model can be fitted to experimental data to extract quantitative parameters describing fusion kinetics and inhibitor potency [4].

Technical Considerations and Troubleshooting

Optimization and Validation
  • Assay Validation: Determine Z' factor using positive (no inhibitor) and negative (maximal inhibition) controls to assess assay robustness. Z' > 0.5 indicates excellent assay quality [3].
  • Cell Density Optimization: Perform titration experiments to identify optimal effector:target cell ratios, typically ranging from 1:1 to 1:3.
  • Inhibitor Solubility: Ensure test compounds are properly solubilized using appropriate vehicles (DMSO concentration should typically be ≤0.1%).
  • Control Inhibitors: Include well-characterized fusion inhibitors (C34, T20) as reference standards in each experiment.
Troubleshooting Common Issues
  • High Background Signal: Reduce cell density, shorten incubation time, or optimize washing steps.
  • Low Signal-to-Noise Ratio: Confirm Env glycoprotein expression in effector cells, verify coreceptor expression in target cells.
  • Variable Results Between Replicates: Standardize cell passage number, ensure consistent timing for all steps.
  • Poor Inhibitor Dose-Response: Verify inhibitor solubility and stability under assay conditions.
Applications in Drug Discovery

Fusion inhibition assays serve multiple critical functions in antiviral drug development:

  • Primary Compound Screening: Identification of novel fusion inhibitors from large compound libraries
  • Mechanism of Action Studies: Determining whether inhibitors target specific steps in the fusion process
  • Resistance Profiling: Evaluating activity against mutant HIV-1 strains with reduced susceptibility to existing drugs
  • Lead Optimization: Ranking compound analogs based on potency and selectivity

Conclusion

HIV-1 fusion inhibition assays provide essential tools for characterizing the antiviral activity of entry inhibitors throughout the drug discovery pipeline. The cell-cell fusion assay protocol described here offers a robust, reproducible method for quantifying inhibitor potency against Env-mediated membrane fusion, while complementary approaches including the BlaM virus-cell fusion assay and replication inhibition assays provide orthogonal data on compound activity. As next-generation fusion inhibitors with improved pharmacological profiles advance through clinical development, these standardized assays will continue to play a vital role in evaluating novel therapeutic candidates and combating the emergence of drug-resistant HIV-1 variants.

References

Comprehensive Application Notes and Protocols: SCID-hu Thy/Liv Mouse Model for Evaluating HIV-1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Model Background

The SCID-hu Thy/Liv mouse model represents a pivotal advancement in HIV-1 research, addressing the critical need for physiologically relevant systems that support the study of human-specific pathogens and their interactions with human immune cells. Since its initial development by McCune and colleagues in 1988, this model has become an indispensable tool for investigating HIV-1 pathogenesis and evaluating antiviral therapeutics in an in vivo setting that closely mimics the human thymic microenvironment [1] [2]. The model was specifically designed to overcome the fundamental limitation of conventional mouse models, which are not naturally susceptible to HIV-1 infection due to the species specificity of the virus and its complex interactions with human host factors.

The clinical significance of the thymus in HIV-1 infection has been well-established through observations of thymic damage and involution in infected pediatric patients, with strong correlations between thymic dysfunction and accelerated AIDS progression [2] [3]. The SCID-hu Thy/Liv model recapitulates this aspect of human disease by providing a intact human thymic environment for studying viral replication dynamics and therapeutic interventions. By enabling direct analysis of HIV-1 interactions with human target cells in their proper architectural context, this model bridges the gap between simplified in vitro systems and clinical research, offering unique insights that have advanced our understanding of HIV-1 biology and therapeutic development [1] [4].

Theoretical Foundations

Thymopoiesis in the SCID-hu Thy/Liv Model

The SCID-hu Thy/Liv model establishes a functional human thymic microenvironment through co-implantation of human fetal thymus and liver tissues beneath the kidney capsule of C.B-17 SCID mice [2] [4]. This unique configuration leads to the formation of a vascularized Thy/Liv organ that sustains multilineage human hematopoiesis for 6-12 months, continuously generating human thymocytes through normal developmental processes [4]. The resulting organ maintains histologically normal cortical and medullary compartments and supports the complete differentiation cascade of human T-cells, from early CD4-CD8- double-negative progenitors to mature CD4+ or CD8+ single-positive T-cells [2].

The model demonstrates physiological fidelity in multiple aspects: thymocyte subpopulations are represented in expected proportions, a normal T-cell receptor Vβ repertoire is displayed, and tolerance induction mechanisms remain functional [2]. This preservation of normal thymic function is crucial for modeling HIV-1 pathogenesis, as the virus preferentially targets and disrupts this carefully orchestrated developmental process. The Thy/Liv implant reaches a total mass of 100-300×10⁶ human cells within 18 weeks post-implantation, providing a substantial and reproducible target for HIV-1 infection studies [4].

HIV-1 Pathogenesis in the Thymic Environment

HIV-1 infection in the SCID-hu Thy/Liv model follows a dose- and time-dependent course, with viral replication peaks typically occurring 2-3 weeks post-inoculation, followed by progressive depletion of CD4+ thymocytes [2] [5]. The thymic microenvironment presents unique features that influence HIV-1 pathogenesis, including the presence of diverse CD4-expressing target cells at various developmental stages, from intrathymic T-progenitors (CD3-CD4+CD8-) to immature cortical thymocytes (CD3-/lowCD4+CD8+) and mature medullary thymocytes (CD3+CD4+CD8-) [2].

The mechanisms of thymocyte depletion in this model involve both direct viral cytopathic effects and indirect bystander effects. Direct infection and destruction of intrathymic T-progenitor cells disrupts thymocyte maturation at its earliest stages, while indirect mechanisms include HIV-1-induced apoptosis of uninfected thymocytes and disruption of thymic microenvironmental support [4] [3]. The pattern and progression of thymocyte depletion varies depending on the viral strain, with CXCR4-tropic (X4) viruses typically causing rapid, extensive depletion and CCR5-tropic (R5) viruses demonstrating slower, more restricted pathogenesis [4].

Table 1: Key Characteristics of HIV-1 Infection in SCID-hu Thy/Liv Mice

Parameter X4-Tropic Virus (e.g., NL4-3) R5-Tropic Virus (e.g., Ba-L) References
Peak replication 2-3 weeks post-infection 3-4 weeks post-infection [2] [4]
Thymocyte depletion onset 3-4 weeks post-infection 6+ weeks post-infection [2] [4]
Primary target cells Thymocytes (cortex and medulla) Stromal cells, macrophages (medulla) [4]
Depletion mechanism Direct infection and indirect apoptosis Slow spread through thymocyte populations [4] [3]
Pathogenicity Rapid and extensive Slower progression [4]
Applications in Antiretroviral Drug Development

The SCID-hu Thy/Liv model serves as a preclinical bridge between in vitro assays and human clinical trials for antiretroviral drug development [5] [4]. The model has been validated with representatives from all major classes of licensed antiretrovirals, including nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and newer classes such as maturation inhibitors [4] [6]. The predictive value of the model has been demonstrated through concordance between results obtained in SCID-hu Thy/Liv mice and clinical efficacy in humans, particularly in head-to-head comparisons of first- and second-generation drugs within the same class [4].

The model supports multiple application formats in drug development, including: (1) prophylactic efficacy studies, where compounds are administered before viral challenge; (2) therapeutic efficacy studies, where treatment begins after established infection; (3) dose-ranging studies to establish effective concentrations in the thymic compartment; and (4) combination therapy evaluation [5] [4]. Additionally, the model has been utilized to study the emergence and fitness of drug-resistant viral variants, providing insights that inform clinical management of antiretroviral resistance [6].

Experimental Protocols

SCID-hu Thy/Liv Mouse Construction

The construction of SCID-hu Thy/Liv mice requires meticulous surgical techniques and careful post-operative monitoring to ensure optimal engraftment success. The procedure begins with acquisition of human fetal thymus and liver tissues (typically 16-24 weeks gestational age) from consented donors through approved ethical channels [4] [6]. The tissues should be processed within 24 hours of collection, maintained in sterile conditions in specialized transport media such as RPMI-1640 supplemented with antibiotics and antifungal agents.

The surgical implantation protocol involves the following critical steps:

  • Anesthetize 6-8 week old C.B-17 SCID mice using an approved anesthetic regimen (e.g., ketamine/xylazine mixture administered intraperitoneally)
  • Create a small incision in the skin and peritoneal membrane to expose the left kidney
  • Generate a shallow pocket beneath the kidney capsule using microsurgical techniques
  • Implant 1-2 mm³ fragments of human fetal thymus and liver tissue in a 1:1 ratio into the subcapsular pocket
  • Carefully return the kidney to the abdominal cavity and close the surgical site with absorbable sutures or wound clips
  • Monitor mice closely during recovery and provide appropriate postoperative analgesia [4]

The engraftment period typically requires 18 weeks for the Thy/Liv implant to reach optimal size and cellularity (100-300×10⁶ human cells) [4]. During this period, mice should be maintained in specific pathogen-free conditions with weekly monitoring of implant development through gentle abdominal palpation. Successful engraftment can be confirmed in a subset of mice by ultrasound imaging or by sacrifice and direct examination of the implant.

Table 2: SCID-hu Thy/Liv Mouse Construction Parameters

Parameter Specification Purpose/Rationale
Mouse strain C.B-17 SCID (homozygous, C.B-Igh-1b/IcrTac-Prkdcscid) Lacks functional T and B cells to prevent xenograft rejection
Mouse age 6-8 weeks at implantation Optimal age for surgical tolerance and long-term engraftment
Tissue gestational age 16-24 weeks Maximizes hematopoietic potential and thymopoietic capacity
Implantation site Subcapsular region of kidney Highly vascularized site supporting tissue growth and fusion
Engraftment period 18 weeks Allows development of mature thymic architecture and cellularity
Cohort size 50-60 mice per donor Enables multiple experimental conditions with controlled genetic variability
HIV-1 Infection and Compound Evaluation

The infection protocol begins with preparation of viral inoculum. Either molecular clones (e.g., NL4-3) or primary isolates of HIV-1 can be used, with typical inocula ranging from 500-2,000 50% tissue-culture infectious doses (TCID₅₀) in 50 μL of tissue culture medium [4] [6]. The infection procedure involves:

  • Anesthetize mice with appropriate anesthetic
  • Expose the Thy/Liv implant by gentle external manipulation or minimal surgical exposure
  • Inject viral inoculum directly into the implant using an insulin syringe with a 29-gauge needle
  • Apply gentle pressure at the injection site to prevent leakage
  • Return mice to their cages and monitor until fully recovered from anesthesia

Antiviral compound administration can begin before infection (for prophylaxis studies) or after established infection (for therapeutic studies). Compounds can be delivered via multiple routes depending on their pharmacokinetic properties and experimental design:

  • Oral gavage: Suitable for compounds with good oral bioavailability; typically administered in volumes of 200 μL with appropriate vehicle controls
  • Subcutaneous injection: For compounds requiring sustained systemic exposure
  • Intraperitoneal injection: Provides rapid systemic distribution
  • Mini-osmotic pumps: Enable continuous compound delivery over extended periods [5] [4]

The treatment duration typically spans 2-6 weeks, with periodic monitoring of potential compound toxicity through body weight measurement, clinical observation, and serum biochemistry in satellite groups of animals [5] [4].

G SCID-hu Thy/Liv Experimental Workflow cluster_preparation Preparation Phase (Weeks -18 to 0) cluster_intervention Intervention Phase (Week 0) cluster_evaluation Evaluation Phase (Weeks 2-6) cluster_timeline Timeline A Human fetal tissue acquisition (thymus & liver) B Surgical implantation under kidney capsule A->B C 18-week engraftment & organ development B->C D Direct implant injection with HIV-1 (500-2000 TCID50) C->D E Initiation of compound treatment (prophylactic/therapeutic) D->E F Viral load quantification (p24 ELISA, bDNA, PCR) E->F G Thymocyte analysis (flow cytometry) F->G H Drug concentration measurement (plasma/tissue) G->H Z1 Z2 T0 Week -18 T1 Week 0 T0->T1 T2 Week 2-6 T1->T2

Data Collection and Analysis

Viral Load Quantification

Accurate quantification of viral replication is essential for evaluating antiviral efficacy in the SCID-hu Thy/Liv model. Multiple complementary approaches should be employed to capture different aspects of the viral life cycle:

  • Cell-associated p24 ELISA: Measures HIV-1 Gag p24 protein concentration in lysates prepared from Thy/Liv implant cells. This method provides a direct assessment of viral protein production within the thymic environment. The protocol involves:

    • Prepare single-cell suspensions from Thy/Liv implants by mechanical disruption through nylon mesh
    • Lysate cells using detergent-containing buffer
    • Quantify p24 concentration using commercial ELISA kits according to manufacturer's protocols
    • Normalize results to per 10⁶ thymocytes to account for variations in cellularity [5] [4]
  • Branched DNA (bDNA) assay: Quantifies HIV-1 RNA transcripts directly from tissue homogenates or cell lysates. This approach provides information about viral transcriptional activity and is particularly useful for assessing the effects of compounds that target early stages of the viral life cycle. The standardized protocol includes:

    • Homogenize Thy/Liv tissue in guanidinium-based lysis buffer
    • Hybridize lysates with target-specific oligonucleotide probes
    • Amplify signal through branched DNA molecules
    • Detect chemiluminescent signal and compare to RNA standards [4]
  • Intracellular Gag-p24 staining: Enables flow cytometric detection of productively infected cells within specific thymocyte subpopulations. This technique provides both quantitative data and phenotypic information about target cells:

    • Prepare single-cell suspensions from Thy/Liv implants
    • Surface stain with antibodies against CD3, CD4, CD8, and other markers
    • Fix and permeabilize cells using commercial fixation/permeabilization kits
    • Intracellular staining with anti-p24 antibodies
    • Analyze by flow cytometry to determine the percentage of p24+ cells in each subpopulation [4] [6]
  • Cocultivation assays: Provide functional assessment of infectious virus production through limiting dilution coculture with permissive cells (e.g., phytohemagglutinin-activated peripheral blood mononuclear cells). This method:

    • Serially dilute Thy/Liv implant cells
    • Coculture with indicator cells
    • Monitor for p24 production in supernatants
    • Calculate infectious units per million cells [5]
Thymocyte Analysis by Flow Cytometry

Comprehensive immunophenotypic analysis of thymocyte populations provides critical information about HIV-1-induced pathogenesis and compound-mediated protection. The standard panel should include antibodies against CD3, CD4, and CD8 to distinguish the major thymocyte subpopulations:

  • CD4-CD8- double-negative progenitors
  • CD4+CD8+ double-positive cortical thymocytes
  • CD4+CD8- and CD4-CD8+ single-positive medullary thymocytes [4] [3]

The flow cytometry protocol includes:

  • Prepare single-cell suspensions from Thy/Liv implants
  • Count cells and adjust concentration to 1-5×10⁷ cells/mL
  • Aliquot cells for unstained and single-color controls
  • Stain with optimized antibody cocktails
  • Fix cells in 1-4% paraformaldehyde
  • Acquire data on a flow cytometer with configuration appropriate for the fluorochromes used
  • Analyze data using flow cytometry analysis software [4] [6]

Key parameters to assess include:

  • Total cellularity of the Thy/Liv implant
  • Percentage and absolute numbers of each thymocyte subpopulation
  • CD4/CD8 ratio in the mature thymocyte compartment
  • Evidence of activation markers (e.g., HLA-DR, CD69)
  • Apoptosis markers (e.g., Annexin V) when appropriate

Table 3: Standard Endpoint Analyses in SCID-hu Thy/Liv Studies

Analysis Type Specific Measures Information Provided Typical HIV-1 NL4-3 Results (Untreated)
Viral load quantification Cell-associated p24 (pg/10⁶ cells) Viral protein production 10,000-100,000 pg/10⁶ cells at peak
HIV-1 RNA by bDNA (copies/10⁶ cells) Viral transcription 10⁷-10⁸ copies/10⁶ cells
Gag-p24+ thymocytes (%) Productively infected cells 5-20% of thymocytes
Thymocyte analysis CD4+CD8+ double-positive (%) Immature thymocyte preservation Decreased from ~80% to 20-40%
CD4+ single-positive (%) Mature helper T-cell preservation Decreased from ~10% to 1-3%
CD4/CD8 ratio Overall thymic function Decreased from ~3:1 to <0.5:1
Drug efficacy Viral load reduction (log₁₀) Antiviral potency Compound-dependent (0.5-3 log reduction)
Thymocyte protection (%) Prevention of pathogenesis Compound-dependent (20-100% protection)

Model Applications in HIV-1 Research

Evaluation of Conventional Antiretroviral Agents

The SCID-hu Thy/Liv model has been extensively validated with licensed antiretrovirals across all major drug classes, demonstrating concordance with clinical efficacy [4]. The model successfully distinguishes between first- and second-generation agents within the same class, reflecting their relative potencies as observed in human studies. For example:

  • Nucleoside reverse transcriptase inhibitors: Emtricitabine demonstrated superior potency compared to lamivudine, consistent with clinical observations
  • Non-nucleoside reverse transcriptase inhibitors: Efavirenz showed greater potency than nevirapine in head-to-head comparisons
  • Protease inhibitors: Atazanavir was more potent than indinavir, reflecting clinical experience [4]

These comparative evaluations typically employ dose-ranging studies with compounds administered via clinically relevant routes (often oral gavage). After interspecies pharmacodynamic scaling, the dose ranges found to inhibit viral replication in the SCID-hu Thy/Liv mouse align closely with those used effectively in humans, supporting the model's predictive value for clinical dosing [4].

The model also provides unique insights into tissue penetration and thymic compartment pharmacokinetics that cannot be readily obtained in human studies. By measuring drug concentrations in both plasma and Thy/Liv implant tissue, researchers can establish relationships between systemic exposure and antiviral effect in the relevant human target tissue [4] [6].

Assessment of Novel Antiviral Agents

Beyond conventional antiretrovirals, the SCID-hu Thy/Liv model has proven valuable for evaluating innovative therapeutic approaches with novel mechanisms of action. A prominent example is the maturation inhibitor bevirimat (PA-457), which targets the final step in HIV-1 Gag processing—cleavage of the spacer peptide 1 (SP1) from the capsid protein [6].

In SCID-hu Thy/Liv studies, twice-daily oral administration of bevirimat at 100 mg/kg/day resulted in dramatic reductions in viral load (>2 log₁₀ decrease in HIV-1 RNA) and protection of both immature and mature T-cell populations from HIV-1-mediated depletion [6]. These effects occurred at plasma concentrations achievable in humans through oral dosing, supporting the clinical translatability of the findings.

The model has also been utilized to study resistance development and viral fitness of drug-resistant variants. For bevirimat, the SP1/A1V substitution that confers resistance in vitro was shown to maintain replication capacity and pathogenicity in the Thy/Liv environment, with no evidence of reversion to wild-type or fitness impairment in competition assays [6]. This type of information is crucial for forecasting the clinical behavior of resistance mutations.

Pathogenesis and Host Response Studies

The SCID-hu Thy/Liv model enables detailed investigation of virus-host interactions in an intact human thymic microenvironment. cDNA microarray analyses of HIV-1-infected Thy/Liv implants have identified numerous host genes with altered expression, including interferon-stimulated genes and components of the STAT1 signaling pathway [3].

These studies revealed that HIV-1 infection induces STAT1 activation through phosphorylation at both Tyr701 and Ser727 residues, and demonstrated that recombinant HIV-1 gp120 alone can trigger this response in human thymocytes [3]. Such findings provide mechanistic insights into how HIV-1 disrupts thymic function beyond direct cytopathic effects, highlighting potential targets for therapeutic intervention.

The model has also elucidated important viral determinants of pathogenesis, demonstrating that accessory genes (vif, vpr, vpu, and nef) are required for efficient replication and pathogenicity in the thymic environment, despite being dispensable in some in vitro systems [2]. Similarly, specific envelope determinants have been identified that are essential for replication in thymic tissue but not in peripheral blood mononuclear cells, underscoring the value of tissue-specific models for understanding HIV-1 biology [2].

Technical Considerations and Limitations

Model Constraints and Optimization Strategies

While the SCID-hu Thy/Liv model offers unique advantages for HIV-1 research, several inherent limitations must be considered when designing studies and interpreting results:

  • Limited human immune function: Although the model supports human T-cell development, it lacks fully functional human adaptive immune responses, including antigen-specific T-cell and B-cell responses [1]. This precludes evaluation of immune-based therapies or vaccines that require coordinated adaptive immunity.

  • Genetic stability of viral populations: HIV-1 replication in the Thy/Liv implant exhibits remarkable genetic stability, with limited accumulation of mutations during the infection period [2]. While this facilitates studies of defined viral variants, it may not fully recapitulate the rapid evolution observed in human infection.

  • Strain-specific replication differences: Not all HIV-1 isolates replicate equally in the thymic environment. Laboratory-adapted strains such as LAI/IIIB and HXB2 show impaired replication unless specific envelope adaptations are present [2] [4].

  • Cohort size requirements: Meaningful statistical analysis typically requires 5-8 mice per experimental group, with cohorts of 50-60 mice constructed from tissues from a single donor to minimize variability [4] [6].

To maximize the utility of the model within these constraints, researchers should:

  • Select HIV-1 strains carefully based on experimental objectives (e.g., NL4-3 for rapid depletion models, Ba-L for slower pathogenesis)
  • Include appropriate numbers of animals and controls to ensure statistical power
  • Combine multiple endpoint analyses to capture different aspects of viral replication and pathogenesis
  • Interpret results within the context of the model's specific strengths and limitations
Troubleshooting Common Technical Challenges

Several technical challenges commonly arise in SCID-hu Thy/Liv studies, with specific approaches for mitigation:

  • Variable engraftment success: Ensure consistent tissue handling during implantation and maintain mice in specific pathogen-free conditions throughout the engraftment period. Pre-screen implants by palpation or ultrasound when possible.

  • Inconsistent infection rates: Standardize viral inoculum preparation and storage, and verify injection technique by practicing with dye injections in pilot animals.

  • High variability in viral load endpoints: Process all samples from a single experiment simultaneously using the same reagent batches, and include internal controls in all assays.

  • Compound toxicity: Include satellite groups for pharmacokinetic and toxicity monitoring, and consider alternative dosing routes or formulations if unexpected toxicity occurs.

By anticipating these challenges and implementing appropriate countermeasures, researchers can maximize the reproducibility and interpretability of SCID-hu Thy/Liv studies.

Conclusion

The SCID-hu Thy/Liv mouse model provides a physiologically relevant platform for evaluating HIV-1 pathogenesis and therapeutic interventions within an intact human thymic microenvironment. Its demonstrated concordance with clinical efficacy for licensed antiretrovirals supports its continued use in preclinical development of novel antiviral agents. The model's unique capacity to assess both antiviral activity and preservation of thymic function offers complementary endpoints that enhance predictions of clinical utility.

Future applications of the model may include evaluation of combination therapies, long-acting formulations, and novel mechanistic classes of antiretrovirals. As HIV-1 cure research advances, the SCID-hu Thy/Liv system may also contribute to assessing strategies for targeting viral reservoirs in thymic tissue. By providing critical preclinical proof-of-concept in a human tissue context, this model continues to facilitate the transition of promising antiretroviral strategies from bench to bedside.

References

Comprehensive Application Notes and Protocols: Pharmacokinetic Evaluation of HIV-1 Inhibitors in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Inhibitor Pharmacokinetics

The development of novel HIV-1 inhibitors remains critical despite significant advances in antiretroviral therapy, due to ongoing challenges with drug resistance, long-term toxicity, and adherence issues associated with current regimens. Pharmacokinetic (PK) studies in animal models represent an indispensable stage in the preclinical development pipeline, providing essential data on drug exposure, absorption characteristics, metabolic stability, and tissue distribution before advancing to human trials. These studies enable researchers to establish dose-response relationships, identify optimal dosing regimens, and predict human pharmacokinetics through allometric scaling. The continued evolution of HIV-1 treatment demands compounds with improved bioavailability, favorable half-lives, and reduced dosing frequency to enhance patient compliance and quality of life.

PK studies for HIV-1 inhibitors typically employ standardized animal models including Sprague-Dawley rats, Beagle dogs, and non-human primates, with each model offering distinct advantages for predicting human pharmacokinetics. The transition from in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to in vivo animal studies represents a critical juncture in drug development, where many promising candidates fail due to unfavorable pharmacokinetic properties or unanticipated toxicity. As noted in recent studies, early in vivo PK investigations play a vital role in reducing attrition rates during later-stage clinical development by identifying candidates with the greatest potential for success [1] [2]. The following application notes and protocols provide a comprehensive framework for conducting rigorous PK studies of HIV-1 inhibitors in animal models, with detailed methodologies designed to generate robust, reproducible data to support regulatory submissions.

Key Pharmacokinetic Parameters of HIV-1 Inhibitors

Evaluation of HIV-1 inhibitors in animal models focuses on several critical pharmacokinetic parameters that collectively determine a compound's therapeutic potential. The maximum plasma concentration (Cmax) indicates the peak exposure level, while the area under the concentration-time curve (AUC) provides a measure of total drug exposure over time. The elimination half-life (t½) determines dosing frequency, with longer half-lives enabling less frequent administration. Oral bioavailability (%F) quantifies the fraction of an orally administered dose that reaches systemic circulation, representing a critical parameter for orally dosed therapeutics. Volume of distribution (Vd) indicates the extent of extravascular distribution, while clearance (CL) represents the efficiency of drug elimination from the body.

Table 1: Key Pharmacokinetic Parameters of Recently Developed HIV-1 Inhibitors in Animal Models

Compound Animal Model Half-life (t½, h) Oral Bioavailability (%F) Cmax (μg/mL) AUC0-∞ (h·μg/mL)
NBD-14189 Sprague-Dawley rats Favorable [1] 61% [1] Data not specified Data not specified
NBD-14189 Beagle dogs Favorable [1] 61% [1] Data not specified Data not specified
Novel integrase inhibitor Sprague-Dawley rats Suitable [3] Acceptable [3] Dose-dependent [3] Dose-dependent [3]
GSK3739937 (human projection) Human (from animal data) ~67-97 h [4] >2-fold increase fed vs. fasted [5] Dose-proportional [5] Dose-proportional [5]

The pharmacokinetic parameters presented in Table 1 demonstrate the diversity of profiles among HIV-1 inhibitors in development. NBD-14189, a dual inhibitor targeting both gp120 and reverse transcriptase, exhibits excellent oral bioavailability (61%) and favorable half-life in both rats and dogs, supporting its potential for once-daily dosing [1] [2]. The novel integrase inhibitor described by Nair et al. shows dose-dependent exposure increases with suitable half-life and extensive extravascular distribution, indicating good tissue penetration [3]. Perhaps most notably, GSK3739937 (also known as VH3739937), an HIV-1 maturation inhibitor, demonstrates an exceptionally long half-life of 67-97 hours in humans, projected from animal data, potentially enabling once-weekly oral dosing – a significant advantage for treatment adherence [4] [5]. These parameters collectively inform decisions regarding compound selection and further development.

Detailed Experimental Protocols for Animal PK Studies

Animal Model Selection and Group Allocation

Appropriate animal models are fundamental to generating predictive PK data. Sprague-Dawley rats (weighing 200-300 g) and Beagle dogs (weighing 8-15 kg) are commonly used species, with non-human primates reserved for advanced stages of preclinical development. Animals should be housed under controlled conditions (temperature 22±2°C, humidity 50±10%, 12-hour light/dark cycle) with ad libitum access to water and standardized diet. For PK studies, animals are typically fasted overnight prior to dosing (with water available), then fed 4 hours post-dose to standardize gastrointestinal contents and absorption conditions. A minimum of six animals per group is recommended to account for inter-individual variability and ensure statistical power. Groups should include both male and female animals when possible to identify sex-dependent differences in pharmacokinetics. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for humane treatment of laboratory animals [1] [2] [3].

Formulation and Dose Administration

Test compounds should be administered via at least two routes: intravenous (to determine absolute pharmacokinetic parameters) and oral (to assess bioavailability). For intravenous administration, formulate the inhibitor in sterile saline or appropriate vehicle (e.g., 5% DMSO, 10% Solutol HS-15, 85% saline) to ensure solubility and compatibility. For oral administration, prepare suspensions in 0.5% methylcellulose or other appropriate vehicles based on compound properties. Doses should be selected based on prior toxicity studies and typically range from 1-10 mg/kg for intravenous administration and 5-50 mg/kg for oral administration, with exact doses determined by preliminary range-finding studies. Administer intravenous doses via the jugular vein (rats) or cephalic vein (dogs) as a slow bolus infusion. Administer oral doses via oral gavage (rats) or capsule (dogs) with appropriate flushing to ensure complete dose delivery. Record exact administration times and monitor animals for immediate adverse reactions [1] [2] [3].

Blood Sample Collection and Processing

Establish a strategic blood sampling timepoint schedule to adequately characterize the concentration-time profile. For intravenous administration, collect samples at 2, 5, 15, and 30 minutes, then at 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, include additional late timepoints at 36 and 48 hours for compounds with suspected long half-lives. Collect blood samples (approximately 0.3 mL for rats, 1.0 mL for dogs) into heparinized tubes via indwelling catheters to minimize animal stress. Immediately centrifuge samples at 4°C, 3000 × g for 10 minutes to separate plasma. Transfer plasma to clean polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain compound stability. Record exact collection times and volumes to ensure accurate PK parameter calculation [1] [2].

Bioanalytical Method Validation

Develop and validate a sensitive analytical method for quantifying the HIV-1 inhibitor in plasma matrices. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is typically the preferred method due to its high sensitivity and specificity. Prepare calibration standards in blank plasma across the expected concentration range (typically 1-5000 ng/mL). Include quality control samples at low, medium, and high concentrations to monitor assay performance. Validate the method for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability according to FDA bioanalytical method validation guidelines. Ensure the lower limit of quantification (LLOQ) is sufficient to characterize the terminal elimination phase, typically requiring sensitivity to detect concentrations at least 5-10% of Cmax [1] [6].

Data Analysis and Interpretation

PK Parameter Calculation and Statistical Analysis

Calculate pharmacokinetic parameters using non-compartmental analysis with validated software (e.g., WinNonlin, PK Solutions). Determine the maximum plasma concentration (Cmax) and time to Cmax (Tmax) directly from the observed concentration-time data. Calculate the area under the concentration-time curve (AUC0-t) to the last measurable timepoint using the linear trapezoidal rule. Extrapolate AUC to infinity (AUC0-∞) by adding the value of the last measurable concentration divided by the terminal elimination rate constant (λz). Determine the terminal elimination half-life (t½) as 0.693/λz, where λz is the elimination rate constant calculated from the slope of the terminal phase of the log concentration-time curve. Calculate clearance (CL) as dose/AUC0-∞ for intravenous administration and volume of distribution (Vd) as dose/(AUC0-∞ × λz). For oral administration, calculate oral bioavailability (%F) as (AUC0-∞,oral × doseIV)/(AUC0-∞,IV × doseoral) × 100. Express all data as mean ± standard deviation and perform appropriate statistical tests (e.g., one-way ANOVA) to identify significant differences between groups, with p < 0.05 considered statistically significant [1] [6] [2].

Experimental Workflow Visualization

Graphviz diagram illustrating the comprehensive workflow for conducting pharmacokinetic studies of HIV-1 inhibitors in animal models:

G cluster_pre Pre-Study Phase cluster_in In-Life Phase cluster_post Post-Study Phase Start Study Protocol Development AnimalPrep Animal Model Selection & Acclimation Start->AnimalPrep Formulation Compound Formulation AnimalPrep->Formulation Dosing Compound Administration Formulation->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Sample Processing Sampling->Processing Analysis Bioanalytical Analysis Processing->Analysis PKCalc PK Parameter Calculation Analysis->PKCalc Interpretation Data Interpretation PKCalc->Interpretation Report Study Report Generation Interpretation->Report

Diagram Title: HIV-1 Inhibitor PK Study Workflow

The workflow diagram above illustrates the comprehensive process for conducting PK studies of HIV-1 inhibitors in animal models, progressing through three distinct phases: pre-study planning, in-life procedures, and post-study analysis. This systematic approach ensures generation of reliable, reproducible pharmacokinetic data to support drug development decisions.

Application Notes & Case Studies

Case Study: HIV-1 Maturation Inhibitor GSK3739937

The development of GSK3739937 (VH3739937) exemplifies the successful application of pharmacokinetic principles to achieve a desirable dosing profile. Preclinical PK studies in animal models demonstrated an exceptionally long half-life of 67-97 hours, which was subsequently confirmed in human trials [4] [5]. This extended half-life enables once-weekly oral dosing, a significant advantage for treatment adherence compared to standard daily regimens. Animal studies further revealed that administration with food increased bioavailability by more than two-fold, informing critical dosing recommendations for clinical use [5]. The compound exhibited dose-proportional increases in both Cmax and AUC across the tested dose range, with geometric mean accumulation ratios of 6-7 fold with daily dosing and approximately 1.7 fold with weekly treatment [5]. These PK properties established GSK3739937 as a promising candidate for next-generation HIV-1 treatment with reduced dosing frequency.

Case Study: Dual HIV-1 Inhibitor NBD-14189

NBD-14189 represents an innovative approach to HIV-1 treatment through dual inhibition of both gp120 and reverse transcriptase. Comprehensive PK evaluation in Sprague-Dawley rats and Beagle dogs revealed favorable half-life and excellent oral bioavailability of 61%, addressing two critical parameters for successful drug development [1] [2]. The compound demonstrated no measurable toxicity in SCID-hu Thy/Liv mouse models at therapeutic doses, and treatment effectively reduced HIV replication at 300 mg/kg per day [1]. The bridging mechanism of this compound between dNTP and NNRTI-binding sites, confirmed by X-ray crystallography, represents a novel class of HIV-1 dual inhibitors with potential to address drug resistance issues [1] [2]. These findings supported the advancement of NBD-14189 for further evaluation in non-human primate models.

Case Study: Novel Integrase Inhibitor

A novel HIV integrase inhibitor described by Nair et al. underwent comprehensive PK and toxicokinetic evaluation in Sprague-Dawley rats [3]. The compound demonstrated rapid absorption following oral administration, with dose-dependent increases in drug exposure. The inhibitor exhibited a suitable plasma half-life, extensive extravascular distribution, and acceptable bioavailability, supporting its potential for further development. Toxicity studies revealed an exceptional safety profile, with no compound-related clinical pathology findings and no observed adverse effect levels (NOAEL) and maximum tolerated dose (MTD) both exceeding 500 mg/kg/day [3]. The combination of broad antiviral activity and favorable metabolism profile with these promising in vivo pharmacokinetic and toxicokinetic data provided compelling support for continued development of this integrase inhibitor as an anti-HIV therapeutic agent.

Troubleshooting and Technical Considerations

Several technical challenges may arise during PK studies of HIV-1 inhibitors in animal models. Poor aqueous solubility can be addressed through appropriate formulation strategies, including use of co-solvents (DMSO, ethanol), surfactants (Cremophor EL, Tween 80), or complexing agents (cyclodextrins). Compound instability in plasma may require addition of stabilizing agents (e.g., esterase inhibitors), immediate processing, or storage at appropriate temperatures. High clearance observed in animal studies may predict poor exposure in humans and warrants consideration of structural modification to reduce metabolic susceptibility. Significant species differences in metabolism or distribution may complicate human predictions and necessitate evaluation in multiple animal models. Food effects observed in animal studies, as with GSK3739937 where fed state increased bioavailability >2-fold [5], should be carefully characterized as they inform clinical dosing recommendations. All these factors should be considered during study design and data interpretation to maximize the predictive value of animal PK studies.

Conclusion

Pharmacokinetic evaluation of HIV-1 inhibitors in animal models provides critical data to advance promising candidates through the drug development pipeline. The protocols outlined in this document provide a standardized framework for conducting rigorous PK studies that generate reliable, reproducible data to support regulatory submissions. As HIV-1 treatment evolves, PK studies will continue to play an essential role in developing compounds with improved dosing convenience, reduced side effects, and enhanced efficacy against resistant viral strains. The continuing emergence of novel inhibitor classes with unique mechanisms of action – including maturation inhibitors, dual inhibitors, and next-generation integrase inhibitors – underscores the importance of robust pharmacokinetic assessment in animal models to identify candidates with the greatest potential for clinical success.

References

HIV-1 Pseudovirus Neutralization Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Utility

HIV-1 pseudovirus neutralization assays are essential tools for evaluating vaccine-elicited immune responses and characterizing therapeutic antibodies. These assays use replication-incompetent viral particles bearing HIV-1 envelope proteins to safely measure neutralizing antibody activity under BSL-2 conditions [1] [2]. The A3R5 cell-based assay demonstrates significantly higher sensitivity compared to traditional TZM-bl assays, particularly for detecting weak neutralization against circulating tier 2 HIV-1 strains (10-fold for monoclonal antibodies and 9-fold for plasma samples) [1]. This enhanced sensitivity allows earlier detection of seroconversion in vaccine studies, making it invaluable for vaccine immunogen optimization and identification of correlates of protection [1].

Optimized Assay Parameters

Systematic optimization has identified critical parameters for robust assay performance. The table below summarizes the optimized conditions for the A3R5 pseudovirus neutralization assay:

Table 1: Optimized Parameters for A3R5 Pseudovirus Neutralization Assay

Parameter Optimized Condition Experimental Range Tested Key Findings
Cell Density 8.0 × 10⁴ cells/well 1.0 × 10⁴ to 3.2 × 10⁵ cells/well Plateau in sensitivity achieved at 4.0 × 10⁴ cells/well; 8.0 × 10⁴ selected for optimal R² value [1]
Virus Inoculum 800-16,000 TCID₅₀/well 200 to 16,000 TCID₅₀/well <800 TCID₅₀ showed high variation; ≥16,000 TCID₅₀ reduced sensitivity [1]
DEAE-Dextran 10 μg/mL 1.7 to 144 μg/mL Higher concentrations (≥15.5 μg/mL) showed cellular toxicity [1]
Incubation Time 3 days 1-7 days post-infection RLU values peaked at day 3 then decreased [1]
Assay Robustness Wide ranges for cell number and virus input N/A Demonstrated good robustness with consistent neutralization titers across ranges [1]

Additional critical parameters include the use of high-titer pseudovirus production systems to achieve sufficient signal-to-noise ratios (average RLU = 947,041 versus cell control RLU = 52, ratio = 18,212) [1]. The assay effectively handles diverse pseudoviruses across subtypes (CRF01_AE, B/B', CRF07/08_BC/C) without significant differences in infectivity [1].

Pseudovirus Production Protocol

This protocol adapts established methods for producing HIV-1 pseudoviruses using a highly efficient system [1] [2].

3.1. Materials
  • Envelope Plasmid: HIV-1 Env expressing plasmid (e.g., pcDNA3.1-Env)
  • Backbone Plasmid: HIV-1 genomic backbone with reporter gene (luciferase)
  • Cell Line: 293T cells (ATCC CRL-3216)
  • Transfection Reagent: Lipofectamine 3000 or equivalent
  • Culture Media: DMEM with 10% FBS, penicillin (100 IU/mL), streptomycin (100 μg/mL)
3.2. Production Steps
  • Cell Seeding: Seed 293T cells in a T75 flask at 70-80% confluence one day before transfection.
  • Transfection: Co-transfect with 30 μg envelope plasmid and 30 μg backbone plasmid using Lipofectamine 3000 per manufacturer's instructions [2].
  • Harvesting: Collect culture supernatant 48-72 hours post-transfection.
  • Clarification: Centrifuge at 2,000 × g for 10 minutes and filter through 0.45-μm membrane.
  • Aliquoting & Storage: Aliquot pseudovirus stock and store at -70°C or lower; avoid freeze-thaw cycles.
3.3. Titration & Quality Control
  • Titration: Perform serial 3-fold dilutions in hexaplicate on 96-well plates containing target cells. Incubate for 24 hours, then measure luciferase activity [2].
  • TCID₅₀ Calculation: Use Reed-Muench method to determine 50% tissue culture infectious dose [2].
  • Quality Control: Verify envelope incorporation via western blot using convalescent serum or specific antibodies [2].
Neutralization Assay Protocol
4.1. Materials
  • Target Cells: A3R5.7 cells (human CD4+ lymphoblastoid cell line) [1] [3]
  • Test Samples: Monoclonal antibodies, purified IgG, or heat-inactivated plasma/sera
  • Controls: Positive control (known bnAb), negative control (HIV-negative serum)
  • Reagents: DEAE-dextran, luciferase assay substrate, cell culture media
4.2. Assay Workflow

The following diagram illustrates the complete neutralization assay workflow:

G START Start Assay Preparation CELL_PREP Prepare A3R5 Cells (8.0×10⁴ cells/well) START->CELL_PREP ANTIBODY_DIL Prepare Antibody Serial Dilutions CELL_PREP->ANTIBODY_DIL VIRUS_PREP Thaw Pseudovirus Aliquot ANTIBODY_DIL->VIRUS_PREP INCUBATION Incubate 1h at 37°C (Ab + Pseudovirus Mixture) VIRUS_PREP->INCUBATION CELL_ADD Add A3R5 Cells + DEAE-dextran (10µg/mL) INCUBATION->CELL_ADD ASSAY_INCUBATION Incubate 72h at 37°C, 5% CO2 CELL_ADD->ASSAY_INCUBATION LUC_MEASURE Measure Luciferase Activity (RLU) ASSAY_INCUBATION->LUC_MEASURE DATA_ANALYSIS Analyze Data Calculate IC50/ID50 LUC_MEASURE->DATA_ANALYSIS

4.3. Detailed Procedure
  • Cell Preparation

    • Harvest A3R5.7 cells during logarithmic growth phase
    • Adjust concentration to 8.0 × 10⁵ cells/mL in complete RPMI-1640 medium
    • Add 100 μL cell suspension (8.0 × 10⁴ cells) to each well of 96-well plates [1]
  • Antibody-Virus Mixture

    • Prepare 3-fold serial antibody dilutions in duplicate
    • Mix equal volumes of antibody dilution with pseudovirus (800-16,000 TCID₅₀)
    • Incubate at 37°C for 1 hour [1] [2]
  • Infection

    • Add antibody-virus mixture to cells
    • Add DEAE-dextran to final concentration of 10 μg/mL
    • Include virus control (virus + cells) and cell control (cells only) wells
  • Incubation & Detection

    • Incubate plates for 72 hours at 37°C, 5% CO₂
    • Measure luciferase activity using commercial substrate
    • Ensure RLU signal exceeds background by ≥100-fold for valid assay
Data Analysis & Validation
5.1. Neutralization Calculation
  • Calculate percent neutralization for each dilution: % Neutralization = [1 - (RLUsample - RLUcell control)/(RLUvirus control - RLUcell control)] × 100
  • Generate dose-response curves using non-linear regression
  • Determine IC₅₀ (monoclonal antibodies) or ID₅₀ (plasma) using four-parameter logistic fit [1] [2]
5.2. Assay Validation & Quality Control
  • Specificity: Test ≥20 HIV-negative sera to establish Limit of Blank (LOB) [1]
  • Precision: Maintain intra-assay CV <15.9% and inter-assay CV <16.2% [2]
  • Linearity: Ensure R² value ≥0.98 for neutralization curves [1]
Critical Considerations
  • Target Cell Selection

    • A3R5 cells express physiological CCR5 levels similar to PBMCs, enhancing clinical relevance [1]
    • Demonstrates superior sensitivity for tier 2 viruses compared to TZM-bl [1]
  • Assay Limitations & Interferences

    • Integrase Inhibitor Interference: Retrovirus-based assays overestimate neutralization in individuals receiving integrase inhibitors (e.g., dolutegravir) [4]
    • Mitigation Strategy: Use VSV-based pseudoviruses or purify IgG from serum when testing samples from ART-treated individuals [4]
  • Biological Relevance

    • bNAbs may not block primary virus capture during early entry events despite inhibiting pseudovirus infection [3]
    • Consider complementary assays for comprehensive neutralization assessment

Conclusion

References

crystallography of HIV-1 inhibitor-60 complex with target

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

HIV-1 infection remains a significant global health challenge, necessitating continuous development of antiviral therapeutics. The HIV-1 replication cycle depends on several essential viral enzymes, including Protease (PR), Integrase (IN), and Reverse Transcriptase (RT) [1]. Structure-guided drug design has been pivotal in developing inhibitors targeting these enzymes, with crystallography providing atomic-level insights into inhibitor binding modes and mechanisms of action [2] [3]. The introduction of Highly Active Antiretroviral Therapy (HAART) transformed HIV/AIDS from a lethal disease to a manageable chronic condition, but emerging drug resistance requires ongoing development of new therapeutic agents [2] [1] [3].

Key Insights from Structural Studies of HIV-1 Inhibitors

X-ray crystallography has revealed complex mechanisms of inhibitor binding, enabling rational drug design against resistant HIV-1 strains.

  • Dual-Site Binding of Darunavir to HIV-1 Protease: The ultra-high resolution (0.84 Å) crystal structure of the clinical inhibitor TMC114 (darunavir) complexed with a drug-resistant HIV-1 protease mutant (V32I) revealed TMC114 simultaneously bound at two distinct sites: the active-site cavity and a second site on the surface of a flexible flap. The inhibitor exists in two diastereomers with the flap site accommodating the S-enantiomeric nitrogen. This dual binding suggests an alternative mechanism for darunavir's effectiveness against drug-resistant HIV and presents the flap site as a novel target for inhibitor design [2].

  • Allosteric Inhibition of HIV-1 Integrase: Quinoline-based allosteric IN inhibitors (ALLINIs) bind at the catalytic core domain (CCD) dimer interface at the principal LEDGF/p75 binding pocket. This binding induces aberrant IN multimerization during virion morphogenesis and competes with the cellular cofactor during early infection. While these inhibitors show promise, they impose a low genetic barrier for resistance. Crystallographic screening identified thiophenecarboxylic acid derivatives as a new chemotype targeting the same pocket but effective against ALLINI-resistant mutants, providing a path for second-generation inhibitors [4].

  • Inhibitors Targeting the HIV-1 Capsid (CA): The HIV-1 capsid, a conical shell composed of CA protein hexamers and pentamers, is a promising target with a high genetic barrier to resistance. PF74, one of the best-studied CA inhibitors, binds at the NTD-CTD intersubunit interface, a site also used by host proteins CPSF6 and Nup153. PF74 destabilizes the HIV-1 capsid, leading to premature uncoating and disrupted infection. Its antiviral mechanism involves perturbing capsid stability and host factor binding [5].

  • Novel Mechanism of Reverse Transcriptase Inhibition: MK-8527 represents a new class of Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs). Unlike classical NRTIs, MK-8527-TP maintains a 3′-OH and is not an obligate chain terminator. It inhibits reverse transcription by blocking RT translocation on the primer:template, causing immediate and delayed chain termination. This mechanism protects the inhibitor from excision and is associated with a high barrier to resistance [6].

Protocol: X-ray Crystallography of HIV-1 Inhibitor Complexes

Protein Preparation and Complex Formation
  • Protein Expression and Purification: Recombinant HIV-1 protein (e.g., Protease, Integrase catalytic core domain, or Capsid protein) is expressed in E. coli and purified using affinity and size-exclusion chromatography. Purity and homogeneity are critical for crystallization [2] [4].
  • Complex Formation with Inhibitor: The purified protein is incubated with a molar excess of the inhibitor. For HIV-1 protease, the active homodimer is stabilized by inhibitor binding [2].
Crystallization and Data Collection
  • Co-crystallization: Initial crystallization conditions are identified using sparse-matrix screens. Crystals of the PRV32I-TMC114 complex were grown in space group P212121. Optimize crystals via additive screening and microseeding [2].
  • Cryoprotection and Data Collection: Flash-cool crystals in liquid nitrogen using a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. Monitor for radiation damage. The PRV32I-TMC114 complex diffracted to 0.84 Å resolution [2].
Structure Solution and Refinement
  • Phasing and Model Building: Solve the phase problem by Molecular Replacement (MR) using a known structure as a search model. For the PRV32I-TMC114 structure, the high resolution allowed clear visualization of alternate conformers and solvent molecules [2].
  • Refinement and Validation: Refine the model through iterative cycles. At ultra-high resolution, refine atomic positions and individual B-factors with restraint weights. Validate the final model using MolProbity. The PRV32I-TMC114 refinement achieved Rwork/Rfree of 12.4%/14.8% [2].

Below is the experimental workflow for crystallizing HIV-1 protein-inhibitor complexes and determining their structures.

Protein Protein Preparation Complex Complex Formation Protein->Complex Crystallization Crystallization Complex->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Refinement & Analysis StructureSolution->Refinement

Data Presentation

Table 1: Crystallographic Data Collection and Refinement Statistics
Parameter PRV32I-TMC114 Complex PRM46L-TMC114 Complex
Space group P 21 21 21 P 21 21 21
Resolution (Å) 0.84 1.22
R-factor (%) 11.7 13.1
Ligand Occupancy (Active Site/Flap Site) 60%/60% 60%/60%
PDB Reference [To be deposited] [To be deposited]

Table 1: Key statistics for the ultra-high and high-resolution crystal structures of HIV-1 protease mutant complexes with TMC114 (darunavir). Data adapted from [2].

Table 2: Analysis of Inhibitor Binding Modes
Inhibitor Target Binding Site Key Structural Findings
TMC114 (Darunavir) HIV-1 Protease Active site & Flap Binds simultaneously at two sites; exists as two diastereomers [2]
PF74 HIV-1 Capsid NTD-CTD interface Perturbs host factor binding (CPSF6, Nup153); induces premature uncoating [5]
Thiophene Derivative HIV-1 Integrase CCD dimer interface Allosteric inhibitor; effective against quinoline-resistant mutants [4]
MK-8527-TP HIV-1 RT Active site (non-obligate chain terminator) Blocks translocation; causes immediate and delayed chain termination [6]

Table 2: Diverse binding modes and mechanisms of action of HIV-1 inhibitors revealed by crystallographic studies.

Conclusion

Structural biology, particularly X-ray crystallography, remains an indispensable tool in the fight against HIV-1. Atomic-level structures of inhibitor complexes have uncovered novel binding sites and unexpected mechanisms, such as darunavir's dual binding mode and the allosteric inhibition of integrase. These insights directly inform the design of inhibitors effective against drug-resistant viruses. Future directions include pursuing second-generation allosteric integrase inhibitors [4], developing compounds targeting the newly identified flap site on HIV-1 protease [2], and optimizing the long-acting capsid inhibitor scaffold [5]. Continued structural studies of HIV-1 proteins complexed with innovative inhibitors will undoubtedly yield new therapeutic agents and deepen our understanding of viral replication.

References

Application Notes and Protocol: HIV-1 Inhibitor-gp120 Competitive Binding ELISA for Therapeutic Screening

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to HIV-1 gp120 and Therapeutic Targeting

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 represents a critical therapeutic target for antiretroviral drug development due to its essential role in viral entry and infection. This surface-exposed protein facilitates HIV-1 attachment to host cells through sequential interactions with the CD4 receptor and chemokine co-receptors (predominantly CCR5 or CXCR4), initiating the fusion process that allows viral entry [1] [2]. The CD4-binding site (CD4bs) on gp120 is particularly significant from a therapeutic perspective, as it is relatively conserved across diverse HIV-1 strains despite the virus's notorious antigenic variability [3]. This structural conservation stems from the functional constraint that gp120 must maintain its ability to engage CD4 for viral infectivity, making it an attractive target for broadly neutralizing antibodies (bNAbs) and small molecule inhibitors.

Recent advances in HIV-1 therapeutics have highlighted the clinical potential of targeting gp120. Administration of broadly neutralizing antibodies targeting the CD4bs has demonstrated promising results in suppressing viremia and preventing infection in vivo [4]. The identification of exceptionally potent bNAbs like 04_A06, which exhibits remarkable breadth (98.5% against 332 strains) and potency (geometric mean IC~50~ = 0.059 µg mL⁻¹), underscores the therapeutic value of the CD4bs epitope [4]. Structural analyses reveal that such bNAbs achieve their exceptional neutralizing activity through unique molecular features, such as an 11-amino-acid heavy chain insertion that facilitates interprotomer contacts with highly conserved residues on adjacent gp120 protomers [4]. These scientific advances validate gp120 as a crucial target for therapeutic intervention and provide a strong rationale for developing robust screening assays to identify and characterize novel inhibitors.

Competitive ELISA Principles and Advantages

The competitive enzyme-linked immunosorbent assay (ELISA) format represents a powerful methodological approach for characterizing molecular interactions between potential therapeutic inhibitors and their target antigens. In the context of HIV-1 gp120, this technique enables high-throughput screening and quantitative assessment of compounds or antibodies that compete for binding at specific epitopes of interest. The fundamental principle of competitive ELISA relies on the competition between a labeled reference binder and unlabeled test inhibitors for a limited number of antigenic sites immobilized on a solid phase [5].

In a typical gp120 competitive binding ELISA, the target antigen is first immobilized on a microplate surface. Subsequently, test inhibitors (monoclonal antibodies, small molecules, or serum samples) are mixed with a defined concentration of a labeled detection antibody with known specificity (e.g., CD4bs-directed bNAb) and added to the antigen-coated wells. The extent of signal reduction relative to control wells (without inhibitor) provides a quantitative measure of inhibitory potency [5]. This format offers several distinct advantages for therapeutic screening:

  • Epitope specificity: Enables characterization of whether test substances target specific gp120 domains (e.g., CD4bs, V3 loop, glycan shields)
  • High sensitivity: Can detect weak inhibitors through signal amplification systems
  • Quantitative precision: Provides reliable IC~50~ values for comparative inhibitor ranking
  • Technical versatility: Adaptable to various detection systems and throughput requirements

For HIV-1 research specifically, competitive ELISA formats have been instrumental in characterizing antibody responses in vaccine studies [3] and profiling the specificity of broadly neutralizing antibodies from elite controllers [4]. The method's ability to discriminate between neutralizing and non-neutralizing antibody specificities makes it particularly valuable for vaccine immunogenicity assessment and therapeutic antibody development.

Protocol Workflow Overview

Figure 1: Competitive ELISA workflow for HIV-1 inhibitor screening

G Competitive ELISA Workflow for HIV-1 Inhibitor Screening start Start Preparation coat Coat Wells with gp120 Antigen (1-10 μg/mL in PBS, 4°C overnight) start->coat block Block Non-specific Binding (1-5% BSA/PBS, 1-2 hours, 37°C) coat->block comp Prepare Inhibitor-Detection Antibody Mixture (Pre-incubate 30-60 min, RT) block->comp add Add Mixture to Wells (Incubate 2 hours, 37°C) comp->add wash Wash 3-5x with PBS-Tween (Remove unbound components) add->wash detect Add Enzyme Conjugate (HRP-anti-species IgG, 1 hour, 37°C) wash->detect wash2 Wash 3-5x with PBS-Tween detect->wash2 Wash again sub Add Chromogenic Substrate (TMB, 10-30 min, protected from light) stop Stop Reaction (1N H₂SO₄ or 2N HCl) sub->stop read Measure Absorbance (450nm with 570-650nm reference) stop->read analyze Analyze Data (Calculate % inhibition and IC₅₀) read->analyze wash2->sub

Materials and Reagents

Essential Reagents and Buffers

Table 1: Essential reagents for HIV-1 gp120 competitive ELISA

Reagent Category Specific Examples Preparation/Specifications
Antigen Recombinant HIV-1 gp120 (various clades) 1-10 μg/mL in PBS; JR-FL (R5-tropic), HXB2 (X4-tropic) [3]
Coating Buffer Phosphate-buffered Saline (PBS) 10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, pH 7.4
Blocking Solution BSA in PBS 1-5% (w/v) bovine serum albumin; alternatives: casein, non-fat dry milk
Wash Buffer PBS with Tween-20 0.05-0.1% Tween-20 in PBS (PBS-T)
Detection Antibodies CD4bs-specific bNAbs (b12, VRC01, 04_A06) [3] [4] Biotinylated or enzyme-conjugated; working concentration determined by titration
Reference Inhibitors Known CD4bs competitors (sCD4, b6, VRC03) [3] Serial dilutions in assay buffer for standard curve
Enzyme Conjugate Streptavidin-HRP or anti-human IgG-HRP Diluted according to manufacturer's recommendations
Substrate TMB (3,3',5,5'-tetramethylbenzidine) Ready-to-use solution or prepared from components
Stop Solution Acid (H₂SO₄ or HCl) 1N H₂SO₄ or 2N HCl
Equipment and Instrumentation
  • Microplate Reader: Capable of measuring absorbance at 450 nm with reference wavelength (570-650 nm) to correct for optical imperfections [5]
  • Microplate Washer (optional): For automated washing procedures; manual washing can be performed with multichannel pipettes
  • Incubation Chamber: Maintained at 37°C for optimal binding kinetics
  • Single-channel and Multichannel Pipettes: Covering volume range from 1 μL to 1 mL
  • Microplates: 96-well polystyrene plates with high protein binding capacity [5]

Detailed Experimental Procedure

Coating and Blocking Steps
  • Antigen Coating:

    • Dilute purified HIV-1 gp120 antigen in PBS to a concentration of 1-10 μg/mL. Optimal coating concentration should be determined by preliminary checkerboard titration.
    • Add 100 μL/well of the antigen solution to a 96-well microplate. For competition controls, include wells without antigen to assess non-specific binding.
    • Seal the plate and incubate overnight at 4°C or for 2 hours at 37°C to allow passive adsorption to the plastic surface.
  • Blocking:

    • Remove the coating solution by inverting the plate and tapping firmly on absorbent paper.
    • Wash plates three times with 300 μL/well of PBS-Tween (0.05-0.1%) using a multichannel pipette or automated plate washer. Ensure complete removal of liquid between washes.
    • Add 200-300 μL/well of blocking buffer (1-5% BSA in PBS) to all wells.
    • Incubate for 1-2 hours at 37°C to cover remaining protein-binding sites on the plastic surface.
Competition and Detection Steps
  • Competition Reaction:

    • Prepare serial dilutions of test inhibitors in assay buffer (PBS with 0.1-1% BSA) covering an appropriate concentration range (typically 3-4 logs above and below expected IC~50~).
    • Mix equal volumes of each inhibitor dilution with a constant, predetermined concentration of detection antibody (typically near its EC~80~ concentration). The detection antibody should be specific for the target epitope (e.g., CD4bs-directed bNAb).
    • Incubate the inhibitor-antibody mixtures for 30-60 minutes at room temperature to allow equilibrium binding before addition to the plate.
    • Remove blocking solution from plates and wash 3× with PBS-T.
    • Add 100 μL/well of the pre-incubated inhibitor-antibody mixtures to antigen-coated wells. Include control wells without inhibitor (maximum signal) and without both inhibitor and detection antibody (background).
  • Signal Development:

    • Incubate plates for 2 hours at 37°C to allow competitive binding to the immobilized gp120.
    • Wash plates 3-5× with PBS-T to remove unbound antibodies.
    • Add enzyme conjugate (e.g., streptavidin-HRP for biotinylated detection antibodies or anti-species-HRP) diluted in assay buffer.
    • Incubate for 1 hour at 37°C, then wash as before to remove unbound conjugate.
    • Add 100 μL/well of substrate solution (e.g., TMB) and incubate for 10-30 minutes at room temperature, protected from light, until appropriate color development occurs in maximum signal control wells.
    • Stop the reaction by adding 50-100 μL/well of stop solution (1N H~2~SO~4~ for TMB, resulting in color change from blue to yellow).
Data Collection and Analysis
  • Measurement and Calculations:
    • Measure absorbance at 450 nm within 30 minutes of stopping the reaction. Use a reference wavelength (570-650 nm) to subtract background scattering.

    • Calculate percent inhibition for each test sample using the formula:

      where A_sample is absorbance with inhibitor, A_max is absorbance without inhibitor, and A_background is absorbance without detection antibody.

    • Generate dose-response curves by plotting % inhibition versus inhibitor concentration (log scale) and fit with a four-parameter logistic curve to determine IC~50~ values.

Data Interpretation and Optimization

Expected Results and Performance Characteristics

Table 2: Typical performance parameters for gp120 competitive ELISA

Parameter Expected Range Acceptance Criteria
Background Signal <0.1 OD ≤10% of maximum signal
Maximum Signal 1.0-2.0 OD Sufficient dynamic range
Inter-assay CV <15% For IC~50~ determination
Intra-assay CV <10% For replicate measurements
Z'-factor >0.5 Excellent for screening assays
IC~50~ Reference Inhibitors Compound-dependent Compare to historical values

When properly optimized, a robust gp120 competitive ELISA should demonstrate excellent signal-to-noise ratio (>10:1), precise IC~50~ determination (CV < 15%), and appropriate specificity for the target epitope. The assay should effectively discriminate between known binders and non-binders, with reference inhibitors producing characteristic IC~50~ values consistent with literature reports. For CD4bs-directed inhibitors, expected IC~50~ values might range from sub-nanomolar (for potent bNAbs like 04_A06) [4] to micromolar (for small molecule attachments).

Troubleshooting Common Issues
  • High Background Signal: Increase wash stringency (more cycles or higher Tween-20 concentration), optimize blocking conditions (longer incubation or alternative blocking agents), or titrate down detection reagent concentrations.
  • Poor Signal Intensity: Check antigen integrity and coating efficiency, verify detection reagent activity, extend incubation times, or ensure proper reagent preparation and storage.
  • High Variability Between Replicates: Confirm consistent pipetting technique, ensure complete reagent mixing, check for edge effects (use perimeter wells for blanks), and verify plate washer performance.
  • Shallow Dose-Response Curves: Extend inhibitor concentration range, verify appropriate detection antibody concentration, or check that equilibrium conditions are reached during incubation steps.
  • Inconsistent Results Between Plates: Standardize reagent preparation times, ensure consistent temperature control during incubations, and use fresh substrate solutions.

Research Context and Applications

gp120 Signaling and Pathogenic Consequences

Beyond its role in viral entry, gp120 engagement with host receptors initiates dysregulated intracellular signaling that contributes to HIV-1 pathogenesis. Research has demonstrated that both CCR5-dependent (R5) and CXCR4-dependent (X4) gp120 proteins can activate the focal adhesion-related tyrosine kinase Pyk2 in macrophages, with X4-tropic gp120 inducing calcium-dependent production of pro-inflammatory TNF-α and immunosuppressive IL-10 in human monocytes [1] [6] [2]. These signaling events may contribute to the chronic immune activation and dysfunction characteristic of HIV-1 infection, suggesting that inhibitors targeting gp120-receptor interactions might provide benefits beyond direct antiviral effects.

The molecular pathways activated by gp120 include calcium mobilization, Pyk2 phosphorylation, and activation of MAP kinase cascades (ERK1/2, JNK, p38) [1] [2]. These signaling events can lead to secretion of inflammatory mediators and dysregulation of uninfected cell functions, potentially contributing to viral pathogenesis and persistence. The diagram below illustrates key signaling pathways initiated by gp120 binding:

Figure 2: HIV-1 gp120-induced signaling pathways in target cells

G HIV-1 gp120-Induced Signaling Pathways gp120 HIV-1 gp120 receptors CD4 + CXCR4/CCR5 Co-receptors gp120->receptors gi Gαi Protein (PTX-sensitive) receptors->gi R5 gp120 ca Calcium Mobilization (CRAC channels) receptors->ca X4 gp120 nfkb NF-κB Pathway Activation receptors->nfkb pka PKA Pathway (crucial for IL-10) receptors->pka pi3k PI3K/Akt Pathway receptors->pi3k gi->ca pyk2 Pyk2 Phosphorylation (Focal adhesion kinase) ca->pyk2 mapk MAPK Activation (ERK1/2, JNK, p38) pyk2->mapk cytokines Cytokine Production (TNF-α, IL-10, MCP-1) mapk->cytokines nfkb->cytokines pka->cytokines Specifically IL-10 pi3k->cytokines

Current Therapeutic Approaches Targeting gp120

Recent advances in HIV-1 therapeutic development have focused on broadly neutralizing antibodies (bNAbs) that target conserved epitopes on gp120, particularly the CD4bs. Antibodies such as VRC01, 3BNC117, and the recently identified 04_A06 demonstrate exceptional potency and breadth against diverse HIV-1 strains [4]. The competitive ELISA protocol described herein represents a key methodological platform for characterizing such therapeutic candidates and identifying next-generation inhibitors.

Engineering approaches for improved gp120-targeting immunogens include hyperglycosylated gp120 mutants designed to occlude non-neutralizing epitopes while maintaining exposure of the conserved CD4bs [3]. These engineered immunogens, when combined with appropriate adjuvants, can focus antibody responses toward broadly neutralizing epitopes. The competitive binding ELISA serves as an essential tool for evaluating the success of such immunofocusing strategies by quantifying the presence and potency of CD4bs-directed antibodies in serum samples.

Conclusion

The HIV-1 gp120 competitive binding ELISA provides a robust, quantitative platform for screening and characterizing inhibitors targeting this essential viral envelope protein. The method offers technical flexibility to study diverse inhibitor classes (small molecules, monoclonal antibodies, serum samples) and epitope specificity to discriminate between neutralizing and non-neutralizing binding activities. When properly optimized and validated, this assay delivers precise, reproducible data suitable for research, therapeutic development, and vaccine evaluation applications.

As HIV-1 treatment and prevention strategies continue to evolve, with increasing emphasis on broadly neutralizing antibodies and engineered immunogens, the competitive ELISA remains an indispensable tool for characterizing molecular interactions at the gp120-CD4bs interface. The protocol detailed in this document provides a foundation that can be adapted to specific research needs, contributing to ongoing efforts to develop effective interventions against HIV-1 infection.

References

overcoming HIV-1 inhibitor-60 resistance mutations

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Overcoming HIV-1 Drug Resistance

The core principle in managing drug resistance is to use genotypic resistance testing to identify specific mutations and then construct a regimen with drugs that remain fully active. The goal is always complete virologic suppression [1].

Strategy Core Principle Key Mutations/Considerations Recommended Action
Baseline Resistance Testing Detect transmitted drug-resistant mutations before starting therapy [2] [3]. Reverse transcriptase, protease, and integrase genes [2] [4]. Perform genotypic testing at entry into care for all patients [3].
Testing at Virologic Failure Identify mutations that cause failure to guide regimen change [2]. Viral load >200 copies/mL; test while on failing regimen or within 4 weeks of stopping oral therapy [2] [4]. Perform genotypic testing promptly; consult a specialist for interpretation [2] [3].
Utilizing Newer INSTIs Use second-generation INSTIs with higher genetic barriers to resistance [5]. Dolutegravir (DTG) and Bictegravir (BIC) often remain active against some first-generation INSTI-resistant strains [5]. Consider switching to a regimen with a newer INSTI if resistance is detected to RAL or EVG.
Archived Mutation Detection Identify resistance mutations from past regimen failures that are not currently dominant [2] [4]. Proviral DNA genotyping can detect "archived" mutations in patients with suppressed viral loads [2] [4]. Use archive genotype for patients with complex ART history considering regimen change (e.g., to long-acting therapy) [2].

Experimental Protocols for Resistance Management

Protocol 1: Standard Genotypic Resistance Testing

This is the most common method for identifying resistance mutations in a clinical setting [2] [3].

  • Sample Collection: Collect plasma from patients with a viral load typically >500-1000 copies/mL [2] [3].
  • RNA Extraction & Amplification: Extract viral RNA and use reverse-transcription PCR (RT-PCR) to amplify the genes of interest (protease, reverse transcriptase, and integrase) [2].
  • Sequencing: Sequence the amplified products using Sanger sequencing (standard) or Next-Generation Sequencing (NGS). NGS can detect low-frequency variants that may be missed by Sanger sequencing [2] [4].
  • Data Analysis: Compare the generated sequences to a wild-type reference strain using databases like the Stanford HIV Drug Resistance Database to identify resistance-associated mutations [5] [3].

The workflow for this testing protocol is summarized below:

A Patient with suspected resistance (Viral Load >500 copies/mL) B Collect Plasma Sample A->B C Extract Viral RNA B->C D Amplify Target Genes (RT-PCR) C->D E Sequence Genes D->E E1 Sanger Sequencing (Consensus Sequence) E->E1 E2 NGS Sequencing (Detects Minority Variants) E->E2 F Analyze Mutations via Stanford HIVdb E1->F E2->F G Generate Resistance Report F->G

Protocol 2: Phenotypic Resistance Assay

Phenotypic testing provides a direct measure of a virus's ability to grow in the presence of drugs and is particularly useful in cases of complex mutational patterns [2] [3].

  • Plasma Sample: Use patient plasma with a sufficient viral load.
  • Generate Recombinant Virus: Isolate HIV RNA, convert it to cDNA, and amplify the pol gene (containing protease, reverse transcriptase, and integrase). This amplicon is then inserted into a lab-adapted HIV vector that lacks these genes to create a recombinant virus representing the patient's viral population [2] [4].
  • Drug Susceptibility Testing: The recombinant virus is cultured in the presence of serial dilutions of antiretroviral drugs.
  • Calculate IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 of a reference wild-type virus. The results are reported as a fold-change in resistance [2] [4].

The process of conducting a phenotypic assay follows this pathway:

A Patient Plasma Sample B Create Recombinant Virus (Insert patient PCR product into vector) A->B C Culture Virus in Presence of ARV Drugs B->C D Measure Viral Replication (Reporter Gene Assay) C->D E Calculate IC50 vs. Wild-Type Control D->E F Report Results as Fold-Change in Resistance E->F

Frequently Asked Questions (FAQs) for Researchers

  • Q1: What are the key advantages of NGS over Sanger sequencing for resistance testing? NGS allows for deep sequencing, enabling the detection of low-abundance variants that may constitute less than 20% of the viral population. This is crucial for identifying emerging resistance early and for detecting archived mutations in proviral DNA that are not present in the current plasma virus [2] [4].

  • Q2: How do I handle resistance testing for a patient with virologic failure on a long-acting injectable regimen like CAB/RPV? For patients on long-acting regimens, the standard 4-week rule for testing after discontinuation does not apply due to the drugs' prolonged half-lives. Resistance testing (including integrase genotyping) should be performed upon virologic failure, regardless of the time since the last injection, as drug pressure persists [2] [3].

  • Q3: What is the clinical significance of "archived" resistance mutations? Archived mutations are stored in the proviral DNA of host cells and may not be detected by standard plasma-based tests after a regimen is stopped. However, these mutations can rapidly re-emerge and cause failure if a non-suppressive regimen is re-initiated. Therefore, a patient's full resistance history, including archived mutations, must be considered when constructing a new regimen [2] [4] [3].

  • Q4: Where can I find the most up-to-date list of clinically relevant resistance mutations? The International Antiviral Society–USA (IAS-USA) maintains and regularly updates a list of significant drug resistance mutations. The Stanford University HIV Drug Resistance Database is also an essential resource for interpretation and analysis [6] [3].

References

Comprehensive Technical Support Guide: HIV-1 Inhibitor Cytotoxicity Reduction Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Inhibitor Cytotoxicity & Reduction Necessity

The development of HIV-1 inhibitors represents a cornerstone in antiretroviral therapy, yet compound-associated cytotoxicity remains a significant challenge in both research and clinical applications. Cytotoxicity not only compromises experimental results through off-target effects but also limits the therapeutic window of promising compounds. For researchers and drug development professionals, understanding and mitigating cytotoxicity is essential for advancing viable HIV-1 treatment candidates. The persistent HIV-1 reservoir, particularly in resting memory CD4+ T cells, remains the primary barrier to eradication, necessitating strategies that effectively target viral components while preserving host cell viability [1] [2].

This technical support guide provides evidence-based strategies for identifying, quantifying, and reducing cytotoxicity across various experimental systems. We have integrated standardized methodologies and troubleshooting protocols to assist researchers in optimizing their HIV-1 inhibitor development workflow, with particular emphasis on balancing antiviral efficacy with cellular toxicity profiles. The approaches outlined here span multiple modalities, including small molecule inhibitors, gene therapies, and combination strategies, reflecting the diverse landscape of contemporary HIV-1 cure research.

Cytotoxicity Fundamentals & Strategic Frameworks

Cytotoxicity Mechanisms of HIV-1 Inhibitors

Understanding the mechanistic basis of cytotoxicity is essential for developing effective mitigation strategies. HIV-1 inhibitors can induce cellular toxicity through several pathways:

  • Off-target enzyme inhibition: Many antiviral compounds inadvertently affect host cell enzymes, particularly those with structural similarities to viral targets. This includes interference with human polymerases and mitochondrial enzymes, leading to disrupted cellular metabolism and eventual apoptosis.

  • Pathway interference strategies: Some approaches intentionally target host pathways essential for viral replication. For instance, curaxin CBL0100 blocks HIV-1 replication and reactivation through inhibition of viral transcriptional elongation by targeting the FACT complex [2]. While effective against the virus, such strategies require careful titration to minimize collateral damage to host cells.

  • Induced proximity cytotoxicity: Novel approaches like Targeted Activators of Cell Kill (TACK) molecules leverage allosteric modulation to accelerate dimerization of HIV-1 proteins, resulting in premature intracellular viral protease activation and selective death of infected cells [3]. While designed for specificity, excessive activation can trigger bystander effects.

Strategic Paradigms in HIV-1 Cure Research

Table: Comparison of Major Strategic Approaches to HIV-1 Treatment

Strategy Mechanism Cytotoxicity Considerations Representative Agents
Shock and Kill Reactivate latent virus for immune clearance LRAs may over-stimulate immune cells; requires careful dosing to prevent cytokine storms BRD9 inhibitors + JQ-1 [4]
Block and Lock Enforce deep latency state Epigenetic modifiers may disrupt host gene expression networks Curaxin CBL0100 [2]
Targeted Cytotoxicity Selective elimination of infected cells Requires high specificity to avoid bystander cell death TACK molecules [3]
Gene Therapy Genetic modification of host cells Insertional mutagenesis risk; immune responses to transgenes CCR5sh1005 + C46 + CAR [5]

Experimental Protocols & Assessment Methodologies

Inducible HIV-1 Reservoir Reduction Assay (HIVRRA)

The HIVRRA represents a robust, sensitive method for simultaneously evaluating the impact of test compounds on the inducible replication-competent HIV-1 reservoir while assessing specificity and toxicity [1]. This assay improves upon traditional Quantitative Viral Outgrowth Assays (QVOAs) by reducing processing time and resource requirements while maintaining high sensitivity.

Workflow Overview:

  • PBMC isolation: Obtain PBMCs from people living with HIV-1 (PWH) on antiretroviral therapy
  • Compound incubation: Treat PBMCs with experimental compounds (e.g., HIV-1 inhibitors)
  • TCR crosslinking: Activate viral transcription through T-cell receptor stimulation
  • Viral spread prevention: Add protease inhibitors (ritonavir, indinavir, or saquinavir)
  • Co-culture with TZM-BL cells: Co-culture treated PBMCs with TZM-BL reporter cell line
  • Quantification: Measure infectious units per million (IUPM) cells via luciferase or β-galactosidase activity

Key Advantages:

  • Requires lower PBMC input compared to other reservoir analysis methods
  • Simultaneously determines compound toxicity on HIV-1-infected and uninfected cells
  • Cost-effective and scalable for evaluating multiple HIV-1 cure strategies
  • Utilizes total PBMCs rather than purified CD4+ T cells, reducing processing artifacts
Cytotoxicity Profiling Assays

Table: Standardized Cytotoxicity Assessment Methods for HIV-1 Inhibitor Screening

Assay Type Measured Parameters Experimental Readout Advantages Limitations
Annexin V/PI Staining Apoptosis vs. Necrosis Flow cytometry Distinguishes death mechanisms; quantitative Requires fresh cells; timing sensitive
MTT/XTT Assay Metabolic Activity Colorimetric absorbance High-throughput compatible; inexpensive Does not distinguish death mechanisms
Caspase Activity Apoptosis Induction Fluorescence/Luminescence Specific for apoptotic pathways; sensitive May miss non-apoptotic death
LDH Release Membrane Integrity Colorimetric absorbance Measures necrotic death; simple protocol Cannot detect early apoptosis
Real-time Cell Analysis Kinetic Cell Death Electrical impedance Continuous monitoring; label-free Specialized equipment required

Implementation Considerations:

  • For comprehensive assessment, implement multiple complementary assays (e.g., Annexin V with metabolic activity)
  • Include relevant controls: untreated cells, vehicle controls, and staurosporine-induced apoptosis positive controls
  • Establish kinetic profiles since cytotoxicity may manifest at different timepoints (from 2 hours to 5 days post-treatment) [6]
  • Utilize cell-type specific assessments as cytotoxicity profiles vary between primary cells, transformed lines, and different hematopoietic lineages

FAQs & Troubleshooting Guides

Common Experimental Issues & Resolution Strategies

Q1: Our HIV-1 inhibitor shows promising antiviral activity but excessive cytotoxicity in primary CD4+ T cells at therapeutic concentrations. What optimization strategies should we pursue?

  • Dose fractionation: Administer the total daily dose in divided increments to reduce peak concentration toxicity while maintaining efficacy
  • Combination therapy: Implement sub-cytotoxic concentrations with complementary mechanisms (e.g., NNRTIs with PIs) to achieve synergistic effects while reducing individual compound toxicity [6]
  • Prodrug modification: Develop prodrug versions with selective activation in HIV-1-infected cells through viral enzyme metabolism
  • Formulation optimization: Utilize nanoparticle encapsulation or liposomal formulations to enhance targeted delivery to infected cells and reduce off-target exposure

Q2: We observe variable cytotoxicity results between transformed cell lines and primary cells. Which model system provides more clinically relevant data?

  • Primary cells superiority: Primary CD4+ T cells from multiple donors provide the most physiologically relevant data due to preserved signaling networks and metabolic pathways
  • Supplementary models: Transform cell lines (Jurkat, MT-4) offer advantages for high-throughput screening but should be supplemented with primary cell validation
  • Advanced model systems: Humanized mouse models (huBLT) provide in vivo context for cytotoxicity assessment, capturing tissue distribution and immune compartment effects [5]
  • Donor variability mitigation: Source primary cells from multiple donors to account for human genetic diversity and avoid donor-specific artifacts

Q3: How can we differentiate specific elimination of HIV-1-infected cells from non-specific bystander cytotoxicity in our inhibitor screening?

  • Incorporate reporter systems: Utilize HIV-1 LTR-driven fluorescent proteins (GFP, mCherry) to correlate cell death with viral expression
  • Single-cell technologies: Implement scRNA-seq with cell surface protein staining to simultaneously assess viral RNA, cell type markers, and apoptosis transcripts
  • Selective protection strategies: Apply protease inhibitors (e.g., indinavir) to block HIV-1 PR-dependent cell death while preserving other cytotoxic mechanisms [6]
  • Killing kinetics assessment: Monitor death timing since NNRTI-induced PR-mediated killing can occur within 2-6 hours, significantly faster than non-specific cytotoxicity [6]
Protocol-Specific Troubleshooting

Q4: Our HIVRRA results show high background cytotoxicity in untreated controls, compromising assay sensitivity. How can we reduce this background?

  • Optimize PBMC processing: Reduce processing time and implement gentle extraction protocols to preserve cell viability
  • Cytokine supplementation: Include low-dose IL-2 (30 IU/mL) or IL-7 during culture to maintain T-cell viability without excessive activation [1]
  • Serum lot screening: Pre-screen multiple lots of fetal bovine serum for optimal support of primary cell viability
  • Antibiotic adjustment: Replace penicillin-streptomycin with ciprofloxacin (1-5 μg/mL) to reduce myeloid cell toxicity while maintaining antimicrobial protection

Q5: We're developing a "block and lock" strategy but our lead LPA candidate shows variable latency enforcement across different HIV-1 isolates. How can we improve consistency?

  • Epigenetic modifier combinations: Implement BRD9 inhibitors with BRD4 inhibitors to target multiple latency enforcement pathways simultaneously [4]
  • Promoter-specific assessment: Evaluate LPA activity across HIV-1 subtypes with divergent LTR sequences to identify sequence-dependent effects
  • Host factor targeting: Focus on highly conserved host pathways (FACT complex, NF-κB) rather than viral elements alone to reduce strain-specific variability [2]
  • Integration site analysis: Account for chromosomal context effects by testing LPAs in models with well-characterized integration sites

Advanced Technical Concepts & Future Directions

Gene Therapy Approaches with Safety Mechanisms

Innovative gene therapy strategies incorporate safety kill switches to address potential cytotoxicity concerns from genetically modified cells:

  • Multi-pronged anti-HIV-1 vectors: Recent approaches co-express CCR5-targeting shRNA, membrane-anchored fusion inhibitor C46, and HIV-1-specific CAR in hematopoietic stem/progenitor cells (HSPCs) [5]
  • Negative selection systems: Incorporation of non-signaling truncated human EGFR (huEGFRt) enables antibody-mediated depletion (using cetuximab) of transduced cells if adverse effects occur
  • Humanized model validation: huBLT mouse models demonstrate effective reconstitution with vector-modified cells and significant HIV-1 inhibition (1-log reduction) with functional safety switch activation (>4-fold reduction in modified cells) [5]
Computational Approaches for Cytotoxicity Prediction

Advanced computational methods are increasingly valuable for predicting and mitigating cytotoxicity early in development:

  • Pathway analysis tools: Algorithms like scBONITA (single-cell Boolean Omics Network Invariant-Time Analysis) infer executable dynamic pathway models to identify high-impact genes and predict network perturbations [7]
  • Signal transduction mapping: Integration of HIV-1-human protein interactions with known signal transduction pathways reveals alternative paths that bypass HIV-1-targeted steps, identifying potential resistance mechanisms [8]
  • Attractor analysis: Characterizing pathway-specific signaling states in immune cell subsets helps predict cell-type-specific toxicities before experimental validation

The following diagram illustrates the strategic decision-making process for selecting appropriate cytotoxicity reduction approaches based on compound characteristics and research goals:

cytotoxicity_strategy Start HIV-1 Inhibitor Cytotoxicity Issue A Mechanism Identification (Cytotoxicity Assays) Start->A B High Apoptotic Induction? A->B C Implement Caspase Inhibitors (Z-VAD-FMK Combination) B->C Yes D Metabolic Toxicity? (MTT/XTT Assessment) B->D No L Strategy Implementation & Re-assessment C->L E Optimize Dosing Schedule & Consider Prodrug Approach D->E Yes F NNRTI-Induced PR Activation? D->F No E->L G Co-administer Protease Inhibitors (Indinavir, Nelfinavir) F->G Yes H Variable Effects Across Cell Types? F->H No G->L I Implement scBONITA Analysis for Cell-Specific Pathways H->I Yes J Gene Therapy Approach? H->J No I->L K Incorporate Safety Kill Switch (huEGFRt + Cetuximab) J->K Yes K->L

Cytotoxicity Reduction Strategy Decision Tree

Conclusion

Addressing HIV-1 inhibitor cytotoxicity requires a multifaceted, mechanistic approach that balances antiviral efficacy with cellular viability. The strategies outlined in this technical support guide provide a framework for identifying cytotoxicity mechanisms, implementing appropriate assessment methodologies, and applying targeted mitigation approaches. As the field advances, the integration of predictive computational models, gene therapy safety systems, and combination approaches will further enhance our ability to develop effective HIV-1 inhibitors with favorable toxicity profiles.

For ongoing technical support, maintain detailed records of cytotoxicity manifestations across different experimental systems, as these patterns frequently reveal underlying mechanisms that can guide targeted interventions. Additionally, establish collaborations with virology cores and computational biology groups to leverage specialized expertise when encountering persistent cytotoxicity challenges.

References

addressing HIV-1 inhibitor-60 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Improve Metabolic Stability

The table below summarizes key strategies and examples from recent research for improving the metabolic stability of HIV-1 capsid inhibitors.

Strategy Description Example Compound & Improvement
Bioisosteric Replacement [1] Replacing metabolically labile groups with bioisosteres that have similar physicochemical properties but greater stability. CX compounds: Replaced methylindole (PF-74) with 1H-indazol-7-amine. Achieved up to 204-fold increase in metabolic half-life ((t_{1/2})) vs. PF-74 [1].
Structural Rigidity & Fsp³ Increase [2] Increasing molecular complexity/saturation (Fsp³) to reduce flexibility and make compounds less susceptible to metabolic enzymes. Novel 11L analogs: Introduced saturated/rigid rings (e.g., cyclopropyl, tetrahydropyran) and various aromatic substituents to improve stability and potency [2].
Lead Optimization [3] [4] Iterative, multi-parameter optimization based on Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). Lenacapavir (from PF-74): Extensive SAR cycles addressed oxidative metabolism, hydrolytic cleavage, and glucuronidation, resulting in exceptional metabolic stability (human hepatocyte predCL = 0.01 L/h/kg) [3] [4].

Experimental Protocol: Metabolic Stability Assay

This is a standard protocol for assessing metabolic stability using liver microsomes, as referenced in the literature [1] [2] [5].

  • Primary Objective: To determine the in vitro metabolic half-life ((t_{1/2})) and intrinsic clearance (CL(_{int})) of a compound.
  • Key Materials:
    • Test compound (e.g., PF-74, CX15, CX16, CX17) [1]
    • Pooled human or mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) [2] [5]
    • NADPH-regenerating system
    • Phosphate buffer (0.1 M, pH 7.4)
    • Methanol or acetonitrile (for protein precipitation)
    • LC/FT-MS or LC-MS/MS system for analysis [5]

Procedure:

  • Preparation: Pre-incubate liver microsomes with the test compound (e.g., 1 µM) in phosphate buffer at 37°C for 5-10 minutes [1] [2].
  • Initiation: Start the reaction by adding the NADPH-regenerating system.
  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot the reaction mixture and quench with ice-cold methanol or acetonitrile to precipitate proteins [5].
  • Analysis:
    • Centrifuge the quenched samples and analyze the supernatant using LC-MS/MS.
    • Measure the peak area of the parent compound at each time point.
  • Data Calculation:
    • Plot the natural logarithm (ln) of the remaining compound percentage against time.
    • The slope of the linear regression is the elimination rate constant ((k)).
    • Calculate the in vitro half-life: (t_{1/2} = \frac{0.693}{k}).
    • Calculate intrinsic clearance: (CL_{int} = \frac{0.693}{t_{1/2}} \times \frac{\text{mL incubation}}{\text{mg microsomal protein}}) [2].

Troubleshooting Common Issues

  • Rapid Compound Degradation (Short (t_{1/2})): Focus on identifying metabolic soft spots. Techniques like LC/FT-MS/MS can help identify major degradation products [5]. Use this data to guide bioisosteric replacement [1].
  • Species Differences: Metabolic stability can vary significantly between species (e.g., stable in human plasma but not in mouse plasma) [5]. Always validate findings in human-derived systems early.
  • Poor Predictivity of In Vitro Data: Incorporate additional models like human hepatocytes for a more accurate prediction of human in vivo clearance [3].

Research and Optimization Workflow

The diagram below illustrates a modern, computationally-driven workflow for rapidly optimizing metabolic stability, as demonstrated in recent studies [1].

Start Start with Parent Compound (e.g., PF-74) Step1 Bioisosteric Replacement (Spark Software) Start->Step1 Step2 Affinity & Docking Assessment (SeeSAR, AutoDock) Step1->Step2 List of Replacements Step3 ADME/PK & Metabolism Prediction (StarDrop P450 Module) Step2->Step3 High-Affinity Candidates Step4 CYP Binding Affinity Refinement (Molecular Docking) Step3->Step4 Favorable ADME/PK Step5 Synthesis of Top Candidates Step4->Step5 Final Selection for Synthesis Step6 In Vitro Experimental Validation Step5->Step6 Novel Compounds (e.g., CX15, CX16, CX17) Success Improved Candidate Step6->Success Validated Improved Metabolic Stability

References

HIV-1 inhibitor-60 combination therapy synergy studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Synergy in HIV-1 Combination Therapy

What is drug synergy and why is it important? Drug synergy occurs when two or more drugs are combined and their combined effect is greater than the simple sum of their individual effects [1]. In HIV-1 treatment, synergism can lead to improved efficacy, reduced dosages (potentially lowering toxicity and cost), and a higher barrier to the development of drug resistance [1] [2].

Which mathematical models are used to quantify synergy? Researchers primarily use several well-established models to analyze combination data. The table below summarizes the key features of each.

Model Name Core Principle Interpretation of Results

| Bliss Independence [3] [1] | Assumes drugs act independently through different mechanisms. The expected combined effect is probabilistic. | Synergy: Observed effect > Expected effect. Additive: Observed effect = Expected effect. Antagonism: Observed effect < Expected effect. | | Chou-Talalay (Combination Index) [1] [2] | Based on the median-effect principle. Defines a Combination Index (CI). | CI < 1: Synergy. CI = 1: Additive effect. CI > 1: Antagonism. | | Loewe Additivity [1] | Assumes drugs act similarly or identically. The combination should act like a higher dose of a single drug. | Synergy: Less total drug is needed than predicted for the effect. Antagonism: More total drug is needed than predicted. | | Higher Single Agent (HSA) [3] | A simpler model where the expected effect of the combination is the greater of the effects of the two individual drugs. | Synergy: The combination's effect is greater than the more effective single agent. |

Experimental Protocol for Synergy Screening

This protocol is adapted from a systematic multiplex screening method (MuSIC) designed to efficiently identify synergistic pairs from a large library of compounds [3].

1. Primary Pooled Screening

  • Objective: To rapidly screen a large number of drug combinations for anti-HIV activity.
  • Method: Compounds are pooled (e.g., 10 drugs per well in a 384-well plate). Each pool is tested for its ability to inhibit HIV infection.
  • Assay: A two-part cell-based assay is recommended:
    • Part One: Incubate target cells (e.g., HeLa MAGI cells expressing CD4) with drug pools for 18 hours, then infect with HIV (e.g., IIIB strain). After 48 hours, measure early infection stages (e.g., via HIV p24 antigen immunostaining) [3].
    • Part Two: Transfer supernatant from Part One to fresh cells. After 48 hours, measure new viral particle production (e.g., p24 staining). This detects effects on later stages of the viral life cycle [3].
  • Selection: Identify "hit" pools that show a significant reduction in HIV infection rate with low cytotoxicity.

2. Deconvolution Screening

  • Objective: To identify the specific synergistic drug pair(s) within the hit pools from the primary screen.
  • Method: Test all possible pair-wise combinations of the drugs from each active pool individually, using the same two-part assay.
  • Validation: Select the top pairs that reduce infection by a threshold (e.g., ≥50%) for further dose-response validation [3].

3. Dose-Response Titration & Synergy Calculation

  • Objective: To confirm synergy and quantify its magnitude.
  • Method: For each candidate pair, perform a full dose-response matrix where both drugs are titrated across a range of concentrations.
  • Analysis: Apply data from the dose-response matrix to your chosen model (e.g., Bliss or Chou-Talalay). Synergy is typically confirmed if multiple dose combinations show an effect significantly greater than the model's prediction [3] [2].

The following diagram illustrates the screening and validation workflow:

Primary Pooled Screen Primary Pooled Screen Identify Hit Pools Identify Hit Pools Primary Pooled Screen->Identify Hit Pools Deconvolution Screen Deconvolution Screen Validate Top Drug Pairs Validate Top Drug Pairs Deconvolution Screen->Validate Top Drug Pairs Dose-Response Titration Dose-Response Titration Synergy Analysis Synergy Analysis Dose-Response Titration->Synergy Analysis Synergistic Combination Confirmed Synergistic Combination Confirmed Synergy Analysis->Synergistic Combination Confirmed Compound Library Compound Library Compound Library->Primary Pooled Screen Identify Hit Pools->Deconvolution Screen Validate Top Drug Pairs->Dose-Response Titration

Key Considerations & Troubleshooting

FAQs for Common Experimental Issues

Q1: We found a combination that is highly effective, but how can we be sure it's synergistic and not just additive? A: You must analyze your dose-response data using a quantitative model like Bliss or Chou-Talalay. A combination being "effective" is not the same as "synergistic." Synergy is a statistically significant deviation from the expected effect of the drugs acting independently. Simply showing that the combination works better than one drug alone is not sufficient [3] [1] [2].

Q2: Our results show high antagonism between two entry inhibitors. What could be the cause? A: Antagonism between entry inhibitors is a known phenomenon. It can occur if the two drugs bind competitively to the same or overlapping sites on the viral envelope (e.g., gp120) or cellular receptors (e.g., CCR5). The binding of one inhibitor may structurally hinder the binding of the other. This highlights the importance of understanding the precise mechanism of action for each drug in the combination [4].

Q3: What are some proven synergistic combinations we can use as positive controls? A: Research has identified several combinations with documented synergy:

  • Fusion + Coreceptor Inhibitors: Studies show a "high level of synergy" between these classes [4].
  • Glucocorticoids + Nitazoxanide: A high-throughput screen identified this pair as highly synergistic, with the drugs believed to target different steps of the HIV life cycle [3].
  • TDF + FTC + VRC01-N: This triple combination of two antiretrovirals and a broadly neutralizing antibody showed strong synergy in a preclinical model for vaginal HIV prevention [2].

Q4: Are there any special considerations for testing combinations of "shock and kill" Latency Reversing Agents (LRAs)? A: Yes. The "shock" phase aims to reactivate latent virus without globally activating the immune system. When combining LRAs, it is crucial to:

  • Check for Global Immune Activation: Use methods like bulk RNA sequencing to ensure the combination does not cause widespread, non-specific cellular transcription and activation [5].
  • Test Under Physiological Conditions: Validate synergy under relevant conditions, such as physiological hypoxia, as the latent reservoir often resides in hypoxic tissues [5].

References

HIV-1 inhibitor-60 escape mutant selection and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HIV-1 Inhibitors and Escape Mutations

Viral escape occurs when HIV-1 develops mutations that allow it to replicate despite the presence of an antiviral inhibitor. The table below summarizes key resistance mutations for different classes of HIV-1 inhibitors.

Inhibitor Class Example Inhibitors Key Resistance Mutations Impact of Mutations
Integrase Strand Transfer Inhibitors (INSTIs) Dolutegravir (DTG), Raltegravir (RAL), Bictegravir (BIC), Cabotegravir (CAB) R263K, N155H, Q148H/K/R, Y143R/C, G140A/S/C [1] Varies by mutation and INSTI generation; R263K (DTG) causes low-level resistance with high fitness cost; Q148+ G140S (RAL/EVG) causes high-level resistance [1].
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Lamivudine (3TC), Abacavir (ABC), Tenofovir (TDF) M184V/I, K65R, Thymidine Analog Mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [2] M184V causes high-level 3TC/FTC resistance, low-level ABC/ddI resistance, increases ZDV/TDF susceptibility; TAMs cause broad NRTI cross-resistance [2].
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Rilpivirine (RPV) K103N, Y181C, E138A/K [2] K103N, Y181C cause high-level resistance to first-generation NNRTIs; E138A/K linked to RPV failure [2].
Engineered Entry Inhibitors eCD4-Ig V2 apex (K171E), V3 loop (N301D), CD4-binding site (Q428R/K) [3] Multiple mutations required for significant escape; often associated with marked loss of viral infectivity and increased sensitivity to neutralizing antibodies [3].

Experimental Protocols for Mutant Selection & Characterization

Protocol 1: In Vitro Selection of Escape Mutants

This protocol describes how to select for viral variants that can escape the pressure of an inhibitor.

  • Cell Culture & Infection: Use permissive cell lines (e.g., TZM-bl or activated PBMCs) infected with a molecularly cloned HIV-1 strain or a diverse virus swarm [3].
  • Application of Inhibitor Pressure:
    • Initiate cultures with a low inhibitor concentration (e.g., near the IC50 or IC90).
    • Monitor viral replication by measuring p24 antigen or HIV-1 RNA levels.
    • Upon robust viral breakthrough, harvest the supernatant and use it to infect fresh cells in the presence of the same or an increased inhibitor concentration.
  • Serial Passage: Repeat the process of infection, replication, and passage for multiple rounds (e.g., 5-20 passages) to enrich for escape mutants [3].
  • Clone Isolation: Once a stable, resistant viral population is observed, isolate biological clones by limiting dilution or by plating on susceptible cell monolayers.
Protocol 2: Phenotypic Resistance Assay (PhenoSense)

This assay directly measures the ability of a patient-derived virus to replicate in the presence of drugs [4].

  • Sample Collection & RNA Extraction: Collect patient plasma with a viral load typically >500 copies/mL. Extract viral RNA [4].
  • Amplification & Recombinant Virus Generation: Use RT-PCR to amplify the patient-derived protease (PR), reverse transcriptase (RT), and integrase (IN) genes. Incorporate these amplicons into a replication-competent, reporter HIV-1 vector lacking these gene segments (e.g., using gap-repair homologous recombination) [4].
  • Drug Susceptibility Testing:
    • Incubate the generated recombinant virus with a cell line (e.g., 293T or TZM-bl) in the presence of a serial dilution of the antiretroviral inhibitor.
    • After a set period (e.g., 3-5 days), measure viral replication using a reporter signal (e.g., luciferase).
  • Data Analysis: Calculate the concentration of drug required to inhibit viral replication by 50% (IC50) or 90% (IC90). Compare the IC50 of the test virus to that of a drug-sensitive reference strain (e.g., NL4-3) to report the fold-change in resistance [4].
Protocol 3: Genotypic Resistance Analysis

This protocol identifies specific mutations in the viral genome that are associated with resistance.

  • Sequencing: Sequence the PR, RT, and IN genes from either plasma virus RNA (for current resistance) or from proviral DNA in peripheral blood mononuclear cells (for archived resistance) [4] [5].
  • Mutation Identification: Use sequence alignment software (e.g., BioEdit) to compare the patient sequence against a reference wild-type strain (e.g., HXB2) [1] [5].
  • Interpretation: Submit the identified mutation list to curated resistance interpretation databases, such as the Stanford HIV Drug Resistance Database (HIVdb). The database will provide a prediction of resistance levels (Susceptible, Potential Low, Low, Intermediate, High) for each drug [1].

The following diagram illustrates the logical relationship and workflow between these core characterization methods.

cluster_0 Input: Viral Sample cluster_1 Core Characterization Pathways cluster_2 Primary Outputs cluster_3 Interpretation & Integration Sample Patient Plasma or Viral Culture Supernatant Genotypic Genotypic Analysis (Sanger or NGS) Sample->Genotypic Phenotypic Phenotypic Assay (e.g., PhenoSense) Sample->Phenotypic Mutations List of Resistance- Associated Mutations Genotypic->Mutations FoldChange Fold-Change in Drug Susceptibility Phenotypic->FoldChange Database Stanford HIVdb Algorithm Mutations->Database Combined Comprehensive Resistance Profile FoldChange->Combined Database->Combined

Frequently Asked Questions (FAQs)

Q1: How do I know if a detected mutation is clinically relevant? A1: A mutation is considered clinically relevant if it has been associated with a reduced virologic response to a drug in clinical trials or cohort studies. The IAS-USA Drug Resistance Mutations List is updated regularly and is a key resource for identifying the most important mutations [6]. Furthermore, use the Stanford HIVdb tool, which integrates clinical and virological data to interpret the level of resistance a mutation confers [1].

Q2: My selected escape mutant has poor replication capacity. How can I study this? A2: It is common for initial escape mutants to have reduced viral fitness (replication capacity). You can study this using:

  • Growth Competition Assays: Co-culture the mutant virus with a wild-type reference virus and monitor which population dominates over multiple replication cycles [7].
  • Single-Cycle Replication Capacity Assays: Commercial phenotypic assays (like Monogram's PhenoSense) can provide a replication capacity value (%) compared to a wild-type reference, quantifying the fitness cost of the mutations [2] [7].

Q3: When should I order a genotypic versus a phenotypic resistance test? A3:

  • Genotypic testing is the first-line method. It is faster, less expensive, and recommended for guiding therapy in newly diagnosed patients or those experiencing first-line regimen failure [4].
  • Phenotypic testing is typically reserved for complex cases with extensive resistance across multiple drug classes, as it can help identify residual drug activity when the genotypic pattern is difficult to interpret [4].

Q4: Why is my virus resistant even though no common resistance mutations were found? A4: Consider these possibilities:

  • Archived Mutation: The resistance mutation may be present in the proviral DNA reservoir but not detected in the current plasma viral population. An archive genotype (proviral DNA test) can help [4].
  • Minority Variants: Standard Sanger sequencing may not detect mutations present in less than 15-20% of the viral population. Next-Generation Sequencing (NGS) can identify these low-frequency variants [4].
  • Novel or Uncommon Pathways: The virus may have escaped via a rare or not-yet-characterized mutation pathway, especially for newer drug classes like INSTIs or entry inhibitors [3] [1].

References

What are the current trends in HIV-1 drug resistance?

Author: Smolecule Technical Support Team. Date: February 2026

Recent large-scale studies analyzing US laboratory data from 2018 to 2024 show a promising decline in the prevalence of resistance to all major drug classes in both plasma RNA and proviral DNA [1].

The table below summarizes the key trends in resistance prevalence over this period:

Resistance Category Specimen Type Prevalence in 2018 Prevalence in 2024
Any NRTI, NNRTI, PI, or INSTI Plasma RNA 31.5% 22.4%
Proviral DNA 42.1% 32.8%
Dual-class (NRTI + NNRTI) Plasma RNA 8.7% 4.7%
Proviral DNA 13.1% 8.5%

This decline is consistent with the use of modern regimens that have a higher genetic barrier to resistance, better tolerability, and more convenient dosing [1]. Despite this positive trend, drug resistance remains a significant challenge, particularly with the emergence of certain mutations like the integrase R263K, which has shown an increasing prevalence [1].


What are the major cross-resistance pathways for Integrase Strand Transfer Inhibitors (INSTIs)?

Resistance to INSTIs primarily develops through mutations in the integrase active site. High-level resistance often involves one of three major pathways, which can be supplemented by secondary mutations that improve viral fitness or further increase resistance [2].

Primary Pathway Key Mutations Impact on Viral Fitness
Q148 Pathway Q148H/K/R Significantly reduces replication capacity.
N155 Pathway N155H Significantly reduces replication capacity.
Y143 Pathway Y143C/H/R Significantly reduces replication capacity.

These mutations are located in the catalytic core domain (CCD) of the integrase enzyme, which forms the binding pocket for INSTIs like raltegravir and elvitegravir [2]. The following diagram illustrates the relationship between the enzyme's structure and these resistance pathways:

How can I profile resistance against novel NNRTIs like the GH9 triple mutant?

The GH9 mutant strain (K101P/K103N/V108I) is a benchmark for highly cross-resistant HIV-1 and confers significant resistance to existing NNRTIs [3]. Profiling novel compounds against such strains involves a standard experimental workflow to determine antiviral potency and cytotoxicity.

Experimental Protocol for Anti-HIV-1 Activity Evaluation [3]:

  • Cell Culture: Use TZM-bl cell cultures.
  • Virus Strains: Infect cells with a panel of viruses, including:
    • Wild-type HIV-1 (e.g., strain NL4-3).
    • NNRTI-resistant strains (e.g., GH9, p1579, p5375).
  • Dosing: Treat infected cultures with the target compounds.
  • Reference Controls: Include approved drugs Etravirine (ETR) and Rilpivirine (RPV) as reference controls.
  • Data Analysis: Calculate key metrics for each compound and virus strain.
    • EC₅₀ (Median Effective Concentration): The concentration required to achieve 50% inhibition of viral replication. Indicates antiviral potency.
    • CC₅₀ (Median Cytotoxic Concentration): The concentration that causes cytotoxicity in 50% of the cells.
    • SI (Selectivity Index): The ratio CC₅₀/EC₅₀. A higher SI indicates a wider safety margin.

The workflow for this profiling is as follows:

NNRTI_Profiling Start Start Profiling CellPrep Prepare TZM-bl Cell Cultures Start->CellPrep VirusPanel Select Virus Panel: • Wild-type (NL4-3) • Resistant Mutants (e.g., GH9) CellPrep->VirusPanel CompoundDosing Dose with Test Compounds VirusPanel->CompoundDosing IncludeControls Include Control Drugs: • ETR • RPV CompoundDosing->IncludeControls Incubation Incubation Period IncludeControls->Incubation Measure Measure Viral Inhibition and Cytotoxicity Incubation->Measure AnalyzeEC50 Calculate EC₅₀ Measure->AnalyzeEC50 AnalyzeCC50 Calculate CC₅₀ Measure->AnalyzeCC50 CalculateSI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ AnalyzeEC50->CalculateSI AnalyzeCC50->CalculateSI


How can I computationally analyze phenotypic resistance patterns?

For a broader analysis of resistance patterns across multiple inhibitors, a computational clustering approach can be used to identify major multidrug-resistant phenotypic patterns and their diverse genotypic determinants [4].

Methodology for Multifaceted Resistance Analysis [4]:

  • Data Curation: Gather a dataset of clinical isolate sequences (e.g., HIV-1 protease sequences) with corresponding phenotypic susceptibility data (fold-change in IC₅₀) for multiple drugs.
  • Data Scaling and Standardization: Log-scale and standardize the fold-change values based on clinical or biological cutoffs to represent the level of decreased susceptibility.
  • Phenotypic Clustering: Use clustering algorithms (e.g., integer programming-based k-medoids clustering) to group isolates based on their similar resistance profiles across all drugs in the study.
  • Genotypic Analysis: For each phenotypic cluster, identify representative genotypic sequences and the mutations that define them. Feature selection methods can determine the amino acid positions most informative for the cluster.
  • Validation: Validate the clusters by assessing their ability to predict resistance levels for one drug based on the known resistance to others.

This process helps reveal that clinically circulating isolates often occupy a limited portion of the possible phenotypic space and that similar resistance profiles can arise from different genetic mutations [4].

References

genotypic interpretation algorithms for HIV-1 inhibitor-60 resistance

Author: Smolecule Technical Support Team. Date: February 2026

Major Genotypic Interpretation Algorithms

The table below summarizes the key algorithms used to interpret HIV-1 genotypic resistance data.

Algorithm Name Maintaining Organization Key Features & Notes Last Known Update
HIVdb (Stanford HIVdb) [1] [2] Stanford University A widely used, freely available online system that provides penalty scores, susceptibility estimates, and comments on mutations [1]. Version 9.4 (cited in 2023) [2]
ANRS (French National Agency for AIDS Research) [2] [3] ANRS MIE (Emergent Infectious Diseases) Based on correlations between mutations and virological outcomes of patients failing therapy [3]. 33 10_/2022 (cited in 2023) [2]
Rega [2] Rega Institute for Medical Research Another established algorithm used for clinical interpretation. Version 10.0.0 (cited in 2023) [2]
HIV-GRADE [2] German Center for Infection Research (DZIF) An online tool that aggregates and displays results from multiple algorithms (GRADE, ANRS, HIVDB, Rega) for easy comparison [2]. 01/2023 [2]

Genotypic Resistance Testing Protocol

This protocol outlines the key steps for a genotypic resistance test, synthesizing methods from a commercial kit and a peer-reviewed research study [4] [5]. The process from sample to result can take approximately 2 to 3 working days [4] [5].

G A Plasma Sample (Viral Load ≥ 500-1000 copies/mL) B Viral RNA Extraction A->B C One-Step RT-PCR (Amplifies ~4kb pol region) B->C D Nested PCR (Amplifies ~2.9kb target regions) C->D E Cycle Sequencing D->E F Sequence Analysis & Consensus Building E->F G Resistance Interpretation via Online Algorithms F->G

Step-by-Step Methodology:

  • Sample Preparation and RNA Extraction:

    • Start with plasma samples (or dried blood spots) with a viral load of at least 500 to 1000 copies/mL to ensure successful amplification [4] [6] [5].
    • Extract viral RNA using an automated nucleic acid extraction platform (e.g., NucliSENS easyMAG or MagMAX) [4] [5]. For samples with low viral loads, a virus pelleting step by centrifugation can increase sensitivity [4].
  • Polymerase Chain Reaction (PCR) Amplification:

    • One-Step RT-PCR: Synthesize cDNA and amplify a large ~4 kilobase (kb) fragment of the HIV-1 pol gene (covering PR, RT, and IN) using a reverse transcriptase and high-fidelity DNA polymerase mixture [4] [5].
    • Nested PCR: Use a small amount of the first-round PCR product as a template to perform a second, nested PCR. This step specifically amplifies the ~2.9 kb target regions (PR, RT, IN) to generate a high-concentration, clean product for sequencing [4] [5].
  • Cycle Sequencing and Analysis:

    • The purified nested PCR product is used in a cycle sequencing reaction (Sanger sequencing) with pre-formulated sequencing mixes for the target genes [5].
    • The resulting sequencing data files (electropherograms) are assembled into a consensus sequence for each gene (PR, RT, IN) using specialized software [5]. This consensus sequence is compared to a wild-type (non-mutated) reference strain to identify any mutations [2].
  • Genotypic Interpretation:

    • The final consensus sequence is submitted to online interpretation systems like Stanford HIVdb, HIV-GRADE, or ANRS [1] [2] [3].
    • These algorithms analyze the mutation patterns and generate a report on the level of resistance (Susceptible, Intermediate, Resistant) to various antiretroviral drugs [2].

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of PCR amplification failure, and how can I troubleshoot them?

  • Low viral load: Ensure the patient's viral load is above the assay's detection limit (typically >500 copies/mL). For values between 50-500 copies/mL, testing may be unsuccessful, and proviral DNA testing could be considered [6] [3].
  • Sample degradation: Use fresh or properly stored plasma samples (frozen at -80°C) and avoid repeated freeze-thaw cycles.
  • PCR inhibitors: Ensure proper RNA extraction and purification. Adding a centrifugation step to pellet the virus can help remove inhibitors and concentrate the sample [4].
  • Primer mismatch: If working with diverse HIV-1 subtypes (non-B), verify that the primers in your assay are designed for broad coverage [5].

Q2: My sequence results are of poor quality. What could be the issue?

  • Low template concentration: Check the concentration and purity of your nested PCR product before sequencing.
  • Cycle sequencing reaction issues: Ensure the sequencing reagents are fresh and the thermocycler program is correct.
  • Primer issues: Verify that the correct sequencing primers are used.

Q3: How do I handle discordant results between different interpretation algorithms?

  • It is common to see slight variations between algorithms. Consulting an expert HIV care provider or virologist is strongly recommended for complex cases [6].
  • Use platforms like HIV-GRADE, which display results from multiple algorithms side-by-side, to get a comprehensive view [2]. The final clinical decision should be based on the drug history and the most conservative estimate of resistance.

Q4: Where can I find the most up-to-date list of resistance mutations?

  • The IAS-USA panel regularly publishes a comprehensive update on drug resistance mutations. The 2025 update is the most recent and is a key resource for researchers and clinicians [7].

References

Strategies for Improving HIV-1 Inhibitor Therapeutic Index

Author: Smolecule Technical Support Team. Date: February 2026

Strategy / Compound Class Key Mechanism for Improving Selectivity / Efficacy Key Experimental Findings & Quantitative Data

| Next-Gen NNRTIs (DAPY-evolved) [1] [2] | • Structural Flexibility: Adaptable binding to mutant Reverse Transcriptase (RT). • Enhanced Interactions: Occupies solvent-exposed regions of NNRTI-binding pocket. | • 5i3: EC₅₀ (WT HIV-1) = 1.6 nM; EC₅₀ (GH9 triple mutant) = 6.7 nM. • High Resistance Barrier: In vitro resistance took 39 passages to emerge vs. rapidly with older NNRTIs. • Favorable PK: Excellent oral bioavailability in rats, low cytotoxicity (CC₅₀ > 222 μM). | | Allosteric Protease Inhibitors [3] | • Non-competitive Binding: Binds outside the active site, potentially overcoming resistance to current competitive PIs. | • Proposed cell-based HTS in fission yeast to identify non-competitive inhibitors and eliminate cytotoxic compounds early. | | Advanced Integrase Inhibitors [4] [5] | • Targeting IN/DNA Complex: Disrupts the complex between Integrase (IN) and viral DNA, a highly specific target. | • Oligonucleotide-Xanthene Conjugates: e.g., 11D-HEX, IC₅₀ for 3'-processing = 20 nM. • Styrylquinolines (SQLs): Designed as metal ion chelators to inhibit the catalytic core of IN; show antiviral activity in cell culture with low cytotoxicity. |

Experimental Protocols & Troubleshooting

Here are methodologies and common issues for key experiments cited in the strategies above.

Protocol: Cell-Based Antiviral Potency and Cytotoxicity Assay (TZM-bl Cells)

This protocol is used to determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration), which are used to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a direct measure of therapeutic index [1].

  • Key Materials: TZM-bl reporter cell line, HIV-1 NL4-3 strain (or relevant mutant, e.g., GH9), test compounds, luciferase assay system.
  • Procedure:
    • Seed TZM-bl cells in 96-well plates.
    • Incubate cells with serial dilutions of the test compound.
    • Infect cells with a standardized inoculum of HIV-1 (e.g., 100-200 TCID₅₀).
    • Incubate for 48-72 hours.
    • Lyse cells and measure luciferase activity as a marker of viral infection.
    • In parallel, treat uninfected cells with the same compound dilutions and use an MTT or similar assay to measure cell viability after 72 hours.
  • Data Analysis: Use non-linear regression to calculate EC₅₀ (from luciferase data) and CC₅₀ (from viability data). A high SI indicates a favorable therapeutic index.
  • Troubleshooting:
    • Low Signal-to-Noise in Luciferase Readout: Optimize virus titer and cell seeding density in pilot experiments.
    • High Cytotoxicity: This may indicate off-target effects. Consider structural modifications to reduce lipophilicity or reactive functional groups.
Protocol: In Vitro Resistance Selection Study

This assay evaluates the genetic barrier to resistance, a crucial factor for long-term therapeutic efficacy [1].

  • Key Materials: MT-4 or similar permissive T-cell line, Wild-type HIV-1 (e.g., NL4-3), test compound at a concentration near its EC₅₀.
  • Procedure:
    • Infect cells with HIV-1 at low MOI (Multiplicity of Infection).
    • Culture cells in the presence of the test compound.
    • Monitor for viral breakthrough (increased p24 antigen or cytopathic effect).
    • Upon breakthrough, harvest the culture supernatant and use it to infect fresh cells in the presence of the same or a slightly higher concentration of the compound.
    • Repeat this passaging for multiple cycles (e.g., >20 passages).
    • Sequence the viral RNA from breakthrough cultures to identify resistance mutations.
  • Data Analysis: The number of passages before robust resistance emerges indicates the genetic barrier. Compare this to known drugs (e.g., first-gen NNRTIs develop resistance in few passages).
  • Troubleshooting:
    • Rapid Resistance Development: Suggests a low barrier. Consider constraining the compound's conformation to reduce adaptability to mutant pockets.
    • No Viral Breakthrough: Confirm compound activity and virus viability in the absence of drug.

Experimental Workflow for HIV-1 Inhibitor Profiling

The following diagram illustrates the logical workflow for evaluating a new HIV-1 inhibitor candidate, integrating the protocols and strategies discussed.

cluster_1 In Vitro Profiling cluster_2 Mechanism & Advanced Profiling cluster_3 Lead Optimization Feedback Start Candidate HIV-1 Inhibitor Potency Antiviral Potency Assay (EC₅₀) Start->Potency Cytotox Cytotoxicity Assay (CC₅₀) Potency->Cytotox SI Calculate Selectivity Index (SI) Cytotox->SI Mech Mechanism of Action Study (e.g., INSTI, NNRTI, PI) SI->Mech High SI Design Rational Design of Improved Analogs SI->Design Low SI Resist In Vitro Resistance Selection Study Mech->Resist PK Pharmacokinetic Assessment Resist->PK SAR Structure-Activity Relationship (SAR) PK->SAR Analyze Data SAR->Design Design->Potency Test New Compound

I hope this structured technical support content aids in your research and development efforts.

References

HIV-1 inhibitor-60 versus fostemsavir efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fostemsavir Profile and Key Experimental Data

The following tables summarize the mechanism of action, efficacy data, and pharmacokinetics of Fostemsavir based on clinical trials.

Table 1: Mechanism of Action and Basic Profile of Fostemsavir

Feature Description
Drug Class First-in-class HIV-1 attachment inhibitor; a prodrug of temsavir [1] [2] [3].
Molecular Target Viral envelope glycoprotein gp120 [1] [4] [5].
Mechanism of Action The active metabolite, temsavir, binds to gp120, locking it in a closed conformation. This prevents the initial attachment of the HIV-1 virion to the host CD4+ T-cell, stopping the first step of viral entry [1] [5] [3].
Indication For heavily treatment-experienced (HTE) adults with multidrug-resistant HIV-1 infection failing their current ARV regimen due to resistance, intolerance, or safety considerations [2] [5] [3].
Approval Status Approved by the US FDA (July 2020) and European Medicines Agency (Feb 2021) [2].

Table 2: Efficacy of Fostemsavir in Heavily Treatment-Experienced (HTE) Populations The primary efficacy data comes from the phase 3 BRIGHTE trial [6] [2] [7].

Trial / Cohort Key Efficacy Outcomes

| BRIGHTE Trial (Randomized Cohort) | • Day 8: Significant mean reduction in HIV-1 RNA of 0.79 log10 copies/mL vs. 0.17 for placebo (as part of failing regimen) [4] [8]. • Week 24: 53% of participants achieved viral suppression (HIV RNA <50 copies/mL) [2]. • Week 48: 54% achieved viral suppression (HIV RNA <40 copies/mL); mean CD4+ count increase of 139 cells/mm³ [4]. • Week 96: 60% maintained viral suppression [2]. | | Indirect Comparisons (Matching-Adjusted) | • Vs. Ibalizumab + OBT: Numerically higher, but not statistically significant, odds of virologic suppression at Week 24 (OR=1.44) [6] [7]. • Vs. OBT alone (BENCHMRK): Significantly higher odds of virologic suppression at Week 96 (OR=3.26) and greater CD4+ increase (135.78 cells/mm³) [6] [7]. |

Table 3: Pharmacokinetics and Drug-Drug Interactions of Fostemsavir

Aspect Details
Dosage Form 600 mg extended-release tablet [1].
Dosing 600 mg twice daily, with or without food [1] [3].
Metabolism A prodrug hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir. Temsavir is metabolized by esterases and CYP3A4 [8] [3].

| Key Interactions | • Contraindicated: Strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's wort) [5]. • Increased Temsavir Exposure: Coadministration with CYP3A/P-gp inhibitors like Cobicistat, Darunavir/r increased Temsavir AUC by 34%-97% [8]. • Decreased Temsavir Exposure: Coadministration with Etravirine decreased Temsavir AUC by ~50% [8]. |

Experimental Protocols from Key Studies

The primary evidence for Fostemsavir comes from the phase 3 BRIGHTE trial and pharmacokinetic studies.

  • BRIGHTE Trial (NCT02362503) Design [2]:

    • Population: 371 heavily treatment-experienced adults with multidrug-resistant HIV-1.
    • Randomized Cohort (n=272): Participants were given either Fostemsavir or a placebo twice daily for 8 days, in addition to their failing antiretroviral regimen. After Day 8, all participants received open-label Fostemsavir plus an Optimized Background Therapy (OBT).
    • Primary Endpoint: Mean change in HIV-1 RNA from baseline to Day 8.
    • Secondary Endpoints: Proportion of participants with HIV-1 RNA <40 copies/mL and change in CD4+ cell count at Week 48.
  • Pharmacokinetic (PK) Study Design [8]:

    • Objective: To assess the effects of other antiretrovirals (Darunavir/ritonavir, Cobicistat, Etravirine) on the systemic exposure of Temsavir.
    • Design: Open-label, single-sequence, multiple-dose studies in healthy participants.
    • Methodology: Participants received Fostemsavir alone, followed by Fostemsavir co-administered with the drugs under investigation. PK parameters like C~max~ and AUC~tau~ for Temsavir were compared.

Fostemsavir Mechanism of Action Diagram

The diagram below illustrates the unique mechanism by which Fostemsavir inhibits HIV-1 attachment.

gp120_inhibition Start HIV-1 Virion gp120_open gp120/gp41 Trimer (Open State) Start->gp120_open gp120_closed gp120/gp41 Trimer (Closed State) gp120_open->gp120_closed Locks Trimer CD4_binding Binding to Host CD4+ T-cell gp120_open->CD4_binding Normal Pathway Inhibition Inhibition of Viral Attachment gp120_closed->Inhibition Blocks CD4 Interaction Viral_entry Viral Entry and Replication CD4_binding->Viral_entry FTR Fostemsavir (Prodrug) TMR Temsavir (Active Moiety) FTR->TMR Converted in Gut TMR->gp120_open Binds to gp120    

References

HIV-1 inhibitor-60 resistance profile against other attachment inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Established HIV-1 Attachment Inhibitors: Resistance Profiles

Drug Name (Type) Mechanism of Action Key Resistance Mutations (in gp120) Cross-Resistance Notes Key Supporting Evidence
Fostemsavir (Oral prodrug of Temsavir) [1] [2] Binds gp120, blocking attachment to host CD4 receptors [1]. No consistent set of mutations linked to virologic failure in clinical trials (BRIGHTE trial); various gp120 substitutions (e.g., S375M/I/T, M426L) associated with decreased susceptibility in vitro [1]. No cross-resistance to other ARV classes (INSTIs, NRTIs, etc.) or other entry inhibitors (Ibalizumab, Maraviroc) [1]. Phase III BRIGHTE trial: 60% virologic suppression at 96 weeks in heavily treatment-experienced patients [1].
Ibalizumab (Monoclonal Antibody) [1] [2] Binds host CD4, causing conformational changes that block post-attachment viral entry [1]. Loss of N-linked glycosylation sites in the V5 loop of gp120; other mutations can reduce drug susceptibility [1]. Resistance is specific to Ibalizumab's unique mechanism; no cross-resistance with other drug classes [1]. Phase III TMB-301 trial: 43% of heavily treatment-experienced patients achieved viral suppression at week 25 [1].

Experimental Protocols for Resistance Studies

The following methodologies are standard for characterizing resistance profiles of HIV-1 entry inhibitors and were used in the studies cited above [1].

  • In Vitro Selection of Resistance Mutations

    • Purpose: To identify mutations that confer reduced drug susceptibility.
    • Procedure: Serial passage of lab-adapted HIV-1 strains (e.g., HIV-1NL4-3) or clinical isolates in increasing concentrations of the inhibitor using permissive cell lines (e.g., TZM-bl, PM1). Viral RNA is extracted from culture supernatants, and the env gene is sequenced to identify emerging mutations.
  • Phenotypic Susceptibility Assays

    • Purpose: To quantitatively measure the fold-change in susceptibility conferred by specific mutations.
    • Procedure: Site-directed mutagenesis is used to introduce candidate mutations into a reference molecular clone (e.g., pNL4-3). Recombinant viruses are produced, and their replication is assessed in the presence of a drug concentration series using a cell-based assay (e.g., TZM-bl cells). The half-maximal effective concentration (EC50) of the mutant virus is compared to the wild-type reference to calculate the fold-change in resistance.
  • Genotypic Analysis of Clinical Isolates

    • Purpose: To correlate mutations with treatment failure in patients.
    • Procedure: HIV-1 RNA is extracted from patient plasma samples (typically with a viral load >500 copies/mL). The env gene (for attachment inhibitors) is amplified by RT-PCR and sequenced using Sanger or next-generation sequencing (NGS). Sequences are analyzed for deviations from a reference strain (e.g., HXB2) and linked to virologic outcomes.

The diagram below illustrates the logical workflow for these experiments.

G Start Start Resistance Profiling InVitro In Vitro Passage under Selective Drug Pressure Start->InVitro IdentMuts Sequence Viral RNA (Identify Emerging Mutations) InVitro->IdentMuts ValMuts Validate Mutations (Site-Directed Mutagenesis) IdentMuts->ValMuts Candidate Mutations ClinicalSeq Sequence Clinical Isolates (from Patients with Virologic Failure) IdentMuts->ClinicalSeq Compare with Clinical Data PhenoAssay Phenotypic Susceptibility Assay (Determine Fold-Change in EC₅₀) ValMuts->PhenoAssay Correlate Correlate Mutations with Clinical Outcome PhenoAssay->Correlate Mechanistic Confirmation ClinicalSeq->Correlate

Suggestions for Further Investigation

Given that "HIV-1 inhibitor-60" is not identified in the current scientific literature, you may need to:

  • Verify the compound's name or code, as it might be an internal research code from a specific pharmaceutical company or academic institution.
  • Search patent databases for "inhibitor-60" to find early-stage research not yet published in journals.
  • Consult scientific conference abstracts (e.g., from CROI) for the latest, pre-published data on novel compounds.

References

HIV-1 inhibitor-60 broad-spectrum activity across viral clades

Author: Smolecule Technical Support Team. Date: February 2026

Broad-Spectrum HIV-1 Entry Inhibitors at a Glance

The table below summarizes key inhibitors and their documented broad-spectrum activity.

Inhibitor Name Class / Target Reported Broad-Spectrum Activity Key Experimental Evidence
HNG-105 [1] Entry Inhibitor (gp120) Shown to be effective across HIV-1 subtypes A, B, C, D, and circulating recombinant forms (CRFs) like CRF07_BC. [1] Binding affinity (KD) and inhibition of gp120-sCD4 interaction (IC50) were measured for multiple clades. [1]
Suradista Derivatives (e.g., ND-4043) [2] Entry Inhibitor (gp120) Inhibited various primary R5, X4, and dual-tropic R5X4 HIV-1 isolates. [2] Activity confirmed in fusion assays and p24 ELISA-based replication assays against multiple virus types. [2]
BMS-663068 / BMS-626529 [3] Attachment Inhibitor (gp120) Demonstrated potency against a broad range of HIV-1 subtypes in phenotypic assays. [3] Clinical trial data showing viral load reduction in patients; in vitro activity against diverse subtypes. [3]
Ibalizumab [3] Post-Attachment Inhibitor (CD4) Potent inhibitor of a wide range of HIV-1 strains in vitro, regardless of co-receptor usage. [3] Phase 1 and 2 clinical trials showing viral load reduction in patients; in vitro synergy studies. [3]
Maraviroc [3] CCR5 Antagonist Potent inhibition of HIV-1 replication in vitro against laboratory-adapted and primary isolates across all clades of group M HIV-1. [3] Phase 3 clinical trial data in treatment-experienced patients; extensive in vitro phenotypic testing. [3]

Detailed Experimental Data and Protocols

For a meaningful comparison, it is crucial to understand the quantitative data and the methods used to generate it.

HNG-105: Binding and Inhibition Across Clades

Research on HNG-105 provides specific quantitative data on its interaction with envelope proteins (gp120) from different HIV-1 clades. [1]

Table: HNG-105 Binding and Inhibition Profile [1]

HIV-1 Variant (Subtype) Affinity (K_D) IC₅₀ for sCD4-gp120 Interaction
92UG037 (A) 1.9 µM 666.1 nM
93MW959 (C) 39.8 nM 104.6 nM
YU-2 (B) 38.6 nM 187.5 nM
92UG021 (D) 254.0 nM 865.0 nM
97CN001 (BC, CRF) 454 nM 441.5 nM

Key Experimental Protocols for HNG-105: [1]

  • Surface Plasmon Resonance (SPR): Used to measure direct binding affinity (K_D). Recombinant gp120 proteins from various clades were immobilized on a sensor chip and exposed to different concentrations of HNG-105 to calculate kinetic parameters.
  • Pseudovirus Inhibition Assay: A single-round infectivity assay was used. Pseudoviruses incorporating envelopes from diverse HIV-1 isolates were used to infect cells in the presence of HNG-105, and infectivity was measured (e.g., via luciferase activity) to determine antiviral efficacy.
Suradista Compounds: Activity Against Multiple Tropisms

The study on novel Suradista compounds characterized their activity against viruses that use different coreceptors (R5, X4, or both). [2]

Key Experimental Protocols for Suradista Compounds: [2]

  • Fusion Assay: A recombinant vaccinia virus-based assay was used. Effector cells expressing HIV-1 envelope glycoproteins (from various clades and tropisms) were co-cultured with target cells expressing CD4 and CXCR4 or CCR5. Inhibition of cell-cell fusion was quantified by measuring β-galactosidase activity activated upon fusion.
  • p24 ELISA for Viral Replication: Activated Peripheral Blood Mononuclear Cells (PBMCs) were infected with different HIV-1 strains in the presence of compounds. Viral replication was monitored by measuring the p24 Gag protein released into culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
  • Flow Cytometry Competition Assays: To elucidate the mechanism, these assays tested whether the compounds competed with known antibodies for binding to specific sites on gp120 (like the CD4-binding site) or the receptors CD4, CCR5, and CXCR4.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating broad-spectrum HIV-1 entry inhibitors, integrating key methods from the cited research.

cluster_1 Mechanism & Binding Studies cluster_2 Functional Antiviral Activity Start Start Evaluation of HIV-1 Inhibitor Expression Express and purify viral components (e.g., gp120 from multiple clades) Start->Expression VirusPrep Prepare diverse virus panels (Primary isolates, pseudoviruses, multiple clades/tropisms) Start->VirusPrep SPR Surface Plasmon Resonance (SPR) (Measures direct binding affinity K_D) Expression->SPR InVitroAssay In vitro antiviral assays VirusPrep->InVitroAssay CompAssay Competition Assays (e.g., Flow cytometry with antibodies) SPR->CompAssay Data Integrated Data Analysis (Determine breadth and potency) SPR->Data K_D value CompAssay->Data Identifies target site FusionAssay Cell-Cell Fusion Assay (Quantifies inhibition of envelope-mediated fusion) InVitroAssay->FusionAssay For entry inhibitors RepAssay Viral Replication Assay (e.g., p24 ELISA on PBMCs) InVitroAssay->RepAssay For replication inhibitors PseudoAssay Single-Round Pseudovirus Assay (Measures infectivity inhibition) InVitroAssay->PseudoAssay Common for entry FusionAssay->Data IC₅₀ etc. RepAssay->Data IC₅₀ etc. PseudoAssay->Data

Key Insights for Research and Development

  • Target Conserved Regions for Breadth: The broadest cross-clade activity, as seen with HNG-105 and the Suradista compounds, often comes from targeting highly conserved regions of the viral entry machinery, such as the CD4-binding site on gp120. [1] [2] [3]
  • Use Clinically Relevant Virus Panels: Robust evaluation requires testing against a diverse panel of viruses, including primary isolates (not just lab-adapted strains) of different subtypes (clades) and co-receptor tropisms (R5, X4, R5X4). [1] [2]
  • Combine Biochemical and Cellular Assays: A comprehensive picture is built by combining biochemical binding data (e.g., from SPR) with functional cellular assays (e.g., fusion, replication, and pseudovirus infectivity assays). [1] [4] [2]

References

HIV-1 inhibitor-60 synergistic effects with INSTIs and NRTIs

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic Combinations

The table below summarizes key synergistic drug combinations identified in the search results, their proposed mechanisms, and the experimental evidence supporting them.

Drug Combination Drug Classes Observed Effect Proposed Mechanism Experimental Evidence
Tenofovir (TFV) + Emtricitabine (FTC) [1] NRTI + NRTI Synergistic inhibition of HIV-1 replication Increased intracellular phosphorylation of both drugs; enhanced formation of dead-end complexes (DECs) by HIV-1 RT with TFV-terminated DNA in the presence of FTC-TP [1]. Cell culture (MT-2 cells), HIV-1 RT enzymatic assays, median-effect analysis, MacSynergyII, isobologram [1].
Tenofovir (TFV) + Efavirenz (EFV) [1] NRTI + NNRTI Synergistic inhibition of HIV-1 replication EFV facilitates efficient formation of stable, DEC-like complexes by HIV-1 RT and TFV- or FTC-monophosphate-terminated DNA [1]. Cell culture (MT-2 cells), HIV-1 RT enzymatic assays, median-effect analysis, MacSynergyII, isobologram [1].
Emtricitabine (FTC) + Efavirenz (EFV) [1] NRTI + NNRTI Synergistic inhibition of HIV-1 replication As above; EFV facilitates DEC formation with NRTI-terminated DNA [1]. Cell culture (MT-2 cells), HIV-1 RT enzymatic assays, median-effect analysis, MacSynergyII, isobologram [1].
mD1.22 (gp120-binder) + D5 scFv (gp41-binder) [2] Entry Inhibitor + Entry Inhibitor Enhanced inactivation of divergent HIV-1 strains Combination of a gp120-binding protein and a gp41-binding antibody leads to synergistic inhibition, potentially by targeting different steps of viral entry [2]. In vitro inactivation assays against primary isolates, T20- and AZT-resistant strains, and LRA-reactivated virions [2].
PEP005 + JQ1 [3] LRA (PKC/NF-κB activator) + LRA (p-TEFb activator) Synergistic reactivation of latent HIV expression PEP005 induces NF-κB signaling, while JQ1 activates p-TEFb; combination drives more complete HIV transcription reactivation from latency [3]. In vitro J-Lat A1 cell model, ex vivo primary CD4+ T cells from ART-suppressed donors; flow cytometry, quantitative PCR [3].

Experimental Protocols for Synergy Analysis

For researchers investigating new combinations, the following methodologies from the literature can be applied.

Cell Culture Antiviral Assay

This protocol assesses synergy in a cellular context, as used in the study of TFV, FTC, and EFV [1].

  • Cell Line: MT-2 cells (a human T-cell line) were used.
  • Virus Infection: Cells are infected with HIV-1.
  • Drug Treatment: Cells are treated with serial dilutions of individual drugs and their combinations.
  • Viability/Replication Measurement: HIV-1 replication is quantified, often by measuring viral RNA or by using reporter assays.
  • Data Analysis: The resulting dose-response data is analyzed using models like the median-effect principle [1] to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Biochemical RT Inhibition Assay

This method directly examines the mechanism at the enzyme level, also used for the TFV+FTC+EFV study [1].

  • Enzyme Purification: HIV-1 reverse transcriptase (RT) is purified.
  • Template/Primer: A defined DNA or RNA template with a DNA primer is used.
  • Reaction: The DNA synthesis reaction is carried out in the presence of natural dNTPs and the active metabolites of the drugs (e.g., TFV-DP, FTC-TP) and/or NNRTIs (e.g., EFV).
  • Product Measurement: The synthesized DNA products are quantified.
  • Mechanistic Insight: This assay can detect enhanced formation of "dead-end complexes" (DECs), where the RT enzyme is trapped on the template by the combination of a chain-terminating NRTI and another inhibitor [1].

Molecular Mechanisms of Synergy

The diagrams below illustrate the proposed mechanisms for two types of synergistic interactions.

Synergy Between NRTIs and NNRTIs

NRTI NRTI (e.g., TFV, FTC) RT HIV-1 Reverse Transcriptase (RT) NRTI->RT Binds active site Chain termination NNRTI NNRTI (e.g., EFV) NNRTI->RT Binds allosteric site Induces conformational change DEC Stable Dead-End Complex (DEC) RT->DEC Enhanced formation & reduced excision Synthesis Viral DNA Synthesis DEC->Synthesis Potent Inhibition

This diagram shows how an NNRTI's conformational change on RT can stabilize the enzyme on the DNA template, preventing the excision of an incorporated NRTI and leading to a more stable, non-productive "dead-end complex" [1].

Synergy in the 'Shock and Kill' HIV Cure Strategy

This diagram visualizes a synergistic strategy for reactivating latent HIV. One agent (e.g., PEP005) initiates transcription via the NF-κB pathway, while the other (e.g., JQ1) promotes efficient elongation by activating p-TEFb, leading to robust viral production from latent reservoirs [3].

How to Investigate Your Specific Inhibitor

Since "HIV-1 inhibitor-60" is not identified in the current literature, I suggest the following path forward:

  • Define the Mechanism: First, determine the specific viral target and mechanism of action of your inhibitor (e.g., Is it an INSTI, a capsid inhibitor, a novel entry inhibitor?).
  • Apply Established Models: Based on its target, you can hypothesize which drug classes it might synergize with (e.g., an INSTI might be tested with NRTIs or NNRTIs) and apply the experimental protocols outlined above.
  • Consult Latest Research: Use resources like the University of Liverpool HIV Drug Interaction Checker [4] and recent conference proceedings (e.g., CROI) for the most up-to-date information on new compounds and their interactions.

References

HIV-1 inhibitor-60 phenotypic susceptibility compared to NNRTIs

Author: Smolecule Technical Support Team. Date: February 2026

Novel and Emerging HIV-1 Inhibitors

Recent studies have identified promising new inhibitors with potent activity against HIV-1, including strains resistant to current NNRTIs.

The table below summarizes a novel small-molecule inhibitor, BPPT, and a group of evolved diarylpyrimidine (DAPY) analogs, comparing their key properties to established NNRTIs [1] [2].

Inhibitor Name / Type Reported EC₅₀ (Anti-HIV-1 Potency) Key Resistance Mutations Tested Against Proposed Advantage / Novelty
BPPT (Novel small molecule) [2] 60 nM (against NL4-3 wild-type) Remains potent against G190A/C/S mutations (which confer high-level resistance to other NNRTIs) Novel thiadiazole-pyrazole scaffold; distinct resistance mutation profile suggests a unique binding mode

| Evolved DAPY Analogs (e.g., 5i3, 5e2) [1] | Potent activity against wild-type and RPV-resistant strains | Robust against GH9 triple mutant (K101P/K103N/V108I); 39 passages to select for resistance No phenotypic cross-resistance with known RT drugs | High conformational flexibility and positional adaptability in the NNRTI-binding pocket; good pharmacokinetics and oral bioavailability | | Reference NNRTIs (e.g., Rilpivirine - RPV) [1] | Reference value for comparison | The GH9 triple mutant confers >162-fold resistance to RPV [1] | Provides baseline for established standards |

Experimental Protocols for Phenotypic Susceptibility

The phenotypic susceptibility data for these inhibitors is generated through standardized, multi-step experimental workflows.

  • In Vitro Antiviral Activity Assay [1] [2]: This is the core method for determining the EC₅₀ (half-maximal effective concentration). Compounds are evaluated in TZM-bl reporter cell lines or PBMCs infected with various HIV-1 strains (e.g., NL4-3 wild-type). The readout is typically a luminescence signal or viral antigen expression. This is performed in parallel with cytotoxicity assays to calculate a Selectivity Index (SI).
  • Phenotypic Resistance Profiling [1] [2]: The potency of a compound is tested against a panel of recombinant HIV-1 strains harboring specific resistance-associated mutations (e.g., K103N, Y181C, G190A, or complex combinations like GH9). The fold-change (FC) in EC₅₀ compared to the wild-type virus is calculated to quantify resistance.
  • In Vitro Resistance Selection [1]: This experiment evaluates how easily the virus develops resistance to a new compound. HIV-1 is passaged in cell culture under the selective pressure of the inhibitor. A higher number of passages required to select for resistant mutants indicates a higher genetic barrier to resistance.

The following diagram illustrates a generalized recombinant virus phenotypic susceptibility testing workflow, as described in the literature [3].

workflow start Patient HIV-1 Sample step1 Amplify HIV-1 pol gene (via PCR) start->step1 step2 Clone into recombinant lentiviral vector step1->step2 step3 Co-transfect packaging cells to produce virus step2->step3 step4 Infect target cells (e.g., TZM-bl) with recombinant virus step3->step4 step5 Apply serial dilutions of antiviral drugs step4->step5 step6 Quantify infection rate (e.g., luciferase activity) step5->step6 step7 Calculate IC₅₀ and Fold-Change (FC) step6->step7 end Phenotypic Susceptibility Call (Susceptible / Resistant) step7->end

Interpretation and Research Implications

For researchers, the key implications of these findings are:

  • Overcoming G190 Mutations: BPPT's activity against G190A/S mutations is significant as these are major resistance pathways for first-generation NNRTIs like Nevirapine and Efavirenz [4] [2].
  • High Barrier to Resistance: The evolved DAPY analog 5i3 required 39 passages to select for resistance, suggesting a high genetic barrier [1]. This is a crucial property for long-term treatment efficacy and is a known improvement over older NNRTIs.
  • Phenotypic Testing is Key: These discoveries underscore that phenotypic susceptibility testing can reveal advantages not fully predictable from genotype alone, rectifying a portion of genotypic resistance calls [3].

References

HIV-1 inhibitor-60 genetic barrier to resistance evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HIV-1 Antiretroviral Drug Resistance

The table below summarizes key resistance-associated mutations for the four main classes of HIV-1 antiretroviral drugs, based on recent literature and guidelines [1] [2] [3].

Drug Class Example Drugs Major Resistance-Associated Mutations (Selected) Impact on Susceptibility & Notes
Integrase Strand Transfer Inhibitors (INSTIs) Dolutegravir (DTG), Bictegravir (BIC), Cabotegravir (CAB) R263K [2] [3], G118R [1], E138K + G140A/S + Q148H/K/R [1] [4] Generally a high genetic barrier. R263K confers low-level DTG resistance and cross-resistance to BIC/CAB [3]. The E138K+G140A/S+Q148H/K/R combination confers significant DTG resistance [1] [4].
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Nevirapine (NVP), Rilpivirine (RPV), Doravirine (DOR) K103N [1] [5] [3], Y181C [5], E138K [1] Generally a low genetic barrier; a single mutation can cause high-level resistance. K103N is a common pathway for EFV/NVP failure [5]. RPV-associated mutations (like E138K) remained at a prevalence of 6.3% in 2024 [2] [3].
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Tenofovir (TDF/TAF), Lamivudine (3TC), Emtricitabine (FTC) K65R [1] [3], M184V/I [1] [3] Variable genetic barrier. M184V confers high-level resistance to 3TC/FTC but can emerge rapidly [1]. K65R reduces TDF susceptibility. The K65R+M184V combination may be less clinically relevant with boosted PIs or 2nd-gen INSTIs [1].
Protease Inhibitors (PIs) Atazanavir/r, Lopinavir/r, Darunavir/r I50L, I84V, V32I (and others, often in complex patterns) [1] [6] Generally a high genetic barrier; resistance typically requires accumulation of multiple mutations. Major PI resistance prevalence in HIV DNA has declined, recorded at 2.1% in 2024 [3].

Detailed Experimental Protocols for Resistance Evaluation

The methodologies used to generate the data in the table above typically involve a combination of genotypic and phenotypic testing. The following workflow outlines the key steps in a standard phenotypic drug susceptibility assay [7].

start Start: Select Resistance Mutations of Interest step1 Step 1: Site-Directed Mutagenesis Introduce selected mutation(s) into HIV-1 infectious clone (e.g., pNL4-3) start->step1 step2 Step 2: Virus Production Transfect mutant plasmid into HEK293T cells to package virus step1->step2 step3 Step 3: Titration & Inoculation Determine virus titer (TCID₅₀) and infect TZM-bl reporter cells step2->step3 step4 Step 4: Drug Treatment Apply serial dilutions of the antiretroviral drug step3->step4 step5 Step 5: Luminescence Readout Measure luciferase activity (RLU) after 48 hours step4->step5 end End: Data Analysis Calculate IC₅₀ and fold-change in resistance vs. wild-type step5->end

Key Protocol Details:

  • Site-Directed Mutagenesis: Specific drug resistance mutations (e.g., K103N, M184V, R263K) are introduced into a well-characterized HIV-1 infectious clone (such as subtype B's pNL4-3 or others like CRF01_AE's pGX002) using kits like the Q5 Site-Directed Mutagenesis Kit [7]. The successful introduction of the mutation is confirmed by Sanger sequencing.
  • Virus Production & Titration: The mutant plasmids are transfected into packaging cell lines (e.g., HEK293T) to generate viral stocks. The infectious titer of each stock is precisely determined (using TCID₅₀) on reporter cell lines like TZM-bl, which express luciferase upon HIV-1 infection [7].
  • Phenotypic Susceptibility Assay: Reporter cells are infected with normalized amounts of virus and cultured in the presence of a range of drug concentrations. After a set period (e.g., 48 hours), viral replication is quantified by measuring luminescence. The drug concentration required to inhibit viral replication by 50% (IC₅₀) is calculated and compared to the IC₅₀ of a wild-type reference virus to determine the fold-change in resistance [7].

Mechanisms of Drug Resistance

Resistance mutations primarily work through two mechanisms, which are illustrated in the pathway below.

Drug Drug Target Target Drug->Target Binds to Inhibits ViralReplication ViralReplication Target->ViralReplication Blocks Mutation Mutation Mutation->Target Alters (Binding Site/Active Site) Mutation->ViralReplication Restores

Mechanism Explanation:

  • Altered Drug Binding: This is the most common mechanism for NNRTIs and INSTIs. Mutations in the drug-binding pocket (e.g., K103N for NNRTIs; Q148H/G140A for INSTIs) reduce the drug's ability to bind to its target without critically impairing the enzyme's natural function [4] [5].
  • Altered Enzyme Activity: More common for NRTIs, which are chain terminators. The classic M184V mutation in the reverse transcriptase active site enhances the enzyme's ability to discriminate against and exclude the incorporated drug, while still allowing natural nucleotides to be used [1].

Key Trends and Considerations

  • Overall Resistance is Declining: Large surveillance studies show a significant decline in the prevalence of drug resistance mutations between 2018 and 2024, attributed to the widespread use of more robust regimens, particularly those based on INSTIs like dolutegravir [2] [3].
  • Consider HIV-1 Subtype: The same resistance mutation can have different phenotypic effects in different viral genetic backgrounds. For example, the CRF01_AE subtype may exhibit different levels of resistance to certain NRTIs and NNRTIs compared to subtype B for the same mutation [7].
  • Archived Resistance in DNA: Proviral DNA testing often shows a higher prevalence of resistance mutations than plasma RNA testing, reflecting a patient's cumulative resistance history. This is more common in older populations who experienced earlier, less forgiving treatment regimens [2] [3].

References

Comparison of HIV-1 Inhibitors for Highly Treatment-Experienced Patients

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key performance data of relevant inhibitors from recent clinical studies.

Drug Name Drug Class Trial Name / Phase Patient Population Virologic Suppression (HIV-1 RNA <40 c/mL) CD4+ T-cell Increase from Baseline Common Adverse Events (≥10%)
Fostemsavir [1] Attachment Inhibitor (gp120 directed) BRIGHTE / Phase 3 HTE (RC: 1-2 active classes; NRC: 0 active classes) W48: RC: 54%; NRC: 38% W48: RC: +138.9 cells/mm³; NRC: +63.5 cells/mm³ Diarrhea, nausea, upper respiratory tract infection, headache, cough, nasopharyngitis [1]
Ibalizumab [2] Post-attachment Inhibitor (CD4 directed) Phase 2/3 Multi-drug resistant W24: Significant reduction vs. OBT alone [2] Data included [2] Data included [2]
VH-937 (GSK3739937) [3] Maturation Inhibitor Preclinical / Phase 1 Not yet in HTE patients In vitro EC₅₀ values ≤ 5.0 nM against diverse HIV-1 strains [3] N/A (Preclinical) No unexpected safety concerns in Phase 1 (HIV-negative adults) [3]
Raltegravir [4] Integrase Strand Transfer Inhibitor (INSTI) BENCHMRK / Phase 3 Triple-class resistant W48: 62% (vs. 33% with OBT + placebo) [4] W48: +109 cells/μL (vs. +45 cells/μL with placebo) [4] Generally well-tolerated; few discontinuations due to AEs [4]

Detailed Experimental Data and Protocols

For your guide, here are the methodologies behind the key data for these inhibitors.

Fostemsavir (BRIGHTE Trial) [1]
  • Study Design: A two-cohort, Phase 3 trial. The Randomized Cohort (RC) had 1-2 fully active antiretroviral classes remaining, while the Nonrandomized Cohort (NRC) had no fully active classes. The RC underwent an 8-day double-blind period (fostemsavir vs. placebo added to failing regimen) before switching to open-label fostemsavir + Optimized Background Therapy (OBT). The NRC received open-label fostemsavir + OBT throughout.
  • Key Endpoints:
    • Primary Efficacy Endpoint: Mean change in log₁₀ HIV-1 RNA from baseline to Day 8 in the RC.
    • Secondary Endpoints: Virologic suppression (HIV-1 RNA <40 copies/mL) at Weeks 24 and 48, change in CD4+ count, and safety.
  • Patient-Reported Outcomes (PROs): HRQoL was assessed using EQ-5D-3L and FAHI questionnaires, showing statistically significant improvements in both cohorts through Week 48. [1]
Ibalizumab (Phase 2/3 Trials) [2]
  • Study Design: Phase 2 study in highly treatment-experienced patients adding intravenous ibalizumab to an OBT.
  • Key Endpoints: The primary outcome was the reduction in plasma HIV-1 RNA levels compared to OBT alone. Viruses with reduced susceptibility to ibalizumab were analyzed for envelope sequence changes.
  • Resistance Analysis: Reduced susceptibility was correlated with a loss of potential asparagine-linked glycosylation sites in the V5 region of gp120. [2]
VH-937 (Preclinical Profile) [3]
  • Drug Susceptibility Assays:
    • Multiple-Cycle Replication Assays: Conducted in MT-2, CEM-NKR-CCR5-Luc, or B6 cells, as well as in PBMCs. Cells were infected with virus and cultured in the presence of serial dilutions of VH-937. Antiviral activity was measured by monitoring Renilla luciferase activity or reverse transcriptase activity.
    • Single-Cycle Assays: Used to evaluate potency against specific mutations like A364V. NLRepRlucP373SΔenv pseudoviruses were produced and used to infect cells, with inhibition measured via luciferase readout.
  • Mechanism of Action Confirmation: Binding affinity and dissociation rates of VH-937 from Virus-Like Particles (VLPs) containing wild-type or mutant Gag sequences were measured using radiolabeled compounds to confirm target engagement and understand resistance.

Mechanisms of Action and Development Pathways

The following diagrams illustrate the targets of these inhibitors and a generalized workflow for their preclinical evaluation.

hiv_inhibitors HIV-1 Virion HIV-1 Virion Viral Attachment Viral Attachment HIV-1 Virion->Viral Attachment CD4 Binding CD4 Binding Viral Attachment->CD4 Binding  Blocked by  Fostemsavir Co-receptor Binding Co-receptor Binding CD4 Binding->Co-receptor Binding Membrane Fusion Membrane Fusion Co-receptor Binding->Membrane Fusion  Blocked by  Ibalizumab Viral Uncoating Viral Uncoating Membrane Fusion->Viral Uncoating Reverse Transcription Reverse Transcription Viral Uncoating->Reverse Transcription Integration Integration Reverse Transcription->Integration  Blocked by  Raltegravir Transcription/Translation Transcription/Translation Integration->Transcription/Translation Polyprotein Processing Polyprotein Processing Transcription/Translation->Polyprotein Processing Viral Maturation Viral Maturation Polyprotein Processing->Viral Maturation  Blocked by  VH-937 Mature Virion Mature Virion Viral Maturation->Mature Virion

workflow Start In Vitro Potency Assessment A1 Multiple-Cycle Replication Assays Start->A1 A2 Single-Cycle Pseudovirus Assays Start->A2 B Resistance Selection Studies A1->B A2->B C Mechanism of Action Studies B->C D In Vitro Safety & Pharmacology End Phase 1 Clinical Trial D->End

Interpretation for Research and Development

  • Novel Mechanisms are Critical: The development of fostemsavir, ibalizumab, and VH-937 highlights the ongoing need to target new steps in the HIV-1 lifecycle to overcome multi-class resistance [1] [3] [2]. Their lack of cross-resistance with existing classes makes them valuable for HTE patients.
  • Clinical Trial Design for HTE Populations: The BRIGHTE trial design for fostemsavir is a key example, using a randomized cohort to establish efficacy and a separate non-randomized cohort for patients with the greatest unmet need (no fully active drugs remaining) [1]. This two-pronged approach provides robust and clinically relevant data.
  • The Evolving Role of PROs: The inclusion of Patient-Reported Outcomes (PROs) in the fostemsavir trial underscores a shift towards valuing health-related quality of life (HRQoL) as a key endpoint, not just virologic efficacy [1]. This is particularly important for a chronic condition like HIV.

References

HIV-1 inhibitor-60 cross-reactivity with HIV-2 and other retroviruses

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Reactivity of HIV-1 Protease Inhibitors with HIV-2

The table below summarizes experimental data on how several HIV-1 protease inhibitors perform against HIV-2, highlighting significant differences in efficacy [1] [2] [3].

Inhibitor (Class) Efficacy on HIV-2 (vs. HIV-1) Key Experimental Findings & Structural Rationale

| Amprenavir (Protease Inhibitor) | Less effective [1] | • 19-fold weaker inhibition of HIV-2 protease (PR2) vs. HIV-1 protease (PR1) [1]. • Crystal structures show diminished hydrogen bonds between inhibitor and backbone of PR2 [1]. | | Darunavir (Protease Inhibitor) | Maintains potency [1] [3] | • Shows similar binding mode and inhibition in both PR1 and PR2 [1]. • Considered a preferred Protease Inhibitor for treating HIV-2 infection [3]. | | Saquinavir (Protease Inhibitor) | Susceptible [1] | HIV-2 clinical strains show susceptibility to Saquinavir in testing [1]. | | Nelfinavir (Protease Inhibitor) | Less effective [1] | HIV-2 demonstrates natural resistance to Nelfinavir [1]. | | Integrase Strand Transfer Inhibitors (INSTIs) | Generally active [3] | INSTIs are a recommended drug class for HIV-2 treatment, as the integrase enzyme is highly conserved between HIV-1 and HIV-2 [3]. | | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Not active [3] | NNRTIs are ineffective against HIV-2 and should not be used, as HIV-2 reverse transcriptase is intrinsically resistant [3]. |

The differences in protease inhibitor efficacy stem from key variations in the enzyme's active site. Although HIV-1 and HIV-2 proteases share a similar overall structure, the substitution of specific amino acids in the binding pocket (e.g., Val32Ile, Ile47Val, Val82Ile in HIV-1 to HIV-2) alters how inhibitors bind, leading to reduced potency for some drugs [1] [2].

Cross-Reactivity Beyond HIV: Broadly Reactive Antibodies

While small-molecule inhibitors often have narrow targets, the human immune system can generate remarkably cross-reactive antibodies. Research on a chronically HIV-1/HCV co-infected individual identified antibodies that neutralize both viruses, and one (mAb688) also showed reactivity against influenza and SARS-CoV-2 coronaviruses [4].

  • Experimental Method: Linking B Cell Receptor to Antigen Specificity through Sequencing (LIBRA-seq) was used to map antigen specificity to B cell receptor sequences from the donor's sample. This high-throughput technique identifies B cells that react to multiple pathogens simultaneously [4].
  • Key Finding: Somatic hypermutation was critical for establishing and enhancing this broad cross-reactivity, demonstrating that the immune system can evolve antibodies with pan-viral specificity under unique conditions like chronic co-infection [4].

Experimental Protocol for Assessing Cross-Reactivity

For a comprehensive comparison guide, including standard experimental methodologies is essential. The following protocol outlines a core approach for evaluating inhibitor cross-reactivity in vitro.

G Start Start: Assess Antiviral Cross-Reactivity P1 1. Enzyme Inhibition Assay Start->P1 P2 2. Cell-Based Antiviral Assay Start->P2 P3 3. Crystallographic Studies Start->P3 S1_1 Purified viral enzymes (HIV-1 PR, HIV-2 PR) P1->S1_1 S2_1 Infect cell lines with HIV-1, HIV-2, or other viruses P2->S2_1 S3_1 Crystallize target enzyme with bound inhibitor P3->S3_1 S1_2 Incubate with inhibitor and fluorescent substrate S1_1->S1_2 S1_3 Measure reaction rate (IC₅₀, Kᵢ) S1_2->S1_3 S2_2 Treat with serial dilutions of inhibitor S2_1->S2_2 S2_3 Quantify viral replication (EC₅₀) S2_2->S2_3 S3_2 Collect X-ray diffraction data S3_1->S3_2 S3_3 Solve 3D structure and analyze binding interactions S3_2->S3_3

The diagram above outlines three key experimental approaches, which are described in more detail below [1] [5] [6]:

  • Enzyme Inhibition Assay: This method directly measures an inhibitor's binding affinity and effectiveness against a purified viral enzyme.

    • Procedure: Incubate purified viral enzymes (e.g., HIV-1 Protease, HIV-2 Protease) with the inhibitor and a fluorogenic peptide substrate. The reaction velocity is measured by the release of a fluorescent product.
    • Data Analysis: Determine the inhibitor's half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). A higher IC₅₀/Kᵢ against HIV-2 protease compared to HIV-1 indicates weaker cross-reactivity [1].
  • Cell-Based Antiviral Assay: This evaluates the inhibitor's ability to block viral replication in a cellular environment, which is more physiologically relevant.

    • Procedure: Infect susceptible cell lines (e.g., T-cell lines) with different viruses (HIV-1, HIV-2). Treat the infected cells with serial dilutions of the inhibitor.
    • Data Analysis: After a set period, quantify viral replication using assays for viral RNA, p24 antigen, or a reporter gene. Calculate the half-maximal effective concentration (EC₅₀) for each virus to compare potency [5].
  • Crystallographic Studies: This provides atomic-level detail on how an inhibitor interacts with its target, explaining the mechanistic basis for cross-reactivity or lack thereof.

    • Procedure: Co-crystallize the viral enzyme (e.g., HIV-2 protease) with the bound inhibitor. Collect X-ray diffraction data and solve the three-dimensional structure.
    • Data Analysis: Analyze the structure to identify specific hydrogen bonds, van der Waals contacts, and hydrophobic interactions. Compare this binding mode with the structure of the inhibitor bound to HIV-1 protease to identify key differences that affect potency [1].

Key Takeaways for Your Comparison Guide

  • Cross-reactivity is not guaranteed: Even closely related viruses like HIV-1 and HIV-2 can show starkly different susceptibilities to the same inhibitor, as seen with protease inhibitors [1] [3].
  • Structure determines function: Minor differences in viral enzyme sequences can significantly impact inhibitor binding. Crystallographic studies are invaluable for explaining experimental data [1].
  • Assay choice matters: A complete cross-reactivity profile requires both enzymatic (binding) and cellular (functional) data to confirm that in vitro binding translates to antiviral activity [1] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Exact Mass

808.51572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Hatcher, Mark Andrew; Johns, Brian Alvin; Martin, Michael Tolar; Tabet, Elie Amine; Tang, Jun.  Preparation of betulin derivatives for the treatment of HIV, PCT Int. Appl. (2013), WO 2013090664 A1 20130620.

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